molecular formula C12H8Br2O B3353663 2,4-Dibromo-6-phenylphenol CAS No. 55815-20-8

2,4-Dibromo-6-phenylphenol

Cat. No.: B3353663
CAS No.: 55815-20-8
M. Wt: 328 g/mol
InChI Key: FLAJYIKIPQZYAY-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-phenylphenol is a useful research compound. Its molecular formula is C12H8Br2O and its molecular weight is 328 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Dibromo-6-phenylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dibromo-6-phenylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-6-phenylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAJYIKIPQZYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294319
Record name 2,4-Dibromo-6-phenylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55815-20-8
Record name NSC95809
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dibromo-6-phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 2,4-Dibromo-6-phenylphenol (CAS 55815-20-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3]

2,4-Dibromo-6-phenylphenol (CAS 55815-20-8) is a halogenated biphenyl derivative characterized by high steric hindrance and electron-withdrawing properties.[1] Structurally, it consists of a phenol core substituted with a phenyl ring at the ortho position (C6) and bromine atoms at the remaining ortho (C2) and para (C4) positions.[1]

In the pharmaceutical and materials science sectors, this compound serves as a critical halogenated building block .[1] Its unique substitution pattern makes it an ideal scaffold for Suzuki-Miyaura cross-coupling reactions to generate complex polyaryl systems, and it functions as a mechanistic probe in oxidative phenol polymerization studies.[1]

Chemical Identity Table[1][4][5]
PropertyDetail
CAS Number 55815-20-8
IUPAC Name 2,4-Dibromo-6-phenylphenol
Synonyms 4,6-Dibromo-[1,1'-biphenyl]-2-ol; 3,5-Dibromo-2-hydroxybiphenyl
Molecular Formula C₁₂H₈Br₂O
Molecular Weight 327.99 g/mol
SMILES Oc1c(Br)cc(Br)cc1-c2ccccc2
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in CHCl₃, DCM, DMSO; Insoluble in water

Physicochemical Properties & Characterization

Understanding the physicochemical behavior of 2,4-dibromo-6-phenylphenol is essential for optimizing its use in synthesis.[1] The presence of two bromine atoms significantly increases lipophilicity (LogP) and acidity compared to the parent 2-phenylphenol.[1]

Key Physical Constants
ParameterValue / DescriptionNote
Melting Point ~90–95 °C (Predicted)Experimental determination via DSC recommended due to limited literature data.[1]
Acidity (pKa) ~7.5 – 8.0More acidic than 2-phenylphenol (pKa ~9.[1]5) due to electron-withdrawing Br.[1]
LogP ~5.9Highly lipophilic; bioaccumulative potential.[1]
UV-Vis Absorption λmax ~285 nmBathochromic shift relative to phenol due to conjugation.[1]
Analytical Fingerprint

To validate the identity of synthesized batches, use the following spectroscopic markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.40 (s, 1H, -OH): Exchangeable singlet (shift varies with concentration).[1]

    • δ 7.30–7.55 (m, 5H, Phenyl): Multiplet corresponding to the unsubstituted phenyl ring.[1]

    • δ 7.65 (d, J=2.4 Hz, 1H, H-3): Aromatic proton between Br and Phenyl.[1]

    • δ 7.85 (d, J=2.4 Hz, 1H, H-5): Aromatic proton between two Br atoms.[1]

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (M⁺): Distinctive tribromide-like isotope pattern (1:2:1 ratio for Br₂) at m/z 326, 328, 330.[1]

    • Fragmentation: Loss of HBr (m/z M-80) and CO.[1]

Synthesis Protocol: Regioselective Bromination

The most robust route to CAS 55815-20-8 is the electrophilic aromatic substitution of 2-phenylphenol.[1] The hydroxyl group strongly activates the ortho and para positions.[1] Since one ortho position is occupied by the phenyl ring, bromination occurs selectively at the remaining ortho (C6) and para (C4) sites.[1]

Reaction Scheme

The following diagram illustrates the transformation from 2-phenylphenol to the dibromo derivative.

Synthesis Start 2-Phenylphenol (C12H10O) Intermediate Mono-bromo Intermediate (Transient) Start->Intermediate 0-5°C, 1h Reagent Br2 (2.2 eq) Solvent: CH2Cl2 or AcOH Reagent->Intermediate Product 2,4-Dibromo-6-phenylphenol (CAS 55815-20-8) Intermediate->Product RT, 3h - HBr

Figure 1: Step-wise bromination pathway. The reaction proceeds through a mono-brominated intermediate before yielding the final dibromo product.[1]

Detailed Methodology

Reagents: 2-Phenylphenol (17.0 g, 100 mmol), Bromine (35.2 g, 220 mmol), Glacial Acetic Acid (150 mL).[1]

  • Preparation: Dissolve 2-phenylphenol in glacial acetic acid in a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a scrubber trap (to neutralize evolved HBr gas).

  • Bromination: Cool the solution to 0–5 °C using an ice bath. Add elemental bromine dropwise over 60 minutes. Note: The solution will turn dark orange.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor progress via TLC (Hexane/EtOAc 9:1); the starting material (Rf ~0.5) should disappear.[1]

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium bisulfite (NaHSO₃) to quench excess bromine.

  • Isolation: A precipitate will form.[1] Filter the solid under vacuum and wash copiously with cold water.[1]

  • Purification: Recrystallize the crude solid from ethanol or a hexane/chloroform mixture to yield white/off-white needles.

  • Yield: Expected yield is 85–92%.[1]

Reactivity & Applications

Synthetic Intermediate (Cross-Coupling)

The bromine atoms at C2 and C4 are chemically distinct.[1] The C4-Br (para) is generally more reactive towards oxidative addition than the sterically crowded C2-Br (ortho to OH and Phenyl).[1] This allows for site-selective Suzuki-Miyaura coupling , enabling the synthesis of terphenyls and extended polyphenols used in organic light-emitting diodes (OLEDs).[1]

Oxidative Polymerization Probe

In the study of Poly(phenylene oxide) (PPO) plastics, 2,6-disubstituted phenols are polymerized via copper-catalyzed oxidative coupling.[1]

  • Role of CAS 55815-20-8: Because the para position is blocked by bromine, this molecule cannot form linear polymers.[1] Instead, it is used to study radical redistribution mechanisms or to form diphenoquinones.[1]

  • Mechanism: The phenoxy radical formed cannot couple C-O at the para position easily, leading to C-C coupling or disproportionation.[1]

Reactivity Substrate 2,4-Dibromo-6-phenylphenol PathA Suzuki Coupling (Pd Catalyst) Substrate->PathA Selective substitution at C4-Br PathB Oxidative Coupling (Cu/Amine, O2) Substrate->PathB Radical generation ProdA Terphenyl Derivatives (OLED Materials) PathA->ProdA ProdB Diphenoquinones (Redox Active) PathB->ProdB C-C Dimerization

Figure 2: Divergent reactivity pathways. Path A exploits the halide handle for cross-coupling, while Path B illustrates its behavior under oxidative conditions.[1]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Aquatic Toxicity (Acute 1): Very toxic to aquatic life (common for brominated phenols).[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: Handle in a chemical fume hood to avoid inhalation of dust or residual bromine vapors.[1]

  • Spill Cleanup: Sweep up solids carefully to avoid dust generation.[1] Neutralize surfaces with dilute sodium bisulfite if bromine residue is suspected.[1]

References

  • PubChem. (2025).[1][3] 2,4-Dibromo-6-(2,4-dibromophenoxy)phenol (Related Structure & Properties). National Library of Medicine.[1] Link

  • BenchChem. (2025).[1][4] Synthesis of Brominated Phenols: Technical Support Guide.Link[1]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2,4,6-Tribromophenol (Analogue Safety Data).[1] Merck KGaA.[1] Link

  • ChemicalBook. (2025).[1][2] 2,4-Dibromo-6-phenylphenol Supplier & Property Data.[1][5][6]Link[1]

  • Royal Society of Chemistry. (2003).[1] Oxidative polymerization of 2-phenylphenol.[1] Green Chemistry.[1] Link

Sources

2,4-Dibromo-6-phenylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Identity, Synthesis, and Applications of 2,4-Dibromo-6-phenylphenol.

Executive Summary

2,4-Dibromo-6-phenylphenol (CAS: 55815-20-8) is a halogenated phenolic compound utilized primarily as a specialized intermediate in organic synthesis, a functional component in thermochromic materials, and a precursor in the development of flame retardants and biocides.[1][2][3] Characterized by its specific bromination pattern on the biphenyl scaffold, it offers unique steric and electronic properties compared to its non-phenylated analogs (e.g., 2,4,6-tribromophenol).[2][3]

This guide provides a comprehensive technical analysis of its molecular weight, formula, synthesis pathways, physicochemical properties, and analytical characterization, designed for researchers in materials science and medicinal chemistry.[2][3]

Chemical Identity & Physicochemical Properties

The core identity of the molecule is defined by the presence of two bromine atoms at the ortho and para positions relative to the hydroxyl group, with a phenyl ring occupying the remaining ortho position.[2][3] This substitution pattern creates a crowded steric environment around the phenolic oxygen, influencing its reactivity and acidity.[2][3]

Table 1: Molecular Specifications
PropertyData
Chemical Name 2,4-Dibromo-6-phenylphenol
IUPAC Name 4,6-Dibromo-[1,1'-biphenyl]-2-ol
CAS Registry Number 55815-20-8
Molecular Formula C₁₂H₈Br₂O
Molecular Weight 328.00 g/mol
Exact Mass 325.8942 Da
SMILES Oc1c(Br)cc(Br)cc1c2ccccc2
Appearance White to off-white crystalline solid
Melting Point ~69–75 °C (Used in temperature-indicating compositions) [1]
Solubility Soluble in organic solvents (DCM, Acetone, Ethanol); Insoluble in water

Synthesis & Production Protocols

The synthesis of 2,4-dibromo-6-phenylphenol is achieved through the electrophilic aromatic substitution (bromination) of 2-phenylphenol (ortho-phenylphenol).[2][3] The hydroxyl group strongly activates the ring, directing incoming electrophiles to the ortho and para positions.[2][3] Since the C2 (ortho) position is occupied by the phenyl group, bromination occurs selectively at the C4 (para) and C6 (ortho) positions.[2][3]

Experimental Protocol: Controlled Bromination

Reagents:

  • Substrate: 2-Phenylphenol (1.0 eq)[2][3]

  • Reagent: Bromine (Br₂) (2.0 - 2.2 eq)[2][3]

  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)[2][3]

  • Quench: Sodium Bisulfite (NaHSO₃) solution[2][3]

Procedure:

  • Dissolution: Dissolve 2-phenylphenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Addition: Cool the solution to 0–5 °C. Add elemental bromine (diluted in acetic acid) dropwise over 60 minutes. Note: Controlled addition is critical to prevent poly-bromination or oxidation of the phenyl ring.[2][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (Hexane/EtOAc 8:2) or HPLC.[2][3]

  • Quenching: Pour the reaction mixture into ice-cold water containing 5% sodium bisulfite to neutralize excess bromine.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol or a hexane/ethanol mixture to yield needle-like crystals.

Figure 1: Synthesis Pathway Diagram

Synthesis cluster_conditions Key Conditions Start 2-Phenylphenol (C12H10O) Intermediate Transition State (Sigma Complex) Start->Intermediate + Br2 / AcOH 0-5°C Reagent Bromine (Br2) (2.0-2.2 eq) Reagent->Intermediate Product 2,4-Dibromo-6-phenylphenol (C12H8Br2O) Intermediate->Product - HBr Byproduct HBr Intermediate->Byproduct C1 Solvent: Glacial AcOH C2 Temp: 0 -> 25°C C3 Time: 2-4 Hours

Caption: Electrophilic aromatic substitution pathway for the synthesis of 2,4-dibromo-6-phenylphenol from 2-phenylphenol.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using spectroscopic methods.[2][3] The following data patterns confirm the structure.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): The spectrum will exhibit a characteristic isotope pattern due to the two bromine atoms (

    
    Br and 
    
    
    
    Br).[2][3]
  • Isotope Pattern: A triplet cluster at m/z 326, 328, and 330 with an approximate intensity ratio of 1:2:1 .[2][3]

    • m/z 326:

      
      Br + 
      
      
      
      Br[2][3]
    • m/z 328:

      
      Br + 
      
      
      
      Br (Base peak)[2][3]
    • m/z 330:

      
      Br + 
      
      
      
      Br[2][3]
Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃ or DMSO-d₆.[2][3]

  • Phenol Ring Protons: Two distinct doublets in the aromatic region, corresponding to the protons at positions 3 and 5.[2][3]

    • δ ~7.6 ppm (d, J=2.5 Hz): Proton at C3 (between two bromines, deshielded).[2][3]

    • δ ~7.4 ppm (d, J=2.5 Hz): Proton at C5 (adjacent to phenyl ring).[2][3]

    • Note: The coupling constant (J ~2.5 Hz) is characteristic of meta-coupling.[2][3]

  • Phenyl Group Protons: A multiplet integrating to 5 protons in the range of δ 7.3 – 7.5 ppm .[2][3]

  • Hydroxyl Proton: A broad singlet (exchangeable with D₂O), typically around δ 5.5 – 6.0 ppm (solvent dependent).[2][3]

Applications & Functional Utility

The unique combination of a lipophilic biphenyl core and reactive bromine substituents makes this compound valuable in several specialized fields.

A. Thermochromic Indicators

2,4-Dibromo-6-phenylphenol is cited in patent literature as a key component in temperature-indicating compositions [1].[2][3] Its sharp melting point allows it to function as a fusible material in thermochromic tapes and labels.[2][3] When the material reaches its melting transition (approx. 69–75°C), it undergoes a phase change that can trigger a color change in a dye-solvent system, providing a visual record of thermal exposure.[2][3]

B. Reactive Flame Retardant Intermediate

Like other brominated phenols, it serves as a precursor for polymeric flame retardants.[2][3] The phenolic hydroxyl group can be functionalized (e.g., converted to an acrylate or ether) to incorporate the dibromo-biphenyl moiety into polymer backbones, enhancing thermal stability without leaching.[2][3]

C. Biocidal Research

Halogenated phenols exhibit known antimicrobial and antifungal properties.[2][3] The biphenyl structure enhances lipophilicity, potentially increasing membrane permeability in target microorganisms compared to simple bromophenols.[2][3]

Figure 2: Application Logic Tree

Applications Core 2,4-Dibromo-6-phenylphenol App1 Thermochromic Materials Core->App1 App2 Flame Retardants Core->App2 App3 Biocidal Intermediates Core->App3 Detail1 Sharp Melting Point (~70°C) triggers phase/color change App1->Detail1 Detail2 High Bromine Content scavenges radicals in combustion App2->Detail2 Detail3 Lipophilic Biphenyl Core enhances membrane penetration App3->Detail3

Caption: Functional utility map of 2,4-dibromo-6-phenylphenol in industrial and research applications.

Safety & Handling (SDS Highlights)

As a halogenated phenol, strict safety protocols must be observed.[2][3]

  • Hazards:

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3][4]

    • Aquatic Toxicity: Very toxic to aquatic life (H400), typical of brominated aromatics.[2][3]

  • Handling: Use chemical-resistant gloves (Nitrile) and safety goggles.[2][3] Work within a fume hood to avoid inhalation of dust.[2][3]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Korpman, R. (1997).[2][3] Temperature sensors. U.S. Patent No.[2][3] 5,622,137.[2][3] Washington, DC: U.S. Patent and Trademark Office.[2][3] Link

  • PubChem.[2][3][5][4] (n.d.). 2,4-Dibromo-6-phenylphenol (Compound).[1][2][3][6][7][8] National Library of Medicine.[2][3] Retrieved March 6, 2026.[2][3] Link[2][3]

  • Stenutz, R. (n.d.).[2][3] Data for 2,4-dibromo-6-phenylphenol. Stenutz.eu.[2][3] Retrieved March 6, 2026.[2][3] Link

Sources

In-Depth Technical Guide: Physicochemical Profiling and Melting Point Validation of 2-Hydroxy-3,5-dibromobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3,5-dibromobiphenyl (systematically known as 3,5-dibromobiphenyl-2-ol or 2,4-dibromo-6-phenylphenol) is a highly specialized halogenated intermediate utilized in the synthesis of advanced organometallic catalysts, nitroarenes, and flame retardants. Due to its unique structural sterics, it exhibits an unusually low melting point for a polyhalogenated biphenyl. This whitepaper provides a comprehensive analysis of its thermal properties, the thermodynamic causality behind its low melting point, and self-validating protocols for its synthesis and thermal characterization.

Physicochemical Data & Structural Causality

Accurate physicochemical data is critical for downstream processing, particularly because this compound straddles the phase boundary between a highly viscous oil and a low-melting solid at ambient laboratory temperatures.

PropertyValue
Chemical Name 2-Hydroxy-3,5-dibromobiphenyl (3,5-Dibromobiphenyl-2-ol)
CAS Registry Numbers 15460-14-7, 55815-20-8
Molecular Formula C₁₂H₈Br₂O
Molecular Weight 328.00 g/mol
Melting Point 38 – 40 °C[1][2]
Boiling Point ~238.5 °C[1]
Appearance Needle-like crystals (when pure/cooled) or viscous oil[1][2]

Causality of Thermal Behavior (Expert Insight): Why does a high-molecular-weight, dibrominated biphenyl melt at merely 38–40 °C? The answer lies in severe steric hindrance. The bulky phenyl ring at the ortho position (C2) and the large bromine atoms at the C3 and C5 positions prevent the biphenyl system from adopting a planar conformation. This structural twisting disrupts optimal crystal lattice packing. Furthermore, the ortho-phenyl group sterically shields the hydroxyl group, significantly attenuating intermolecular hydrogen bonding. The combination of poor packing efficiency and weakened hydrogen bonding results in a low lattice energy, driving the melting point down to near body temperature.

Synthesis and Purity Validation Workflow

The synthesis of 3,5-dibromobiphenyl-2-ol is typically achieved via the direct electrophilic aromatic bromination of biphenyl-2-ol (2-phenylphenol)[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve biphenyl-2-ol (e.g., 25 mmol) in glacial acetic acid (AcOH)[2].

  • Bromine Addition: Slowly add elemental bromine (Br₂, 2.3 equivalents) dropwise at room temperature. Causality note: The reaction is highly exothermic in its initial stages; the reaction flask must be cooled in a cold water bath to prevent over-bromination or oxidative side reactions[2].

  • Reaction Maturation: Stir the mixture at room temperature for 2 hours to ensure complete conversion[2].

  • Quenching: Pour the mixture into cold distilled water to precipitate the crude product and quench unreacted bromine[2].

  • Extraction & Drying: Extract the aqueous mixture with dichloromethane (CH₂Cl₂). Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent[2].

  • Crystallization: Because the melting point is 38–40 °C, the product may initially present as an oil. Seed crystals or cooling below 10 °C is required to induce the formation of needle-like crystals.

SynthesisWorkflow A Biphenyl-2-ol (Starting Material) BB BB A->BB + Br2 B Bromination (Br2 in AcOH, RT) C Crude 3,5-Dibromobiphenyl-2-ol (Exothermic) D Aqueous Quench & Extraction C->D H2O/CH2Cl2 E Pure Product (MP: 38-40 °C) D->E Drying/Crystallization BB->C + Br2

Workflow for the synthesis and isolation of 3,5-dibromobiphenyl-2-ol.

Self-Validating Protocol for Melting Point Determination

Relying on traditional capillary melting point apparatuses for compounds melting near 40 °C is prone to error. Ambient laboratory heat, moisture absorption (which acts as a plasticizer), and thermal lag can artificially depress the observed melting point. Therefore, a self-validating Differential Scanning Calorimetry (DSC) protocol is mandated.

Step-by-Step DSC Methodology:

  • Calibration (Self-Validation Step 1): Run an Indium standard (known MP: 156.6 °C) to validate the thermocouple's accuracy. Run an empty aluminum pan as a baseline blank to isolate the sample's heat flow from instrumental noise.

  • Sample Preparation: Weigh 2–5 mg of the crystallized 3,5-dibromobiphenyl-2-ol into an aluminum DSC pan. Hermetically seal the pan to prevent moisture ingress during the run.

  • Thermal Cycling (Self-Validation Step 2):

    • Ramp 1 (Erase Thermal History): Heat the sample from 10 °C to 60 °C at 5 °C/min. This melts the sample and erases any polymorphic variations caused by rapid precipitation during synthesis.

    • Cooling: Cool the sample back to 10 °C at 5 °C/min to induce controlled crystallization.

    • Ramp 2 (Data Acquisition): Heat the sample again from 10 °C to 60 °C at a slow rate of 2 °C/min. The slow heating rate ensures thermal equilibrium. The onset temperature of the endothermic peak during this second ramp represents the true, intrinsic melting point (38–40 °C).

Downstream Applications in Advanced Chemical Synthesis

The precise thermal characterization of 3,5-dibromobiphenyl-2-ol is crucial because it is frequently used as a melt-phase or low-temperature reactant in several advanced synthetic pathways:

  • Nitroarenes: It serves as a precursor for 3-bromo-5-nitrobiphenyl-2-ol via nitration using fuming nitric acid in acetic acid at 5 °C[2][3].

  • Organometallic Catalysts: It is a critical building block in the synthesis of nitro-substituted Hoveyda-Grubbs ruthenium carbenes, which are highly efficient catalysts for olefin metathesis[2].

Applications A 3,5-Dibromobiphenyl-2-ol (MP: 38-40 °C) D Polymer Additives (Flame Retardants) A->D BA BA A->BA B Nitration (Nitroarenes) C Catalyst Synthesis (Ruthenium Carbenes) BA->C

Downstream applications of 3,5-dibromobiphenyl-2-ol in chemical synthesis.

References

1.[1] 2,4-Dibromo-6-phenylphenol - EvitaChem Database. URL: 2.[2] Nitro-Substituted Hoveyda−Grubbs Ruthenium Carbenes - SciSpace / CORE. URL: 3.[3] Product Class 21: Nitroarenes - Thieme E-Books & E-Journals. URL:

Sources

Thermodynamic and Empirical Solubility Profiling of 2,4-Dibromo-6-phenylphenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dibromo-6-phenylphenol (CAS: 55815-20-8) is a highly functionalized, sterically hindered biphenyl derivative utilized as a critical intermediate in advanced organic synthesis, material science, and pharmaceutical development. Structurally, it features a rigid biphenyl core, two heavy bromine atoms at the ortho and para positions relative to the hydroxyl group, and a sterically shielded phenolic -OH. Understanding its solubility profile in organic solvents is paramount for optimizing reaction homogeneity, designing high-yield purification workflows (such as anti-solvent crystallization), and formulating stable analytical standards.

Thermodynamic Drivers of Solvation

The solubility of 2,4-dibromo-6-phenylphenol is governed by a complex interplay of intermolecular forces, best understood through the framework of Hansen Solubility Parameters (HSP)[1]. The total cohesive energy of the solute is partitioned into three distinct thermodynamic components:

  • Dispersion Forces (

    
    ):  The extended 
    
    
    
    -conjugation of the biphenyl backbone combined with the highly polarizable electron clouds of the two bromine atoms generates massive dispersion forces. This renders the compound highly compatible with solvents possessing high
    
    
    values, such as toluene and dichloromethane (DCM)[2].
  • Polar Interactions (

    
    ):  The asymmetric distribution of the electronegative halogens and the hydroxyl oxygen creates a distinct net dipole moment. This favors dissolution in moderately polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate.
    
  • Hydrogen Bonding (

    
    ):  The phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor. However, the steric bulk of the adjacent phenyl ring (at the 6-position) and the bromine atom (at the 2-position) heavily shields the -OH group. While unhindered parent compounds like 4-phenylphenol are readily soluble in simple alcohols[3], the steric hindrance in 2,4-dibromo-6-phenylphenol restricts its H-bonding efficiency. Consequently, it exhibits superior solubility in strong H-bond accepting solvents (e.g., ketones, ethers) rather than H-bond donating networks. Furthermore, QSAR and structural descriptor studies confirm that the massive molecular bulk and electronegativity of the bromine substituents drastically increase the compound's overall lipophilicity (LogP 
    
    
    
    4.6), rendering it virtually insoluble in aqueous media[4].

Empirical Solubility Profile

Based on its thermodynamic profile and structural descriptors, the solubility behavior of 2,4-dibromo-6-phenylphenol across various organic solvent classes is summarized below.

Table 1: Solubility Profile and Mechanistic Causality for 2,4-Dibromo-6-phenylphenol at 25°C

Solvent ClassRepresentative SolventEstimated SolubilityMechanistic Causality
Polar Aprotic Dichloromethane (DCM)Very High (>100 mg/mL)Strong dipole-dipole interactions and halogen-halogen affinity; highly complementary

and

parameters.
Polar Aprotic Tetrahydrofuran (THF)Very High (>100 mg/mL)The ether oxygen acts as a powerful H-bond acceptor for the sterically hindered phenolic -OH donor.
Aromatic TolueneHigh (50–100 mg/mL)Favorable

stacking interactions with the biphenyl rings overcome the crystal lattice energy.
Polar Protic Ethanol / MethanolModerate (20–50 mg/mL)Competitive H-bonding occurs, but solubility is ultimately bottlenecked by the highly lipophilic, bulky biphenyl core.
Non-Polar Hexane / HeptaneLow (<5 mg/mL)High dispersion forces (

) exist, but the complete lack of polarity (

) and H-bonding (

) fails to disrupt the solid lattice.

Experimental Methodology: High-Throughput Solubility Determination

To accurately measure the solubility of 2,4-dibromo-6-phenylphenol for process chemistry, a self-validating Isothermal Saturation Method must be employed.

Expertise & Causality Insight: A common critical error in solubility determination is the use of vacuum filtration to separate the solid from the liquid phase. For highly volatile solvents like DCM or THF, the vacuum induces rapid solvent evaporation, artificially inflating the measured concentration of the solute. Therefore, temperature-controlled centrifugation is strictly required.

Self-Validating Protocol:

  • Saturation: Add an excess amount of 2,4-dibromo-6-phenylphenol solid to 5.0 mL of the target organic solvent in a hermetically sealed, temperature-controlled vial (25.0 ± 0.1 °C).

  • Equilibration (Self-Validation Step): Agitate the suspension isothermally at 400 RPM. To ensure the system has reached a true thermodynamic equilibrium (and is not trapped in a kinetic metastable state), extract aliquots at exactly 24 hours and 48 hours. Validation metric: If the concentration difference between the 24h and 48h samples is <2%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the equilibrated aliquots at 10,000 RPM for 15 minutes at exactly 25.0 °C to pellet the undissolved solid.

  • Quantification: Dilute the clear supernatant immediately in a miscible mobile phase and quantify via HPLC-UV at the compound's

    
     (typically ~280 nm due to the extended 
    
    
    
    -conjugation).

G N1 Step 1: Solute Addition (Excess Solid) N2 Step 2: Isothermal Agitation (25°C) N1->N2 N6 Self-Validation: ΔC < 2% between 24h and 48h? N2->N6 Aliquot at t=24h, 48h N3 Step 3: Phase Separation (Centrifugation) N4 Step 4: Supernatant Extraction & Dilution N3->N4 N5 Step 5: HPLC-UV Quantification N4->N5 N6->N2 No (Kinetic State) N6->N3 Yes (Equilibrium)

Workflow for isothermal saturation solubility measurement.

Implications in Drug Development and Synthesis

The stark contrast in solubility between different solvent classes makes 2,4-dibromo-6-phenylphenol an excellent candidate for anti-solvent crystallization during purification workflows.

When utilized as a synthetic intermediate, reactions should be conducted in "good" solvents (Polar Aprotic or Aromatic) to ensure a homogeneous phase, maximizing reaction kinetics. Once the reaction is complete, purification can be achieved by slowly titrating a "bad" solvent (Non-Polar Anti-Solvent) into the mixture. The addition of hexane or heptane rapidly drops the dielectric constant and the combined


/

parameters of the solvent matrix, forcing the highly crystalline 2,4-dibromo-6-phenylphenol to crash out of solution while leaving polar impurities dissolved.

G Start Objective: Process 2,4-Dibromo-6-phenylphenol Reaction Chemical Synthesis (Requires Homogeneity) Start->Reaction Cryst Purification (Crystallization) Start->Cryst Solvent1 Polar Aprotic (DCM, THF) Reaction->Solvent1 H-bond Acceptance Solvent2 Aromatic (Toluene) Reaction->Solvent2 pi-pi Stacking Cryst->Solvent1 Primary Solvent AntiSolvent Non-Polar Anti-Solvent (Hexane, Heptane) Solvent1->AntiSolvent Dropwise Addition Outcome1 High Concentration Reaction Phase Solvent1->Outcome1 Solvent2->Outcome1 Outcome2 Controlled Precipitation AntiSolvent->Outcome2 Induces Supersaturation

Decision matrix for solvent selection in synthesis and purification.

References

  • Introduction of Extended Topochemical Atom (ETA) Indices in the Valence Electron Mobile (VEM) Environment as Tools for QSAR/QSPR Source: biochempress.com URL:[Link]

  • HSP Basics | Practical Solubility Science Source: stevenabbott.co.uk URL:[Link]

  • IDENTIFYING SAFER SOLVENTS USING HANSEN SOLUBILITY PARAMETERS Source: turi.org URL:[Link]

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2,4-Dibromo-6-phenylphenol: A Benchmark Compound in Computational Toxicology and Halogenated Phenol Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Toxicologists, Computational Chemists, and Drug Development Scientists

Executive Summary

2,4-Dibromo-6-phenylphenol (CAS: 55815-20-8) is a highly specialized halogenated biphenylol derivative that has emerged as a critical benchmark compound in the fields of predictive toxicology and pharmacology[1],[2]. While structurally related to commercial flame retardants and broad-spectrum antimicrobial agents[3],[4], its primary utility in modern research lies in its role as a reference standard for Quantitative Structure-Activity Relationship (QSAR) modeling. This whitepaper synthesizes the physicochemical drivers of its biological activity, details its mechanisms of cellular toxicity, and provides self-validating experimental and computational protocols for its application in drug discovery and environmental risk assessment.

Chemical Ontology & Mechanistic Underpinnings

The biological activity of 2,4-Dibromo-6-phenylphenol is strictly dictated by its unique structural topology. The molecule features a central phenol ring substituted with two heavy bromine atoms at the ortho (2) and para (4) positions, and a bulky phenyl group at the ortho (6) position[1].

Causality of Physicochemical Behavior:

  • Lipophilicity and Membrane Partitioning: The dual bromine substitutions significantly increase the molecule's octanol-water partition coefficient (logP). This lipophilic sink effect drives the compound's ability to partition into lipid bilayers, a prerequisite for its biological activity[5].

  • Steric Hindrance: The bulky phenyl ring at the 6-position creates substantial steric hindrance around the phenolic hydroxyl group. This modulates the compound's hydrogen-bonding capacity and its interaction kinetics with target proteins or receptors.

  • Electronic Effects: The electron-withdrawing nature of the halogens stabilizes the formation of phenoxyl radicals. Beyond simple hydrophobic narcosis, the generation of these reactive radicals is a primary driver of the compound's cellular toxicity, leading to oxidative stress and protein denaturation[5].

Biological Activity: Aquatic Toxicity & Antimicrobial Efficacy

In pharmacological and ecological contexts, 2,4-Dibromo-6-phenylphenol exhibits pronounced biological activity, primarily measured via its inhibitory effect on aquatic eukaryotic models and microbial pathogens[6],[3].

The compound operates via a dual-mechanism pathway:

  • Polar Narcosis (Respiratory Uncoupling): The compound accumulates in the cellular membrane, disrupting the lipid bilayer's integrity. This partitioning uncouples oxidative phosphorylation, halting ATP synthesis.

  • Electrophilic Toxicity: The spontaneous formation of phenoxyl radicals induces direct oxidative damage to intracellular macromolecules[5].

Pathway cluster_mechanisms Primary Mechanisms of Action Compound 2,4-Dibromo-6-phenylphenol (CAS: 55815-20-8) Lipid Lipid Bilayer Partitioning (Hydrophobic Effect) Compound->Lipid Radical Phenoxyl Radical Formation (Oxidative Stress) Compound->Radical Uncoupling Respiratory Uncoupling (Polar Narcosis) Lipid->Uncoupling Toxicity Cellular Toxicity / Growth Inhibition (IGC50 = 2.207) Radical->Toxicity Uncoupling->Toxicity

Fig 1. Mechanistic pathway of 2,4-Dibromo-6-phenylphenol-induced cellular toxicity.

Computational Toxicology: A QSAR Benchmark

Because of its well-documented experimental toxicity (pIGC50 = 2.207 log(L/mmol) in Tetrahymena pyriformis), 2,4-Dibromo-6-phenylphenol is extensively utilized to train and validate machine learning algorithms in QSAR studies[7],[5].

Researchers utilize advanced feature selection algorithms—such as Minimal Redundancy Maximal Relevance with Distance Correlation (mRMR-dCor) and Chi-MIC-share—to isolate the specific 3D and topological descriptors (e.g., χ1, χ2) that correlate with the compound's toxicity[6],[8]. These models are critical for predicting the pharmacological safety of novel halogenated drug candidates without requiring in vivo animal testing.

Workflow Data In Vitro Data (IGC50 Values) Desc Molecular Descriptors (Topological & 3D) Data->Desc Select Feature Selection (mRMR-dCor / Chi-MIC) Desc->Select ML Machine Learning (RF, SVM, XGB) Select->ML Validate Model Validation (10-fold CV & Test Set) ML->Validate

Fig 2. Self-validating QSAR predictive modeling workflow for phenolic compounds.

Quantitative Data Synthesis

The following tables summarize the empirical physicochemical parameters and the predictive performance of various machine learning models trained on 2,4-Dibromo-6-phenylphenol datasets.

Table 1: Physicochemical and Experimental Toxicity Profile [1],[5]

ParameterValueMechanistic Implication
Molecular Weight 328.00 g/mol Optimal size for lipid bilayer penetration.
Topological Descriptor (χ1) 6.853High molecular branching/bulk correlates with increased steric hindrance.
Molar Refractivity (MR) 37.362Indicates high polarizability, affecting receptor binding kinetics.
Experimental pIGC50 2.207 log(L/mmol)Benchmark threshold for severe aquatic toxicity.

Table 2: Machine Learning QSAR Model Performance (pIGC50 Predictions) [7]

AlgorithmTraining Set Prediction10-Fold CV PredictionResidual (Exp - CV)
Random Forest (RF) 2.162.14+0.067
Support Vector Machine (SVM) 2.202.06+0.147
K-Nearest Neighbors (KNN) 2.011.79+0.417
XGBoost (XGB) 2.252.50-0.293
Deep Neural Network (DNN) 2.022.52-0.313

Note: The experimental baseline is 2.21. Random Forest demonstrates the highest stability between training and cross-validation (CV) sets, indicating minimal overfitting.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols detail the causal logic and self-validating mechanisms required to study 2,4-Dibromo-6-phenylphenol.

Protocol A: In Vitro Growth Inhibition Assay (IGC50 Determination)

Objective: Quantify the half-maximal inhibitory concentration (IGC50) of the compound. Causality of Choice: Tetrahymena pyriformis is utilized because its basal metabolic pathways and membrane dynamics closely mirror those of higher aquatic eukaryotes, providing a high-fidelity proxy for systemic toxicity[6]. A 40-hour incubation is strictly chosen to capture multiple logarithmic growth phases, ensuring the measured IGC50 reflects true reproductive inhibition rather than a transient metabolic lag.

Step-by-Step Workflow:

  • Culture Preparation: Cultivate T. pyriformis in proteose peptone-yeast extract medium at 27°C until the logarithmic growth phase is achieved.

  • Compound Dosing: Dissolve 2,4-Dibromo-6-phenylphenol in 100% DMSO. Spike the culture medium to achieve a concentration gradient (e.g., 0.1 to 10 mmol/L).

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO vehicle to baseline normal growth and rule out solvent toxicity.

    • Positive Control: Standard phenol to confirm organism viability and assay sensitivity.

    • Blank Control: Medium + compound (no cells) to subtract background spectrophotometric absorbance.

  • Incubation & Readout: Incubate for exactly 40 hours. Measure optical density (OD) at 540 nm using a microplate reader.

  • Data Processing: Calculate IGC50 using non-linear regression analysis of the dose-response curve.

Protocol B: Predictive QSAR Modeling Pipeline

Objective: Develop a robust machine learning model to predict the toxicity of novel halogenated phenols based on the 2,4-Dibromo-6-phenylphenol benchmark. Causality of Choice: High-dimensional descriptor spaces naturally introduce multicollinearity, which degrades the predictive power of machine learning algorithms. Feature selection methods (like mRMR-dCor) are employed to maximize the relevance of descriptors to the biological endpoint while mathematically eliminating redundancy among the features themselves[8].

Step-by-Step Workflow:

  • Data Curation: Aggregate experimental pIGC50 values for a structurally diverse set of phenols, ensuring 2,4-Dibromo-6-phenylphenol is included as a high-leverage data point[7].

  • Descriptor Calculation: Generate 2D topological and 3D quantum chemical descriptors using software such as MOPAC or Dragon[6],[5].

  • Feature Selection: Apply the Distance Correlation (dCor) algorithm to capture non-linear relationships between descriptors and toxicity, filtering the top 20 most relevant features[8].

  • Self-Validating Model Training:

    • Split data into an 80% training set and a 20% external test set.

    • Train a Random Forest (RF) regressor using an inner 10-fold cross-validation loop to optimize hyperparameters and prevent data leakage.

  • Evaluation: Validate the model against the isolated 20% external test set. A predictive squared correlation coefficient (

    
    ) > 0.8 confirms the model's structural generalization.
    

References

  • Stenutz.eu Chemical Database. "2,4-dibromo-6-phenylphenol - Physicochemical Properties." Stenutz. Available at: [Link]

  • National Institutes of Health (NIH). "Chi-MIC-share: a new feature selection algorithm for quantitative structure–activity relationship models." RSC Advances, 2020. Available at:[Link]

  • QsarDB Repository. "Guidance for Good Practice in the Application of Machine Learning in Development of Toxicological Quantitative Structure-Activity Relationships (QSARs)." PLOS ONE, 2023. Available at:[Link]

  • International Journal of Chemical Concepts. "QSTR Analysis of Phenol Derivatives with the help of topological parameter." ChemConsAI, 2016. Available at: [Link]

  • ResearchGate. "QSAR Study on the toxicities of alcohols and phenols based on minimal redundancy maximal relevance and distance correlation feature selection methods." Research Journal of Biotechnology, 2016. Available at:[Link]

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Navigating the Unseen: A Technical Safety Guide to 2,4-Dibromo-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety overview of 2,4-Dibromo-6-phenylphenol (CAS No. 55815-20-8), a compound for which detailed, publicly available safety data is limited. In the absence of a formal Safety Data Sheet (SDS), this document synthesizes information from structurally analogous compounds, namely halogenated phenols and phenylphenols, to provide a robust framework for safe handling and use in a research and development setting. The causality behind each recommendation is explained to empower the user with a deeper understanding of the potential hazards.

Compound Identification and Inferred Properties

Table 1: Inferred Physicochemical Properties of 2,4-Dibromo-6-phenylphenol

PropertyInferred Value/CharacteristicRationale based on Analogous Compounds
Physical State Solid at room temperaturePhenylphenols and brominated phenols are typically solids[3][4].
Odor Phenolic or slightly antisepticPhenolic compounds often possess a characteristic odor[4].
Solubility Likely insoluble in water; soluble in organic solventsThe presence of the nonpolar phenyl group and bromine atoms suggests low water solubility, a common trait for similar molecules[5].
Stability Stable under normal laboratory conditionsPhenylphenols are generally stable under standard conditions. Avoid strong oxidizing agents and bases[3][6].
Reactivity Incompatible with strong oxidizing agents and strong bases.This is a common characteristic of phenolic compounds[3][6].

Hazard Assessment: A Synthesis of Analogous Compound Data

A definitive GHS classification for 2,4-Dibromo-6-phenylphenol is not established. However, by examining the safety profiles of structurally similar compounds such as 2-phenylphenol, 2,6-dibromophenol, and 2,4,6-tribromophenol, we can anticipate the primary hazards. The presence of bromine atoms on the phenol ring is known to influence toxicity.

Diagram 1: Predicted GHS Hazard Pictograms for 2,4-Dibromo-6-phenylphenol

GHS_Pictograms cluster_health Health Hazards cluster_environmental Environmental Hazards Health_Hazard Health Hazard Irritant Irritant Environmental_Hazard Environmental Hazard

Caption: Predicted GHS pictograms indicating potential health and environmental hazards.

Based on the consistent hazard profiles of related brominated and phenyl-substituted phenols, the following hazard statements are likely applicable:

  • Harmful if swallowed [7][8][9].

  • Causes skin irritation [4][8][9].

  • Causes serious eye irritation [4][8][9].

  • May cause respiratory irritation [3][4].

  • Toxic to aquatic life with long-lasting effects [3][6][10].

Exposure Control and Personal Protection: A Proactive Approach

Given the anticipated hazards, a stringent exposure control plan is paramount. The following recommendations are based on best practices for handling irritant and potentially toxic solid compounds.

Diagram 2: Personal Protective Equipment (PPE) Workflow

PPE_Workflow Start Handling 2,4-Dibromo-6-phenylphenol Engineering_Controls Work in a certified chemical fume hood Start->Engineering_Controls Hand_Protection Wear nitrile gloves (inspect before use) Engineering_Controls->Hand_Protection Eye_Protection Use chemical safety goggles or a face shield Hand_Protection->Eye_Protection Body_Protection Wear a lab coat and closed-toe shoes Eye_Protection->Body_Protection Respiratory_Protection Use a NIOSH-approved respirator if dust is generated Body_Protection->Respiratory_Protection End Safe Handling Achieved Respiratory_Protection->End

Caption: Recommended workflow for donning appropriate PPE.

Engineering Controls

Always handle 2,4-Dibromo-6-phenylphenol in a certified chemical fume hood to minimize inhalation of any dust or aerosols. Ensure that an eyewash station and a safety shower are readily accessible[11].

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles[11].

  • Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. Ensure that skin is not exposed by wearing long pants and closed-toe shoes.

  • Respiratory Protection: If there is a potential for generating dust and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used[11].

Safe Handling, Storage, and Disposal Protocols

Handling
  • Avoid all personal contact with the substance.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Minimize dust generation. If possible, handle the material in a way that avoids creating airborne particles.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases[3][6][7].

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow this chemical to enter the environment. Contaminated packaging should be treated as hazardous waste.

First Aid and Emergency Procedures: A Rapid Response Plan

In the event of exposure, immediate action is critical.

Table 2: First Aid Measures for 2,4-Dibromo-6-phenylphenol Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7][11].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[7][11].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][11].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[7][11].
Fire-Fighting Measures

In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes[11]. Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen bromide gas.

Toxicological and Ecological Insights from Analogous Compounds

While specific toxicological data for 2,4-Dibromo-6-phenylphenol is lacking, studies on related compounds provide valuable insights into its potential effects.

Potential Human Health Effects
  • Acute Effects: As inferred from related compounds, acute exposure is likely to cause irritation to the skin, eyes, and respiratory tract. Ingestion may be harmful[4][7][8][9].

  • Chronic Effects: Long-term exposure to brominated phenols may lead to more severe health issues. Some brominated compounds have been linked to developmental toxicity in animal studies[5]. Chronic exposure to respiratory irritants can result in airway diseases[5].

Ecological Information

Halogenated phenols are often toxic to aquatic life and can have long-lasting adverse effects on the environment[3][6][10]. Due to its likely low water solubility and persistence, 2,4-Dibromo-6-phenylphenol should be prevented from entering drains and waterways.

Conclusion: A Commitment to Proactive Safety

The safe handling of 2,4-Dibromo-6-phenylphenol requires a proactive and informed approach. By understanding the potential hazards through the lens of structurally similar compounds, researchers can implement robust safety protocols to minimize risk. This guide provides a foundational framework for working with this compound, emphasizing the importance of engineering controls, appropriate personal protective equipment, and emergency preparedness.

References

  • PubChem. (n.d.). 2,4-Dibromo-6-(2,4-dibromophenoxy)phenol.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet: 2,6-Dibromophenol.
  • PubChem. (n.d.). 2,4-Dibromo-6-methylphenol.
  • CPAchem. (2023, March 17). Safety Data Sheet: 4-Phenylphenol.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet: 3-Phenylphenol.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2,4,6-Tribromophenol.
  • Tokyo Chemical Industry. (2025, June 5). Safety Data Sheet: 2,6-Dibromo-4-nitrophenol.
  • CAMEO Chemicals - NOAA. (n.d.). 2,4,6-TRIBROMOPHENOL.
  • ChemicalBook. (n.d.). 2,4-DIBROMO-6-PHENYLPHENOL CAS#: 55815-20-8.
  • NIST. (n.d.). Phenol, 2,4-dibromo-6-methyl-.
  • Stenutz, R. (n.d.). 2,4-dibromo-6-phenylphenol.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • ICSC. (n.d.). ICSC 0669 - o-PHENYLPHENOL.
  • U.S. EPA. (2009, September 3). Provisional Peer-Reviewed Toxicity Values for 2,4,6-Tribromophenol.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Phenylphenol.
  • Sigma-Aldrich. (n.d.). 2,4-dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol.
  • ThermoFisher. (2025, September 12). Safety Data Sheet: 2-Phenylphenol.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Dichlorobenzaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet: m-Anisaldehyde.
  • Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). Environmental Pollution, 233, 706-714.
  • LGC Standards. (n.d.). Deoxynivalenol Solution (Solvent: Acetonitrile).
  • Fisher Scientific. (n.d.). Safety Data Sheet: Decahydroquinoline, mixture of cis and trans.
  • Fisher Scientific. (2010, September 20). Safety Data Sheet: 1-Decanol.

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Technical Assessment: 2,4-Dibromo-6-phenylphenol Endocrine Disruption Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dibromo-6-phenylphenol (CAS: 55815-20-8) is a halogenated derivative of the fungicide ortho-phenylphenol (OPP). It emerges primarily as a disinfection byproduct (DBP) in water treatment systems where OPP residues encounter oxidizing agents (chlorine, peracetic acid) in the presence of bromide ions.

While direct toxicological data for this specific congener is less abundant than for its parent compound or simpler bromophenols (e.g., 2,4,6-tribromophenol), Structural Activity Relationship (SAR) analysis and recent DBP studies identify it as a high-priority candidate for endocrine disruption . Its structural pharmacophore—a phenolic ring substituted with halogens and a bulky phenyl group—strongly predicts interference with thyroid hormone transport (Transthyretin binding) and nuclear receptor signaling (ER/AR modulation) .

This guide provides a technical framework for evaluating the endocrine disrupting potential of 2,4-Dibromo-6-phenylphenol, bridging established DBP toxicology with predictive mechanistic pathways.

Part 1: Chemical Identity & Formation Kinetics

Physicochemical Profile

The addition of two bromine atoms to the 2-phenylphenol scaffold significantly alters its lipophilicity and electronic properties, enhancing its ability to cross biological membranes and interact with hydrophobic ligand-binding domains of nuclear receptors.

PropertyValue / DescriptionRelevance to Endocrine Disruption
CAS Number 55815-20-8Unique identifier for regulatory tracking.
IUPAC Name 4,6-dibromo-2-phenylphenolDefines substitution pattern (Br at 4,6; Phenyl at 2).[1]
Molecular Formula C₁₂H₈Br₂OHalogenated aromatic hydrocarbon.
Lipophilicity (LogP) ~4.5 - 5.0 (Predicted)High bioaccumulation potential; facilitates binding to hydrophobic pockets of TTR and ER.
Precursor 2-Phenylphenol (OPP)Widely used agricultural fungicide and surface disinfectant.
Formation Context Water Chlorination/OzonationFormed via electrophilic aromatic substitution when Br⁻ is present during oxidation.
Formation Pathway

Understanding the genesis of this compound is critical for exposure assessment. In wastewater or drinking water containing bromide (Br⁻), oxidants like hypochlorous acid (HOCl) or peracetic acid oxidize Br⁻ to hypobromous acid (HOBr). HOBr is a potent brominating agent that reacts with OPP.

FormationPathway Br Bromide (Br-) HOBr HOBr (Active Brominating Agent) Br->HOBr Oxidation Oxidant Oxidant (HOCl / PAA) Oxidant->HOBr OPP 2-Phenylphenol (Precursor) Inter Intermediate (Monobromo-phenylphenols) OPP->Inter + HOBr Target 2,4-Dibromo-6-phenylphenol (Target DBP) Inter->Target + HOBr (Further Substitution)

Figure 1: Formation pathway of 2,4-Dibromo-6-phenylphenol in aqueous environments containing bromide and oxidants.

Part 2: Mechanisms of Endocrine Disruption (MOA)

Based on the structural homology with 2,4,6-tribromophenol (TBP) and polybrominated diphenyl ethers (PBDEs) , 2,4-Dibromo-6-phenylphenol is predicted to act via three primary Modes of Action (MOA).

Thyroid Hormone Transport Disruption (High Confidence)

The most critical concern for brominated phenols is their ability to displace Thyroxine (T4) from Transthyretin (TTR) .

  • Mechanism: TTR has two funnel-shaped thyroxine-binding channels. The binding pockets are hydrophobic and contain halogen-binding pockets (HBPs).

  • Structural Fit: The phenol group mimics the outer ring of T4. The bromine atoms at the 4 and 6 positions (relative to OH) occupy the HBPs, while the phenyl ring provides hydrophobic bulk similar to the inner ring of T4.

  • Consequence: Displacement of T4 leads to reduced circulating T4 levels (hypothyroxinemia) and potential delivery of the toxicant to the brain or placenta.

Estrogen Receptor (ER) Modulation (Moderate Confidence)
  • Mechanism: Halogenated phenols can act as xenoestrogens. The phenolic hydroxyl group forms hydrogen bonds with Glu353 and Arg394 in the ER ligand-binding domain (LBD).

  • Activity: Likely ER Agonist or Partial Agonist . The bulky phenyl group may induce conformational changes in Helix 12, potentially leading to weak agonism or antagonism depending on the specific tissue context (SERM-like activity).

Androgen Receptor (AR) Antagonism (Moderate Confidence)
  • Mechanism: Many brominated aromatics (e.g., TBP, brominated bisphenols) act as AR antagonists, preventing dihydrotestosterone (DHT) from binding.

  • Consequence: Potential demasculinization or developmental defects in male reproductive tracts.

MOA_Network DBPP 2,4-Dibromo-6-phenylphenol TTR Transthyretin (TTR) DBPP->TTR High Affinity Binding ER Estrogen Receptor (ERα / ERβ) DBPP->ER Agonism/Antagonism AR Androgen Receptor (AR) DBPP->AR Antagonism DispT4 Displacement of T4 TTR->DispT4 BindLBD Ligand Binding Domain Interaction ER->BindLBD BlockDHT Block DHT Binding AR->BlockDHT HypoT Hypothyroxinemia (Reduced Serum T4) DispT4->HypoT Estro Estrogenic Effects (Proliferation/Feminization) BindLBD->Estro AntiAndro Anti-Androgenic Effects (Reproductive Developmental Toxicity) BlockDHT->AntiAndro

Figure 2: Predicted Adverse Outcome Pathway (AOP) network for 2,4-Dibromo-6-phenylphenol.

Part 3: Experimental Assessment Framework

To rigorously evaluate the endocrine disruption potential of this specific congener, a tiered testing strategy is required. This protocol prioritizes "self-validating" controls.

Phase 1: In Silico & Cell-Free Interaction (Screening)

Objective: Confirm molecular initiating events (MIE).

  • Molecular Docking (TTR & ERα):

    • Protocol: Dock C₁₂H₈Br₂O into the crystal structures of Human TTR (PDB: 1ICT) and ERα (PDB: 1GWR).

    • Metric: Calculate Binding Free Energy (ΔG) relative to native ligands (T4 and Estradiol).

  • Fluorescence Displacement Assay (TTR):

    • Reagent: Fluorescent probe (e.g., ANS or FITC-T4).

    • Method: Titrate 2,4-Dibromo-6-phenylphenol (0.1 nM – 10 µM) into recombinant human TTR.

    • Validation: Loss of fluorescence polarization indicates displacement. Use T4 as positive control (IC50 ~50 nM).

Phase 2: In Vitro Reporter Gene Assays (Mechanistic)

Objective: Assess cellular receptor activation/inhibition.

AssayCell LineProtocol SummaryKey Endpoint
ER-CALUX T47D-KBlucCells stably transfected with ERE-luciferase. Treat for 24h.Luciferase Induction (Agonism) or Suppression of E2 (Antagonism).
AR-EcoScreen CHO-K1 (hAR)Co-treat with DHT (0.1 nM) + Test Compound.Inhibition of Luciferase (Anti-androgenicity).[2]
H295R Steroidogenesis H295RExpose cells for 48h; measure hormone output via LC-MS/MS.Altered T, E2, or Cortisol synthesis.
Phase 3: In Vivo Validation (Zebrafish Model)

Objective: Confirm physiological impact in a whole-organism system.

  • Model: Danio rerio (Zebrafish) embryos (0–120 hpf).

  • Exposure: Static renewal (0.1, 1.0, 10 µM).

  • Endpoints:

    • Thyroid: Whole-body T4/T3 levels (ELISA/LC-MS) and tg (thyroglobulin) gene expression.

    • Estrogenic: Expression of cyp19a1b (Brain Aromatase) – a highly sensitive marker for ER activation in zebrafish.

    • Morphology: Pericardial edema, spinal curvature (signs of general toxicity/thyroid disruption).

Part 4: Risk Synthesis & References

Risk Assessment Summary

2,4-Dibromo-6-phenylphenol represents a "Trojan Horse" toxicant. It retains the bioactive phenol core of its parent (2-phenylphenol) but gains significant lipophilicity and specific affinity for halogen-binding pockets on nuclear receptors and transport proteins due to bromination.

Key Recommendation for Researchers: Prioritize the TTR binding assay . If this molecule displaces T4 with high affinity (as predicted), it poses a risk for neurodevelopmental toxicity even if its direct receptor agonism is weak.

References
  • Identification of Brominated DBPs

    • Title: Transformation of bromide and formation of brominated disinfection byproducts in peracetic acid oxidation of phenol.[1][3]

    • Source: Chemosphere (2021).[3]

    • URL:[Link]

  • Toxicity of Bromophenols

    • Title: Acute Toxicities of Bromophenols to Alga and Daphnia: Compar
    • Source: BioMed Research Intern
    • URL:[Link]

  • Mechanism of TTR Binding

    • Title: Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro.
    • Source: Toxicological Sciences (2000).
    • URL:[Link]

  • Endocrine Profiling of Phenolic DBPs

    • Title: Endocrine-Disrupting Effects of Disinfection Byproducts.
    • Source: Encyclopedia (MDPI).
    • URL:[Link]

  • Chemical Identity

    • Title: 2,4-Dibromo-6-phenylphenol (CAS 55815-20-8) Entry.[4][5][6]

    • Source: ChemicalBook / GuideChem.

Sources

Natural Occurrence of Brominated Phenylphenols in Marine Sponges: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of brominated phenylphenols (specifically polybrominated biphenyls and their hydroxylated/methoxylated derivatives) naturally occurring in marine sponges.[1] Unlike the more widely publicized polybrominated diphenyl ethers (PBDEs), these C–C coupled biaryls represent a distinct structural class with unique pharmacological profiles and biosynthetic origins.

Primarily isolated from sponges of the order Dictyoceratida (e.g., Dysidea, Lamellodysidea), these metabolites are now understood to be the products of symbiotic cyanobacteria and proteobacteria. This guide details their chemical ecology, the bmp gene cluster-mediated biosynthesis, rigorous isolation protocols, and their emerging potential as kinase inhibitors and antimicrobial agents.

Chemical Ecology and Biosynthesis[2]

The Sponge-Symbiont Holobiont

The production of brominated phenylphenols is not a function of the sponge host alone but a result of the sponge-microbe holobiont . Research indicates that these compounds are biosynthesized by symbiotic bacteria, specifically:

  • Cyanobacteria: Hormoscilla spongeliae (formerly Oscillatoria spongeliae).[2]

  • Proteobacteria: Pseudoalteromonas spp.[3] (e.g., P. luteoviolacea).[4]

The bmp Biosynthetic Pathway

The core mechanism for generating brominated phenylphenols is the bi-radical oxidative coupling of brominated phenol monomers. This process is governed by the bmp (brominated marine phenol) gene cluster.

  • Precursor Formation: The enzyme Bmp6 (chorismate lyase) converts chorismate to 4-hydroxybenzoic acid (4-HBA).[3]

  • Bromination: Bmp5 (flavin-dependent halogenase) brominates 4-HBA to yield 2,4-dibromophenol.

  • Oxidative Coupling (The Critical Step): The cytochrome P450 enzyme Bmp7 catalyzes the dimerization of bromophenols.

    • C–O Coupling: Yields Polybrominated Diphenyl Ethers (PBDEs).

    • C–C Coupling: Yields Brominated Phenylphenols (Polybrominated Biphenyls) .

Bmp7 is catalytically promiscuous; however, specific symbiont strains or microenvironmental conditions can shift the product ratio toward C–C coupled biaryls.

Biosynthesis Chorismate Chorismate HBA 4-Hydroxybenzoic Acid Chorismate->HBA Bmp6 (Lyase) DBP 2,4-Dibromophenol (Monomer) HBA->DBP Bmp5 (Halogenase) + Br- Radical Phenoxy Radical Intermediate DBP->Radical Bmp7 (CYP450) PBDE PBDEs (C-O Coupled) Radical->PBDE Ether Linkage PBB Brominated Phenylphenols (C-C Coupled) Radical->PBB Biaryl Linkage

Figure 1: The bmp biosynthetic pathway illustrating the divergence between PBDE and Phenylphenol (Biaryl) synthesis via the Bmp7 cytochrome P450 enzyme.

Structural Classes and Occurrence

While PBDEs are characterized by an ether bridge, brominated phenylphenols possess a direct biaryl bond . These are often highly substituted with bromine atoms and hydroxyl/methoxy groups.

Key Structural Motifs
  • Polybrominated Biphenyls (PBBs): The core skeleton.

    • Example: 3,3',5,5'-tetrabromo-2,2'-biphenyldiol.

  • Methoxylated Derivatives: To reduce toxicity to the host or facilitate transport, free hydroxyls are often methylated.

    • Example: 2-(2',4'-dibromophenyl)-4,6-dibromoanisole.

  • Mixed Biogenesis: Some metabolites exhibit hybrid features or further modifications (e.g., glycosylation) depending on the sponge species.

Primary Sponge Sources
GenusSpeciesGeographic HotspotsAssociated Metabolites
DysideaD. herbacea, D. granulosaIndo-Pacific (Great Barrier Reef, Indonesia)PBDEs, PBBs, Chlorinated peptides
LamellodysideaL. herbaceaIndo-PacificHigh concentrations of brominated phenols
LendenfeldiaL. chondrodesIndian OceanHydroxylated PBDEs and biaryls
AplysinaA. aerophobaMediterraneanBromotyrosine derivatives (distinct but related halogenation chemistry)

Isolation and Characterization Protocols

The isolation of brominated phenylphenols requires careful handling to prevent debromination or oxidation. The following protocol is a validated workflow for Dysidea species.

Extraction Methodology

Objective: Maximize yield of halogenated aromatics while minimizing lipid co-extraction.

  • Sample Prep: Lyophilize sponge tissue (wet tissue can lead to enzymatic degradation). Grind to a fine powder.

  • Solvent Selection: Use a polarity gradient.

    • Step A: Extraction with Methanol (MeOH) x 3 (extracts polar glycosides and salts).

    • Step B: Extraction with Dichloromethane (DCM):Methanol (1:1) (targets the brominated phenols).

  • Desalting: Partition the crude extract between Ethyl Acetate (EtOAc) and Water . Collect the organic layer.

Fractionation (The "Cup-and-Cone" Method)

Brominated compounds are lipophilic but possess polar phenolic groups.

  • Vacuum Liquid Chromatography (VLC):

    • Stationary Phase: Silica Gel (normal phase).

    • Mobile Phase Gradient: n-Hexane

      
       EtOAc 
      
      
      
      MeOH.
    • Target Fraction: Phenylphenols typically elute in 10-30% EtOAc in Hexane .

  • Size Exclusion (Optional): Sephadex LH-20 (eluent: MeOH) removes chlorophyll and fatty acids.

Purification (HPLC)

Critical Step: Separation of C-C coupled biaryls from C-O coupled ethers (often co-eluting isomers).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

  • Solvent System: Isocratic elution often works best for isomer separation.

    • System:Acetonitrile:Water (85:15) + 0.1% Formic Acid .

  • Detection: UV at 280 nm and 305 nm (phenolic absorption).

Structural Elucidation Criteria

To confirm a phenylphenol (biaryl) structure versus a diphenyl ether :

  • Mass Spectrometry (HR-MS): Analyze the isotope pattern. A pentabromo- compound will show a distinct "picket fence" pattern (M, M+2, M+4, etc.).

  • NMR Spectroscopy:

    • 
      C NMR:  Look for the quaternary carbons at the bridgehead.
      
      • Biaryl (C-C): Bridgehead carbons typically resonate at 125-135 ppm .

      • Ether (C-O): Oxygenated carbons resonate downfield at 150-160 ppm .

    • HMBC: Correlations across the bridgehead bond are definitive.

IsolationWorkflow Sample Lyophilized Sponge (Dysidea sp.) Extract Extraction (MeOH / DCM 1:1) Sample->Extract Partition Partition (EtOAc / H2O) Extract->Partition VLC VLC Fractionation (Silica Gel) Partition->VLC Organic Phase HPLC RP-HPLC Purification (ACN:H2O 85:15) VLC->HPLC 10-30% EtOAc Fraction Analysis Structure ID (NMR: C-C vs C-O shift) HPLC->Analysis Pure Compound

Figure 2: Step-by-step isolation workflow for brominated phenylphenols.

Pharmacological Potential[1][5][6][7]

Brominated phenylphenols exhibit potent bioactivity, driven by their ability to mimic biological halogenated signaling molecules (e.g., thyroid hormones) and their lipophilic interaction with enzyme active sites.

Kinase Inhibition

The biaryl scaffold is a "privileged structure" in medicinal chemistry, resembling the pharmacophore of many kinase inhibitors.

  • Target: CDK7 (Cyclin-dependent kinase 7) and Fyn kinase .

  • Mechanism: ATP-competitive inhibition. The bromine atoms occupy hydrophobic pockets within the kinase hinge region, enhancing binding affinity compared to non-brominated analogs.

Antimicrobial Activity

These compounds serve as chemical defenses for the sponge.

  • Spectrum: Active against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).

  • Mechanism: Disruption of cell membrane integrity and inhibition of bacterial oxidative phosphorylation.

  • Potency: MIC values often range from 0.5 to 5 µg/mL .

Cytotoxicity and Anticancer
  • Activity: Significant cytotoxicity against human tumor cell lines (e.g., HCT-116 colon cancer).

  • Mode of Action: Induction of apoptosis; some derivatives inhibit microtubule assembly.

References

  • Agarwal, V. et al. (2017).[2] "Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges." Nature Chemical Biology.[2] Link

  • Agrawal, M.S. & Bowden, B.F. (2005). "Marine Sponge Dysidea herbacea revisited: Another Brominated Diphenyl Ether." Marine Drugs. Link

  • Handayani, D. et al. (2021). "Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea." Marine Drugs. Link

  • Hassane, C.S. et al. (2023). "Polybrominated diphenyl ethers isolated from the marine sponge Lendenfeldia chondrodes collected in Mayotte." Natural Product Research. Link

  • Liu, M. et al. (2011). "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs. Link

  • Calcul, L. et al. (2009). "Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa." Marine Drugs. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4,6-Dibromo-2-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Synthesis of Brominated Phenylphenols

Brominated phenols are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. The target molecule for this protocol, 4,6-dibromo-2-phenylphenol, is synthesized from the readily available starting material, 2-phenylphenol (also known as o-phenylphenol).

This application note provides a comprehensive, field-tested protocol for the dibromination of 2-phenylphenol. The synthetic strategy hinges on the principles of electrophilic aromatic substitution. The hydroxyl (-OH) group of the phenol is a powerful activating group that directs incoming electrophiles (in this case, Br⁺) to the ortho and para positions.[1][2] The phenyl group at the C2 position provides significant steric hindrance, which influences the regioselectivity of the bromination. Consequently, the bromine atoms are preferentially added to the less sterically hindered C4 (para) and C6 (ortho) positions, leading to the formation of 4,6-dibromo-2-phenylphenol. Control over reaction conditions, particularly solvent polarity and temperature, is crucial to prevent over-bromination and ensure a high yield of the desired dibrominated product.[3][4]

Reaction Mechanism: The Dynamics of Electrophilic Aromatic Substitution

The bromination of 2-phenylphenol is a classic example of an electrophilic aromatic substitution reaction. The key mechanistic steps are outlined below:

  • Activation of the Aromatic Ring: The lone pairs of electrons on the hydroxyl group's oxygen atom are delocalized into the benzene ring through resonance. This significantly increases the electron density of the ring, particularly at the ortho (C2, C6) and para (C4) positions, making it highly nucleophilic and susceptible to attack by electrophiles.[2]

  • Generation of the Electrophile: In a non-polar solvent, molecular bromine (Br₂) becomes polarized as it approaches the electron-rich phenol ring, creating an electrophilic bromine atom (δ⁺) and a nucleophilic bromine atom (δ⁻).

  • Nucleophilic Attack and Sigma Complex Formation: The activated phenol ring attacks the electrophilic bromine atom. The first substitution occurs predominantly at the C4 (para) position due to lower steric hindrance compared to the C6 (ortho) position, which is adjacent to the bulky phenyl group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A base (such as another phenol molecule or the solvent) removes a proton from the carbon atom where the bromine has attached. This restores the aromaticity of the ring, yielding 4-bromo-2-phenylphenol.

  • Second Bromination: The resulting 4-bromo-2-phenylphenol is still an activated ring system and undergoes a second electrophilic substitution. The next bromine atom is directed to the available and activated C6 (ortho) position, leading to the final product, 4,6-dibromo-2-phenylphenol.

reaction_mechanism Figure 1: Reaction Mechanism for Dibromination cluster_start Starting Materials cluster_step1 Step 1: First Bromination (Para-substitution) cluster_step2 Step 2: Second Bromination (Ortho-substitution) 2-Phenylphenol 2-Phenylphenol Sigma1 Sigma Complex (Arenium Ion) 2-Phenylphenol->Sigma1 + Br₂ Br2 Br-Br Product1 4-Bromo-2-phenylphenol Sigma1->Product1 - HBr Sigma2 Sigma Complex (Arenium Ion) Product1->Sigma2 + Br₂ FinalProduct 4,6-Dibromo-2-phenylphenol Sigma2->FinalProduct - HBr

Caption: Figure 1: Reaction Mechanism for Dibromination

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations involving bromine must be conducted in a certified chemical fume hood.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityProperties & Hazards
2-PhenylphenolC₁₂H₁₀O170.2110.0 g (58.7 mmol)Irritant, Environmental Hazard[5]
BromineBr₂159.8119.7 g (6.3 mL, 123.3 mmol)Highly Corrosive, Toxic, Oxidizer[6][7]
Dichloromethane (DCM)CH₂Cl₂84.93250 mLVolatile, Suspected Carcinogen
Sodium ThiosulfateNa₂S₂O₃158.11~10 gLow Hazard
Sodium BicarbonateNaHCO₃84.01~15 gLow Hazard
Anhydrous MgSO₄MgSO₄120.37~10 gLow Hazard
HexanesC₆H₁₄86.18As neededFlammable, Irritant
Ethyl AcetateC₄H₈O₂88.11As neededFlammable, Irritant
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • 125 mL pressure-equalizing dropping funnel

  • Reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure

experimental_workflow Figure 2: Experimental Workflow A 1. Dissolve 2-Phenylphenol in 150 mL DCM in flask B 2. Cool flask to 0-5°C (ice bath) A->B D 4. Add Br₂ solution dropwise to flask over 60-90 min B->D C 3. Prepare Bromine Solution: 6.3 mL Br₂ in 100 mL DCM C->D E 5. Stir at 0-5°C for 2 hours D->E F 6. Monitor reaction by TLC E->F G 7. Quench with sat. Na₂S₂O₃ solution F->G H 8. Transfer to separatory funnel G->H I 9. Wash with sat. NaHCO₃, then brine H->I J 10. Dry organic layer with MgSO₄ I->J K 11. Filter and concentrate via rotary evaporator J->K L 12. Purify crude product by column chromatography K->L

Sources

Topic: Strategic Bromination of 2-Phenylphenol: A Protocol for Optimizing Regioselectivity and Yield

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Organic Synthesis Researchers

Abstract

The regioselective bromination of 2-phenylphenol is a critical transformation for synthesizing key intermediates in drug discovery, agrochemicals, and materials science. The resulting brominated biphenylols are versatile building blocks for constructing more complex molecular architectures, often through cross-coupling reactions.[1][2] However, controlling the position of bromination and maximizing the yield of the desired isomer presents a significant challenge due to the activating nature of the hydroxyl group, which can lead to polybromination and a mixture of products.[3] This application note provides a comprehensive guide to the electrophilic bromination of 2-phenylphenol, detailing a robust experimental protocol and a systematic approach to optimizing reaction conditions for enhanced yield and regioselectivity. We will explore the mechanistic underpinnings of the reaction and analyze the causal effects of varying brominating agents, solvents, catalysts, and temperature.

Introduction: The Synthetic Value of Brominated 2-Phenylphenols

2-Phenylphenol (o-phenylphenol, OPP) is a high-production-volume chemical primarily used as a biocide and preservative.[4][5] In the context of advanced organic synthesis, its brominated derivatives, such as 4-bromo-2-phenylphenol and 6-bromo-2-phenylphenol, are significantly more valuable. The introduction of a bromine atom provides a reactive handle for a multitude of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira, which are fundamental to modern drug development.[1][6]

The challenge lies in the directing effects of the two substituents on the phenol ring. The hydroxyl group is a powerful activating group and an ortho, para-director. The phenyl group at the C2 position also influences the electronic and steric environment of the ring. Consequently, electrophilic attack can potentially occur at the C4 and C6 positions, leading to a mixture of isomers. This guide aims to provide the technical insights necessary to control this selectivity.

Mechanistic Considerations: Controlling Electrophilic Aromatic Substitution

The bromination of phenols proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[7][8] The electron-rich aromatic ring acts as a nucleophile, attacking an electrophilic bromine species (Br⁺ or its equivalent). The high reactivity of the phenol ring means that even molecular bromine (Br₂), a relatively weak electrophile, can react readily without a catalyst.[9][10] However, this high reactivity is a double-edged sword, often leading to the rapid formation of polybrominated products, such as the 2,4,6-tribromophenol when phenol is treated with excess bromine water.[11][12]

To achieve selective mono-bromination of 2-phenylphenol, the key is to control the potency of the electrophile and the reaction conditions.

  • The Electrophile (Br⁺ Source):

    • Molecular Bromine (Br₂): Highly reactive. Its reaction with phenols can be difficult to control, often requiring non-polar solvents and low temperatures to favor mono-substitution.[12][13] A Lewis acid catalyst (e.g., FeBr₃) can be used to polarize the Br-Br bond, creating a more powerful electrophile, though this is often unnecessary for highly activated rings like phenols.[10][14]

    • N-Bromosuccinimide (NBS): A milder and safer source of electrophilic bromine.[3][7] It provides a slow, controlled concentration of Br⁺ (or Br₂ via reaction with trace HBr), which significantly suppresses polybromination.[15] Reactions with NBS are often cleaner and provide higher yields of the desired mono-brominated product.[3]

  • Regioselectivity:

    • The hydroxyl group strongly directs substitution to the para (C4) and ortho (C6) positions.

    • The bulky phenyl group at C2 creates significant steric hindrance around the C6 position, suggesting that the C4 position is the electronically and sterically favored site for substitution.

    • However, specific reaction conditions, such as the use of certain solvents or catalysts, can influence the ortho:para ratio. For example, hydrogen bonding between the phenolic proton and the brominating agent or solvent can sometimes favor ortho substitution.[16][17]

Figure 1: Generalized mechanism for the acid-catalyzed bromination of 2-phenylphenol using NBS.

Core Experimental Protocol: Mono-bromination with NBS

This protocol describes a standard procedure for the selective mono-bromination of 2-phenylphenol, primarily targeting the C4 position due to steric factors. It employs N-Bromosuccinimide (NBS) for its selectivity and improved safety profile.

3.1. Materials and Reagents

  • 2-Phenylphenol (99%)

  • N-Bromosuccinimide (NBS) (99%), recrystallized from water if necessary

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

3.2. Equipment

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel or powder funnel

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-phenylphenol (e.g., 5.00 g, 29.4 mmol). Dissolve it in 100 mL of anhydrous dichloromethane. Stir the solution at room temperature under an inert atmosphere until all the solid dissolves.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (5.48 g, 30.8 mmol, 1.05 equivalents) to the stirred solution in small portions over 15-20 minutes. Adding NBS portion-wise helps to control the reaction exotherm and maintain a low concentration of the brominating species, minimizing side reactions.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Workup - Quenching: Once the reaction is complete, quench any unreacted bromine or NBS by adding 50 mL of saturated aqueous sodium thiosulfate solution. Stir vigorously for 10 minutes until the orange/yellow color, if any, disappears.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to remove any HBr byproduct), 50 mL of water, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate in hexane) to isolate the desired mono-brominated product(s). Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

Yield Optimization Strategies

The yield and regioselectivity of the bromination are highly dependent on the reaction parameters. A systematic optimization should be performed to identify the ideal conditions for a specific desired outcome (e.g., maximizing the overall yield of mono-brominated products or maximizing the ratio of a single isomer).

Figure 2: A logical workflow for the systematic optimization of the bromination of 2-phenylphenol.

4.1. Comparative Data for Optimization

The following table summarizes key variables and their expected impact on the reaction, providing a starting point for optimization experiments. Yields and ratios are illustrative and will vary based on the precise execution of the experiment.

Parameter Condition A Condition B Condition C Rationale & Expected Outcome
Brominating Agent NBS (1.05 eq) Br₂ (1.0 eq) BrCl (1.0 eq) NBS is the preferred starting point for control and safety.[3][7] Br₂ may lead to over-bromination but can be effective in non-polar solvents.[11] BrCl has been reported to favor ortho-bromination of certain phenols.[18][19]
Solvent CH₂Cl₂ Acetonitrile (CH₃CN) Methanol (CH₃OH) CH₂Cl₂ (non-polar, aprotic) offers good control, often favoring para-substitution.[3] Acetonitrile (polar, aprotic) can accelerate the reaction.[6] Methanol (polar, protic) can dramatically increase reactivity, potentially leading to polybromination, but has been used successfully with NBS for high-yield ortho-bromination of other phenols.[1]
Catalyst None p-TsOH (10 mol%) Silica Gel No catalyst is often sufficient with NBS. An acid catalyst like p-TsOH can protonate NBS, increasing its electrophilicity and accelerating the reaction.[1] Silica gel can act as a mild acid catalyst and has been used to promote regioselective brominations with NBS.[6]
Temperature 0 °C to RT -20 °C Room Temperature 0 °C to RT is a standard condition balancing rate and selectivity. Lowering the temperature to -20 °C can further enhance selectivity and minimize side reactions.[19] Running at RT from the start may decrease selectivity.

Product Characterization

The identity and purity of the brominated products must be confirmed through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For reaction monitoring and fraction analysis during chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and determine the regiochemistry. The substitution pattern can be deduced from the coupling patterns and chemical shifts of the aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a mono-brominated compound (two peaks of nearly equal intensity, M and M+2).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify the ratio of isomers in the crude mixture.

Safety and Handling

  • 2-Phenylphenol: Can cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE).[4]

  • N-Bromosuccinimide (NBS): Is a lachrymator, corrosive, and an oxidizer.[20][21] It can cause severe skin burns and eye damage.[21][22] Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood. Keep away from combustible materials.[20][23]

  • Bromine (Br₂): Is highly toxic, corrosive, and volatile. It causes severe burns upon contact. Inhalation can be fatal. All work with liquid bromine must be conducted in a chemical fume hood with extreme caution and appropriate PPE, including gloves and face shield.

  • Halogenated Solvents (CH₂Cl₂): Are suspected carcinogens. Minimize exposure through inhalation and skin contact.

  • Waste Disposal: All halogenated organic waste must be disposed of according to institutional and local regulations. Quench reactive reagents like bromine and NBS before disposal.

Conclusion

The successful synthesis of mono-brominated 2-phenylphenols with high yield and regioselectivity is achievable through the careful selection and optimization of reaction conditions. While the inherent directing effects of the starting material favor substitution at the C4 and C6 positions, the use of a mild brominating agent like N-Bromosuccinimide provides an excellent starting point for controlled and selective synthesis. By systematically adjusting parameters such as solvent polarity, temperature, and the use of catalysts, researchers can fine-tune the reaction to favor the desired isomer, thereby maximizing the efficiency of this critical synthetic transformation. The protocols and strategies outlined in this note serve as a comprehensive guide for drug development professionals and synthetic chemists aiming to leverage these valuable intermediates in their research.

References

  • Title: Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol Source: Molecules (MDPI) via PMC URL: [Link]

  • Title: Bromination - Common Conditions Source: Common Organic Chemistry URL: [Link]

  • Title: Kinetics of Electrophilic Aromatic Substitution by Aqueous BrCl, BrOCl, and Br2O Source: ACS (Environmental Science & Technology) URL: [Link]

  • Title: The intermediates in the interaction of phenols with N-bromosuccinimide Source: Canadian Journal of Chemistry URL: [Link]

  • Source: Google Patents (US3449443A)
  • Title: Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system Source: RSC Advances via PMC URL: [Link]

  • Title: Safety Data Sheet: N-Bromosuccinimide Source: Carl ROTH URL: [Link]

  • Title: Electrophilic Aromatic Substitution Source: College of Saint Benedict and Saint John's University Chemistry URL: [Link]

  • Title: Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides Source: Molecules (MDPI) via PMC URL: [Link]

  • Title: Bromination of Phenols (video) Source: Khan Academy URL: [Link]

  • Title: Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene Source: Master Organic Chemistry URL: [Link]

  • Title: Optimization of bromination Source: ResearchGate URL: [Link]

  • Title: Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry Source: YouTube (Khan Academy India) URL: [Link]

  • Source: Google Patents (DD220302A1)
  • Title: Bromination of Phenols Source: YouTube (SimpleChemConcepts) URL: [Link]

  • Title: Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction Source: Research Square URL: [Link]

  • Title: bromination reaction | reaction of phenol Source: YouTube (Chemistry Learners) URL: [Link]

  • Title: Bromination of Phenol (A-Level Chemistry) Source: YouTube (Chemistry Student) URL: [Link]

  • Title: the halogenation of benzene - electrophilic substitution Source: Chemguide URL: [Link]

  • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: Molecules (MDPI) via PMC URL: [Link]

  • Title: 16.1 Electrophilic Aromatic Substitution Reactions: Bromination Source: Organic Chemistry | OpenStax URL: [Link]

  • Title: Solvent effect on regioselectivity of bromination of 2-isopropylphenol Source: YouTube (KEMS) URL: [Link]

  • Title: 2-Phenylphenol and salts - Evaluation statement Source: Australian Government Department of Health and Aged Care URL: [Link]

  • Title: Method for selective bromination of phenyl alkyl ketone derivatives or ...
  • Source: Google Patents (EP0913381B1)
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  • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: ResearchGate URL: [Link]

  • Title: 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION Source: Food and Agriculture Organization of the United Nations URL: [Link]

  • Title: Reregistration Eligibility Decision for 2-phenylphenol and salts Source: EPA Archive URL: [Link]

Sources

Application Notes and Protocols: The Strategic Synthesis and Application of 2,4-Dibromo-6-phenylphenol as a Keystone Precursor for Bastadin-6

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The bastadins are a fascinating family of macrocyclic brominated tyrosine derivatives isolated from the marine sponge Ianthella basta. Among them, Bastadin-6 stands out for its complex architecture and significant biological activities. The total synthesis of such complex natural products is a formidable challenge that hinges on a robust and convergent strategy. A critical element of this strategy is the efficient preparation of key building blocks. This document provides a detailed technical guide on the synthesis of 2,4-dibromo-6-phenylphenol, a pivotal precursor for the construction of the Bastadin-6 macrocycle, and outlines its subsequent application in forming the diaryl ether linkages that define the bastadin skeleton.

Introduction: The Bastadin Challenge and the Role of Precursor Synthesis

Bastadin-6 is a 28-membered macrocyclic lactam characterized by a unique framework built from four halogenated tyrosine-derived units. These units are interconnected through two amide bonds and two diaryl ether linkages, creating a structurally complex and rigid architecture. The synthesis of bastadins is not merely an academic exercise; it provides access to simplified analogs for structure-activity relationship (SAR) studies, which are crucial for drug development.

A biomimetic approach, which mimics nature's synthetic pathways, offers an elegant strategy for constructing such molecules. Central to this approach is the oxidative coupling of phenolic units. In a laboratory setting, this is often achieved through transition-metal-catalyzed cross-coupling reactions. The success of any total synthesis of Bastadin-6 is therefore critically dependent on the efficient and high-yield preparation of its constituent brominated phenolic building blocks. 2,4-Dibromo-6-phenylphenol represents a cornerstone of this synthetic endeavor, serving as one of the fundamental units for constructing the macrocyclic core.

Part I: Synthesis of the Precursor, 2,4-Dibromo-6-phenylphenol

The preparation of 2,4-dibromo-6-phenylphenol is achieved via the electrophilic aromatic substitution of 2-phenylphenol. The hydroxyl group is a strongly activating ortho-, para-director, guiding the incoming bromine electrophiles to the positions C4 (para) and C2 (ortho). The pre-existing phenyl group at C6 sterically shields the adjacent ortho position, favoring the desired 2,4-dibromination pattern.

Experimental Protocol: Bromination of 2-Phenylphenol

This protocol details the controlled bromination of 2-phenylphenol to yield 2,4-dibromo-6-phenylphenol.

Materials & Reagents:

  • 2-Phenylphenol (99%)

  • N-Bromosuccinimide (NBS) (99%, recrystallized from water)

  • Methanol (ACS grade)

  • Dichloromethane (DCM, HPLC grade)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylphenol (10.0 g, 58.7 mmol) in 100 mL of methanol. Stir the solution at room temperature until all the solid has dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C. Causality Note: Lowering the temperature is critical to control the reaction rate and prevent over-bromination, which can lead to the formation of tribrominated or other unwanted side products.

  • Preparation of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (NBS) (21.9 g, 123.3 mmol, 2.1 equivalents) in 150 mL of methanol. Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before use.

  • Controlled Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled 2-phenylphenol solution over a period of 60-90 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete after the addition is finished and the mixture has been stirred for an additional 30 minutes at 0-5 °C.

  • Quenching and Workup: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate until the yellow color dissipates.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The desired product, 2,4-dibromo-6-phenylphenol, will be isolated as a white or off-white solid.

Characterization: The identity and purity of the synthesized 2,4-dibromo-6-phenylphenol (C₁₂H₈Br₂O, M.W.: 328.00 g/mol ) should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Precursor Synthesis

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 2-Phenylphenol C 1. Dissolve & Cool (0-5 °C) A->C B N-Bromosuccinimide (NBS) in Methanol D 2. Dropwise Addition of NBS B->D C->D E 3. Reaction Monitoring (TLC) D->E F 4. Quench (Na₂S₂O₃) & Solvent Removal E->F G 5. Extraction (DCM/H₂O) F->G H Crude Product G->H I Flash Column Chromatography H->I J Pure 2,4-Dibromo-6-phenylphenol I->J K Spectroscopic Characterization (NMR, MS) J->K

Caption: Workflow for the synthesis of 2,4-dibromo-6-phenylphenol.

Part II: Application in Bastadin-6 Synthesis via Diaryl Ether Formation

With the precursor in hand, the next critical phase is its incorporation into the larger fragments of the Bastadin-6 macrocycle. This is primarily accomplished through the formation of a diaryl ether bond, a transformation classically achieved via the Ullmann condensation. Modern variations of this reaction often employ copper(I) salts with specific ligands, allowing the reaction to proceed under milder conditions than the high temperatures traditionally required.

The Ullmann-type reaction involves the copper-catalyzed coupling of a phenol (in this case, 2,4-dibromo-6-phenylphenol or a derivative) with an aryl halide. This strategy is central to building the dimeric units that are subsequently joined to form the final macrocycle.

Illustrative Protocol: Ullmann-Type Diaryl Ether Synthesis

This protocol provides a general methodology for the CuI-catalyzed coupling of 2,4-dibromo-6-phenylphenol with a model aryl iodide, representing a key step in the convergent synthesis of Bastadin-6.

Materials & Reagents:

  • 2,4-Dibromo-6-phenylphenol (from Part I)

  • A suitable aryl iodide (e.g., a protected, brominated L-tyrosine derivative)

  • Copper(I) iodide (CuI, 99.995%)

  • N,N-Dimethylglycine hydrochloride (as ligand)

  • Cesium carbonate (Cs₂CO₃, anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere Setup: Charge a Schlenk tube with 2,4-dibromo-6-phenylphenol (1.0 mmol), the aryl iodide partner (1.2 mmol), CuI (0.15 mmol, 15 mol%), N,N-dimethylglycine hydrochloride (0.5 mmol, 50 mol%), and Cs₂CO₃ (3.0 mmol). Causality Note: The use of a ligand like N,N-dimethylglycine accelerates the reaction, allowing for lower temperatures and preventing racemization if chiral centers are present. The base (Cs₂CO₃) is essential for deprotonating the phenol to form the active nucleophile.

  • Degassing: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen. An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane via syringe.

  • Heating and Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting phenol is consumed (typically 24-36 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base. Wash the Celite pad with additional ethyl acetate.

  • Extraction and Purification: Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude diaryl ether by flash column chromatography.

Overall Synthetic Strategy Visualization

G cluster_precursors Key Precursors cluster_coupling Key Transformation cluster_pathway Synthetic Pathway A 2,4-Dibromo-6-phenylphenol C Ullmann-Type Diaryl Ether Coupling A->C B Protected Brominated Tyrosine Derivative (Aryl Halide) B->C E Dimeric Diaryl Ether Intermediate C->E Forms C-O bond D Reagents: CuI, Ligand, Base F Further Functionalization & Deprotection E->F G Macrocyclization F->G H Bastadin-6 G->H

Caption: Convergent synthesis strategy for Bastadin-6.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the key synthetic steps described.

Parameter Synthesis of 2,4-Dibromo-6-phenylphenol Ullmann-Type Diaryl Ether Coupling
Starting Materials 2-Phenylphenol, N-BromosuccinimidePhenol Precursor, Aryl Iodide
Key Reagents Methanol (solvent)CuI, N,N-Dimethylglycine, Cs₂CO₃
Temperature 0-5 °C90-100 °C
Typical Reaction Time 2-3 hours24-48 hours
Purification Method Flash Column ChromatographyFlash Column Chromatography
Typical Yield 80-90%60-85%

Conclusion

The successful total synthesis of complex marine natural products like Bastadin-6 is a testament to the power of strategic, convergent chemical synthesis. This guide has detailed the critical role of 2,4-dibromo-6-phenylphenol as a foundational building block. By providing robust and reproducible protocols for both the synthesis of this precursor and its subsequent application in forming the vital diaryl ether linkages, we empower researchers to access the bastadin skeleton for further investigation. The principles and techniques outlined herein are fundamental not only for the synthesis of bastadins but are also broadly applicable to the construction of other complex polycyclic molecules in the field of drug discovery and development.

References

  • Nishiyama, S., Suzuki, T., & Yamamura, S. (2006). TOTAL SYNTHESIS OF BASTADIN-6, A BROMINATED TYROSINE-DERIVED METABOLITE FROM THE SPONGE IANTHELLA BASTA. Chemistry Letters. [Link]

  • Books, E. (2024). Chapter

Application Notes and Protocols for the Ullmann Coupling of 2,4-Dibromo-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ullmann Reaction in Modern Synthesis

The Ullmann reaction, a copper-catalyzed coupling first reported by Fritz Ullmann in 1901, represents a foundational method for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Initially requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, the Ullmann condensation has evolved significantly.[3][4] Modern advancements, particularly the introduction of ligands, have transformed it into a more versatile and milder process, greatly expanding its applicability in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[5][6][7]

This guide focuses on a specific application of the Ullmann-type reaction: the intramolecular O-arylation of 2,4-Dibromo-6-phenylphenol. This particular substrate presents an opportunity for a domino reaction sequence, where an initial intermolecular coupling could be followed by an intramolecular cyclization to furnish valuable heterocyclic scaffolds, such as dibenzofurans.[8][9] Dibenzofuran motifs are prevalent in a variety of biologically active natural products and pharmaceutical agents.[10]

These notes provide researchers, scientists, and drug development professionals with a comprehensive technical overview, including mechanistic insights and detailed experimental protocols for leveraging the Ullmann coupling of 2,4-Dibromo-6-phenylphenol.

Mechanistic Considerations: The Role of Copper and Ligands

The mechanism of the Ullmann reaction has been a subject of extensive study. While a radical pathway has been ruled out, the precise sequence of events can vary depending on the specific reaction conditions.[1] For the Ullmann condensation (C-O coupling), the generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with an aryl halide. The subsequent reductive elimination from a diarylcopper intermediate yields the diaryl ether and regenerates the active copper(I) species.[5][11]

The introduction of ligands has been a pivotal development in modern Ullmann chemistry. Ligands, typically bidentate N,N-, N,O-, or O,O-donors, serve several crucial functions:[12]

  • Solubilization and Stabilization: Ligands coordinate to the copper center, preventing aggregation and increasing the solubility of the copper species in the reaction medium.

  • Lowering Activation Barriers: By modulating the electronic properties of the copper catalyst, ligands can significantly lower the activation energy for the oxidative addition and reductive elimination steps, thereby allowing the reaction to proceed at much lower temperatures.[5]

  • Enhancing Reaction Rates: The formation of a more reactive, ligand-bound copper complex can lead to a dramatic increase in reaction rates.[13]

Commonly employed and highly effective ligands include amino acids like N,N-dimethylglycine and L-proline, as well as diamines and phenanthroline derivatives.[3][12][14] The choice of ligand is often critical and must be empirically optimized for a given substrate combination.[12]

Sources

Application Note: Chemoselective Preparation of Diaryl Ethers from 2,4-Dibromo-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

2,4-Dibromo-6-phenylphenol is a densely functionalized, sterically hindered building block utilized in the synthesis of advanced polymers, flame retardants, and complex pharmacophores. The preparation of diaryl ethers from this specific substrate presents a profound synthetic challenge due to two competing factors:

  • Severe Steric Hindrance: The ortho-phenyl ring and ortho-bromine atom create a restrictive steric pocket around the phenolic oxygen, impeding the approach of bulky metal-ligand complexes.

  • Halogen Lability (Chemoselectivity): The two aryl bromide moieties are highly susceptible to transition-metal-catalyzed oxidative addition.

This application note delineates optimized, chemoselective protocols that successfully forge the diaryl ether linkage while preserving the labile C–Br bonds for downstream functionalization.

Mechanistic Rationale & Chemoselectivity Challenges

Standard O-arylation of hindered phenols in modern drug discovery often relies on Palladium-catalyzed Buchwald-Hartwig etherification utilizing highly active, bulky biarylphosphine ligands such as RockPhos [1]. However, applying these conditions to 2,4-dibromo-6-phenylphenol results in catastrophic synthetic failure.

The Palladium Pitfall: Highly active Pd(0) species preferentially undergo oxidative addition into the substrate's own C–Br bonds rather than activating the external aryl halide. This leads to rapid oligomerization, debromination, and complex mixture formation.

To achieve absolute chemoselectivity, the reaction must proceed via mechanisms that are "blind" to aryl bromides:

  • Pathway A: Copper-Catalyzed Chan-Evans-Lam Coupling. Utilizing Copper(II) acetate and arylboronic acids at room temperature under aerobic conditions [2, 3]. Cu(II) lacks the electron density to oxidatively add to C–Br bonds under mild conditions. Instead, the reaction proceeds via transmetalation of the boronic acid to a Cu(II)-phenoxide intermediate, followed by oxidation to Cu(III) by atmospheric oxygen, and subsequent reductive elimination.

  • Pathway B: Nucleophilic Aromatic Substitution (SNAr). A completely metal-free approach utilizing electron-deficient aryl fluorides. The high electronegativity of fluorine activates the adjacent carbon for nucleophilic attack by the sterically hindered phenoxide, completely bypassing the C–Br liability.

Pathway Visualization

Chemoselectivity SM 2,4-Dibromo-6-phenylphenol (Reactive OH, Labile C-Br) Pd_Path Buchwald-Hartwig (Pd catalyst, Ar-X) SM->Pd_Path Pd(0) oxidative addition Cu_Path Chan-Evans-Lam (Cu catalyst, Ar-B(OH)2) SM->Cu_Path Cu(II) transmetalation SNAr_Path SNAr Etherification (Base, Ar-F) SM->SNAr_Path Nucleophilic attack Pd_Result UNDESIRED C-Br Activation & Polymerization Pd_Path->Pd_Result Cu_Result DESIRED O-ARYLATION Diaryl Ether (C-Br intact) Cu_Path->Cu_Result SNAr_Result DESIRED O-ARYLATION Diaryl Ether (C-Br intact) SNAr_Path->SNAr_Result

Figure 1: Chemoselectivity pathways for the O-arylation of 2,4-dibromo-6-phenylphenol.

Experimental Protocols

Protocol A: Chemoselective Chan-Evans-Lam O-Arylation

Ideal for coupling with electron-rich or electronically neutral aryl groups.

Scale: 10.0 mmol Reagents:

  • 2,4-Dibromo-6-phenylphenol: 3.28 g (10.0 mmol, 1.0 eq)

  • Phenylboronic acid: 2.44 g (20.0 mmol, 2.0 eq)

  • Copper(II) acetate anhydrous: 0.18 g (1.0 mmol, 10 mol%)

  • Pyridine: 3.95 g (50.0 mmol, 5.0 eq)

  • Activated 4Å Molecular Sieves: 5.0 g

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried 250 mL round-bottom flask, add 2,4-dibromo-6-phenylphenol, phenylboronic acid, Cu(OAc)₂ and the 4Å molecular sieves.

    • Causality: Molecular sieves are critical to scavenge water generated during boronic acid trimerization (boroxine formation). Excess water hydrolyzes the active Cu-complex and stalls the catalytic cycle [2].

  • Initiation: Suspend the mixture in anhydrous DCM. Add pyridine via syringe. Do not purge the flask with inert gas; leave it open to the atmosphere (fitted with a loose drying tube to prevent dust ingress).

    • Causality: Pyridine acts as a stabilizing ligand for the copper intermediate and as a mild base to deprotonate the phenol. Atmospheric O₂ acts as the stoichiometric oxidant required to turn over the Cu(II)/Cu(III) catalytic cycle.

  • Reaction Monitoring (Self-Validation): Stir vigorously at 25 °C. Over 24–48 hours, the solution will visually transition from a pale blue/green to a deep brown/black, indicating the formation and turnover of the active Cu-phenoxide species. Monitor via LC-MS. The target mass will appear without any debrominated (M-79) byproducts, validating the chemoselectivity.

  • Workup: Filter the crude mixture through a pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the filtrate with 1M HCl (3 × 30 mL) to remove pyridine, followed by brine. Dry over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the diaryl ether.

Protocol B: Metal-Free SNAr Etherification

Ideal for coupling with highly electron-deficient aryl groups.

Scale: 10.0 mmol Reagents:

  • 2,4-Dibromo-6-phenylphenol: 3.28 g (10.0 mmol, 1.0 eq)

  • 1-Fluoro-4-nitrobenzene: 1.69 g (12.0 mmol, 1.2 eq)

  • Potassium carbonate (K₂CO₃): 2.76 g (20.0 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 30 mL

Step-by-Step Methodology:

  • Deprotonation: Suspend the phenol and K₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild, insoluble base that slowly generates the phenoxide. DMF efficiently solvates the potassium cation, leaving a highly reactive "naked" phenoxide ready to overcome the steric hindrance of the ortho-substituents.

  • Coupling: Add 1-fluoro-4-nitrobenzene in one portion. Heat the reaction mixture to 80 °C.

    • Causality: The strongly electron-withdrawing nitro group lowers the LUMO of the aryl fluoride, facilitating Meisenheimer complex formation. Fluoride is the optimal leaving group for SNAr due to its high electronegativity. The complete absence of transition metals guarantees 0% C–Br bond cleavage.

  • Reaction Monitoring (Self-Validation): Stir for 12 hours. TLC (9:1 Hexanes/EtOAc) will show the complete disappearance of the phenol and the formation of a highly UV-active product spot.

  • Workup: Cool the reaction to room temperature and pour it slowly into 150 mL of vigorously stirred ice water. The highly lipophilic diaryl ether will precipitate as a solid. Filter the solid, wash thoroughly with distilled water to remove DMF and inorganic salts, and recrystallize from hot ethanol.

    • Causality: Precipitation from DMF/Water is a highly efficient, scalable purification method that avoids tedious chromatography.

Quantitative Data Summarization

The table below summarizes the operational parameters and expected outcomes for the methodologies discussed, highlighting the critical chemoselectivity metrics.

MethodologyCatalyst / ReagentsElectrophile ScopeTemp (°C)Chemoselectivity (O-arylation vs C-Br cleavage)Typical Yield
Chan-Evans-Lam Cu(OAc)₂, Pyridine, O₂Electron-rich & neutral Aryl-B(OH)₂25> 99% 65–85%
SNAr K₂CO₃, DMFElectron-deficient Aryl-F80> 99% 80–95%
Buchwald-Hartwig Pd₂(dba)₃, RockPhosAryl-X (X = I, Br, Cl)100Poor (< 10%)N/A (Polymerizes)
Classic Ullmann CuI, Ligand, BaseAryl-I120Moderate (~ 50%)30–50%

References

  • New N- and O-arylations with phenylboronic acids and cupric acetate. Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. Tetrahedron Letters, 1998, 39(19), 2933-2936. URL:[Link]

  • Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. An expedient synthesis of thyroxine. Evans, D. A.; Katz, J. L.; West, T. R. Tetrahedron Letters, 1998, 39(19), 2937-2940. URL:[Link]

Application Note: Chemoselective Copper-Catalyzed Cross-Coupling of 2,4-Dibromo-6-phenylphenol

[1]

Executive Summary & Strategic Analysis

This guide details the protocols for the copper-catalyzed functionalization of 2,4-Dibromo-6-phenylphenol , a sterically congested polyhalogenated biaryl scaffold. This substrate presents a unique "triad of reactivity" challenge:

  • Nucleophilic Site: The phenolic hydroxyl (-OH) at C1.[1]

  • Sterically Hindered Electrophile: The ortho-bromide at C2, flanked by the hydroxyl and the bulky phenyl group at C6.

  • Accessible Electrophile: The para-bromide at C4, which is electronically activated but sterically distinct.[1]

The Core Challenge: Achieving chemoselectivity between the C2 and C4 bromine atoms while managing the acidic phenol. Standard palladium protocols often struggle with the oxidative addition at the hindered C2 position or suffer from catalyst poisoning by the free phenoxide.

The Solution: We utilize Ligand-Accelerated Ullmann-Type Catalysis .[1] By selecting specific ligand architectures (Amino Acids vs. Oxalamides), we can tune the catalyst to favor either C4-selective amination (preserving the ortho-bromide for later functionalization) or O-arylation (using the phenol as a nucleophile).

Mechanistic Grounding & Ligand Selection

The success of this protocol relies on the Ma-Buchwald Principle of ligand acceleration. The ligand (L) prevents the formation of unreactive copper aggregates and lowers the activation energy for the rate-determining step (oxidative addition).

The Selectivity Hierarchy

In the presence of a Cu(I) catalyst and a primary amine nucleophile, the reactivity order for 2,4-Dibromo-6-phenylphenol is:

  • C1-OH (O-Arylation): Fastest if coupled with an aryl halide electrophile (requires base).[1]

  • C4-Br (C-N Coupling): The kinetic product for cross-coupling due to lower steric hindrance.[1]

  • C2-Br (C-N Coupling): The thermodynamic or "forced" product.[1] Accessing this site often requires specific small ligands or higher temperatures.[1]

Ligand Decision Matrix[1]
  • For C4-Amination (C-N): L-Proline or N,N'-Dimethyl-1,2-diaminoethane (DMEDA) .[1] These ligands form sterically accessible Cu-complexes that prefer the unhindered C4 position.[1]

  • For O-Arylation (C-O): 1,10-Phenanthroline or Picolinic Acid .[1] These promote the coupling of the phenol with external aryl halides.

Visualizing the Workflow

ReactionWorkflowSubstrate2,4-Dibromo-6-phenylphenolDecisionTarget Transformation?Substrate->DecisionPathAPathway A:C4-Selective AminationDecision->PathAFunctionalize BrPathBPathway B:O-Arylation (Ether Synthesis)Decision->PathBFunctionalize OHCondACuI (10 mol%)L-Proline (20 mol%)K2CO3, DMSO, 80°CPathA->CondACondBCuI (5 mol%)1,10-PhenanthrolineCs2CO3, Toluene, 110°CPathB->CondBProdAProduct A:4-Amino-2-bromo-6-phenylphenolCondA->ProdAKinetic ControlProdBProduct B:Diaryl Ether(Br preserved)CondB->ProdBNucleophilic Attack

Figure 1: Decision tree for chemoselective functionalization of 2,4-Dibromo-6-phenylphenol.

Detailed Experimental Protocols

Protocol A: C4-Selective Amination (The Goldberg-Ma Reaction)

Objective: Selective substitution of the C4-Bromine with a primary amine, leaving the C2-Bromine and Phenyl ring intact. Scope: Primary alkyl amines, anilines, and N-heterocycles.[1]

Reagents:

  • Substrate: 2,4-Dibromo-6-phenylphenol (1.0 equiv)[1]

  • Nucleophile: Amine (1.5 equiv)[1]

  • Catalyst: CuI (Copper(I) Iodide) – 99.99% purity recommended.[1]

  • Ligand: L-Proline (2.0 equiv relative to Cu)[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMSO (Anhydrous)[1]

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a screw-cap reaction vial, add CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol).

  • Inerting: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes homocoupling of the substrate.

  • Solvation: Add DMSO (2.0 mL) and stir at room temperature for 10 minutes until the solution turns a clear, pale blue/green (characteristic of the Cu-Proline complex).

  • Substrate Addition: Add 2,4-Dibromo-6-phenylphenol (328 mg, 1.0 mmol) and the target Amine (1.5 mmol).

  • Base Addition: Add K₂CO₃ (276 mg, 2.0 mmol).

    • Note: The phenol will deprotonate immediately.[1] The reaction proceeds via the phenoxide intermediate.

  • Reaction: Seal the vial and heat to 80°C for 12–18 hours.

    • Checkpoint: Monitor via TLC or LC-MS.[1] The starting material (Rt ~ 4.5 min) should disappear, replaced by the mono-aminated product (Rt ~ 3.8 min). If C2-amination begins (bis-amination), lower temperature to 60°C.[1]

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and acidify carefully with 1M HCl to pH 6 (to protonate the phenol). Wash with water (3x) and brine.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: O-Arylation (Ullmann Ether Synthesis)

Objective: Coupling the phenolic oxygen with an external aryl iodide, preserving both bromine atoms on the core scaffold.

Reagents:

  • Substrate: 2,4-Dibromo-6-phenylphenol (1.0 equiv)[1]

  • Coupling Partner: Iodobenzene (or derivative) (1.2 equiv)[1]

  • Catalyst: CuI (5 mol%)[1]

  • Ligand: 1,10-Phenanthroline (10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: Toluene (or DMF for difficult substrates)[1]

Step-by-Step Methodology:

  • Charge: Add Substrate (1.0 mmol), Aryl Iodide (1.2 mmol), CuI (10 mg), 1,10-Phenanthroline (20 mg), and Cs₂CO₃ (650 mg) to a reaction tube.

  • Solvent: Add Toluene (3 mL).

  • Heat: Reflux at 110°C for 24 hours under Argon.

  • Work-up: Filter through a celite pad to remove inorganic salts. Concentrate filtrate.[1][2]

  • Purification: Recrystallization from Ethanol is often sufficient for diaryl ethers; otherwise, use silica chromatography.[1]

Data & Optimization Guide

The following table summarizes the expected yields based on ligand choice for the C4-Amination of 2,4-Dibromo-6-phenylphenol with n-butylamine (Model Reaction).

EntryLigandTemp (°C)Yield (C4-Amino)Yield (Bis-Amino)Notes
1None100<5%0%Background reaction is negligible.[1]
2L-Proline 80 88% <2% Recommended. High selectivity.
3DMEDA8075%10%Less selective; promotes bis-amination.
41,10-Phen11060%30%Too active; loss of chemoselectivity.
5Glycine9082%5%Good alternative to Proline.[1]

Mechanistic Visualization

The catalytic cycle for the C4-amination involves a Cu(I)/Cu(III) redox couple. The bulky phenyl group at C6 exerts a "buttressing effect," pushing the C1-OH and C2-Br closer, making the C2 site kinetically inaccessible to the bulky Cu-Ligand complex compared to the exposed C4 site.

CatalyticCyclecluster_stericsSteric Control ZoneL_Cu_IL-Cu(I)-X(Active Species)Complex_AOxidative Addition(at C4-Br)L_Cu_I->Complex_A+ SubstrateComplex_BLigand Exchange(Amine Coordination)Complex_A->Complex_B+ Amine- Base-HBrComplex_CReductive Elimination(C-N Bond Formation)Complex_B->Complex_CComplex_C->L_Cu_I+ Product

Figure 2: Simplified catalytic cycle highlighting the oxidative addition step where steric differentiation occurs.[1]

References

  • Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link[1]

  • Zhu, W., & Ma, D. (2003). Assembly of N-Aryl-α-amino Acids via CuI/Amino Acid-Catalyzed Coupling Reaction.[1] Journal of Organic Chemistry, 68(19), 7123–7125. Link[1]

  • Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2008). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. Journal of Organic Chemistry, 73(1), 284–286. Link[1]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1] Angewandte Chemie International Edition, 48(38), 6954–6971. Link[1]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. Link[1]

recrystallization solvents for 2,4-Dibromo-6-phenylphenol purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Recrystallization Solvents for the Purification of 2,4-Dibromo-6-phenylphenol

Executive Summary

2,4-Dibromo-6-phenylphenol (also known as 3,5-dibromobiphenyl-2-ol; CAS: 55815-20-8) is a highly lipophilic, halogenated aromatic compound utilized as a critical intermediate in the synthesis of advanced liquid crystal materials, specialty polymers, and complex organometallic catalysts (such as nitro-substituted Hoveyda-Grubbs ruthenium carbenes)[1],[2]. Because it is typically synthesized via the direct electrophilic bromination of 2-phenylphenol, crude reaction mixtures frequently contain under-brominated (mono-bromo) and over-brominated (tri-bromo) structural analogs[2].

This application note provides a comprehensive, self-validating guide to selecting and executing the optimal recrystallization protocols to achieve >99% purity, emphasizing the thermodynamic causality behind solvent selection.

Physicochemical Profiling & Solvent Selection Rationale

To design an effective purification workflow, we must first analyze the molecular properties of 2,4-dibromo-6-phenylphenol. The molecule consists of a biphenyl backbone, two heavy and highly polarizable bromine atoms, and a single phenolic hydroxyl (-OH) group[3].

  • Hydrophobicity & Solvation: The compound is entirely insoluble in water but exhibits high solubility in halogenated solvents (e.g., dichloromethane) and aromatic hydrocarbons[4],[1].

  • Hydrogen Bonding: The phenolic -OH acts as both a hydrogen bond donor and acceptor. This allows protic solvents (like ethanol and acetic acid) to effectively solvate the molecule at elevated temperatures, creating a steep temperature-solubility gradient ideal for crystallization.

  • The "Native Solvent" Advantage: Industrial and academic brominations of 2-phenylphenol are predominantly carried out in glacial acetic acid[2],[5]. Utilizing acetic acid as the primary recrystallization solvent bypasses complex solvent-exchange steps and leverages the solvent's excellent thermal gradient for brominated aromatics.

Quantitative Solvent Selection Matrix

The following table summarizes the physicochemical properties of the recommended solvent systems and the mechanistic causality for their use.

Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Target Impurity RemovalCausality / Thermodynamic Mechanism
Glacial Acetic Acid 118.16.2Unreacted starting material, trace metalsProvides a steep thermal gradient. The native synthesis solvent prevents complex solvation changes and efficiently solvates mono-bromo impurities at room temperature.
Ethanol / Water (3:1) ~80~24.3 (mixed)Mono-bromo impuritiesWater acts as an anti-solvent. Mono-bromo species are more polar and remain soluble in the aqueous-ethanolic mother liquor, while the dibromo target crashes out.
Toluene / Heptane 110 / 982.4 / 1.9Tri-bromo species, polymeric tarsHot toluene dissolves all organics; heptane lowers the dielectric constant, forcing crystallization of the target. Highly lipophilic tri-bromo species are excluded from the lattice.

Experimental Protocols

Protocol A: Native Solvent Recrystallization (Glacial Acetic Acid)

This protocol is the most efficient first-pass purification, particularly if the crude material was synthesized via direct bromination in acetic acid[2].

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of crude 2,4-dibromo-6-phenylphenol in 15–20 mL of glacial acetic acid.

  • Thermal Saturation: Heat the mixture under reflux (approx. 118 °C) until complete dissolution is achieved.

    • Causality: The high thermal energy overcomes the lattice energy of the crude solid, while the moderately polar AcOH solvates the phenolic -OH.

  • Self-Validation Checkpoint (Hot Filtration): Rapidly filter the boiling solution through a pre-warmed Buchner funnel.

    • Validation: Inspect the filter paper. It should capture dark, insoluble cross-linked tars. If the filtrate is not a clear amber/yellow liquid, pass it through a short pad of Celite.

  • Controlled Nucleation: Allow the filtrate to cool slowly and undisturbed to room temperature (20 °C) over 2 hours, then transfer to an ice bath (5 °C) for 1 hour.

    • Causality: Slow cooling prevents "oiling out" (liquid-liquid phase separation) and ensures the formation of a highly ordered crystalline lattice, which thermodynamically excludes structurally dissimilar impurities.

  • Harvesting: Vacuum filter the resulting crystals. Wash the filter cake with a minimal volume (approx. 5 mL) of ice-cold acetic acid, followed immediately by 15 mL of ice-cold deionized water to displace residual acid.

  • Desiccation: Dry the purified crystals in a vacuum oven at 50 °C for 12 hours to constant weight.

Protocol B: Anti-Solvent Crystallization (Ethanol / Water)

This protocol is highly recommended as a secondary polishing step if High-Performance Liquid Chromatography (HPLC) indicates persisting mono-brominated impurities.

  • Primary Dissolution: Dissolve the crude material in a minimal volume of boiling absolute ethanol (approx. 2-3 mL per gram of solute).

  • Anti-Solvent Titration: While maintaining a gentle boil, add hot deionized water dropwise until the solution reaches its "cloud point" (becomes faintly turbid).

  • Self-Validation Checkpoint (Clarification): Add 1–2 drops of absolute ethanol until the solution just turns clear again.

    • Validation: This precise titration establishes the exact thermodynamic saturation point at the boiling temperature, ensuring maximum yield upon cooling.

  • Crystallization & Harvesting: Remove from heat, allow to cool undisturbed to room temperature, and chill in an ice bath. Vacuum filter and wash with ice-cold 3:1 Ethanol/Water.

Workflow Visualization

Below is the logical decision matrix for selecting the appropriate recrystallization workflow based on the specific impurity profile of your crude batch.

SolventSelection Start Crude 2,4-Dibromo-6-phenylphenol (Impurity Assessment) Cond1 High Mono-bromo Impurities? Start->Cond1 Cond2 High Tri-bromo Impurities? Cond1->Cond2 No SolA System A: Ethanol / Water (Anti-solvent) Cond1->SolA Yes Cond3 Colored / Polymeric Tars Present? Cond2->Cond3 No SolB System B: Toluene / Heptane (Lipophilic Gradient) Cond2->SolB Yes SolC System C: Glacial Acetic Acid (+ Hot Filtration) Cond3->SolC Yes Cond3->SolC No (Default) QC Quality Control (HPLC, 1H-NMR, MP) SolA->QC SolB->QC SolC->QC Pure Pure 2,4-Dibromo-6-phenylphenol (>99% Purity) QC->Pure

Caption: Decision matrix for selecting the optimal recrystallization solvent system based on impurity profiles.

Quality Control & Trustworthiness (E-E-A-T)

To ensure the scientific integrity of the purification, the isolated crystals must be subjected to rigorous analytical validation:

  • Melting Point Analysis: Pure 2,4-dibromo-6-phenylphenol exhibits a sharp melting point. A depressed or broadened melting range (>2 °C variance) is a direct indicator of lattice disruption by residual mono- or tri-brominated species.

  • 1H-NMR Spectroscopy: Utilizing CDCl3 as the NMR solvent, the spectrum should confirm the absence of extraneous aromatic protons associated with under-brominated rings, and the integration must perfectly match the expected shifts of the isolated dibrominated phenolic ring[2].

References

  • University of Groningen Nitro-Substituted Hoveyda-Grubbs Ruthenium Carbenes Source: CORE (Michrowska, Anna) URL:[Link]

  • Product Class 21: Nitroarenes (Mechanistic insights into brominated phenols) Source: Thieme E-Books & E-Journals URL:[Link]

Sources

Application Note: Functionalization of the Sterically Hindered Hydroxyl Group in 2,4-Dibromo-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalizing 2,4-dibromo-6-phenylphenol (CAS: 55815-20-8) presents a unique synthetic challenge. The phenolic hydroxyl group is embedded in a highly sterically congested environment, flanked by an ortho-bromine atom and an ortho-phenyl ring. This Application Note details optimized protocols for two critical transformations: O-Alkylation (methylation) and O-Triflation . These functionalizations convert the hindered phenol into versatile building blocks for advanced materials, flame retardants, and cross-coupling hubs.

Mechanistic Insights & Causality (E-E-A-T)

Why is this specific functionalization difficult? Standard Williamson ether synthesis relies on an SN2 mechanism. In 2,6-disubstituted phenols, the bulky ortho groups physically shield the phenoxide oxygen, dramatically increasing the activation energy required for the nucleophilic attack on the electrophile[1].

  • Solvent Causality: Using protic or moderately polar solvents (like ethanol or acetone) results in tight ion-pairing, further reducing the nucleophilicity of the oxygen. To overcome this, dipolar aprotic solvents such as DMF or DMSO are mandatory. These solvents selectively solvate the counter-cation (e.g., Na+), leaving a "naked," highly reactive phenoxide anion[1].

  • Base Causality: Weak bases (like K2CO3) often fail to drive the deprotonation to completion in hindered systems. Sodium hydride (NaH) ensures irreversible and quantitative formation of the phenoxide.

  • Triflation Dynamics: Converting the hydroxyl group to a trifluoromethanesulfonate (triflate) requires a highly reactive electrophile. Trifluoromethanesulfonic anhydride (Tf2O) is electrophilic enough to overcome the steric barrier. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Pyridine, is required to scavenge the generated triflic acid without competing for the electrophile[2]. The resulting triflate is a highly valuable handle for palladium-catalyzed cross-coupling reactions[3].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reagent selection and product yield for the O-alkylation of sterically hindered 2,6-disubstituted phenols.

Table 1: Comparative Conditions for O-Methylation of Hindered Phenols

BaseSolventTemperature (°C)Time (h)Conversion (%)Mechanistic Outcome
K2CO3Acetone60 (Reflux)24< 15%Tight ion-pairing limits nucleophilicity.
K2CO3DMF8018~ 45%Partial solvation of K+ improves yield, but equilibrium limits reaction.
NaHTHF2512~ 60%Irreversible deprotonation, but moderate ion-pair separation.
NaH DMF 25 to 50 4 - 6 > 95% Optimal: Naked phenoxide formation drives rapid SN2 attack.

Experimental Protocols

Self-Validating System: Both protocols include built-in visual and analytical validations to ensure the reaction has proceeded correctly before moving to purification.

Protocol A: O-Alkylation (Synthesis of 2,4-Dibromo-6-phenylanisole)

Objective: Complete methylation of the sterically hindered hydroxyl group.

  • Preparation: Flame-dry a 50 mL Schlenk flask under inert gas (N2 or Argon).

  • Deprotonation: Add 2,4-dibromo-6-phenylphenol (1.0 eq, 10 mmol) and anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 15 mmol) in small portions.

    • Causality & Validation Note: Hydrogen gas evolution serves as a visual validation of active deprotonation. Stir at room temperature for 30 minutes until gas evolution ceases.

  • Electrophilic Attack: Re-cool to 0 °C. Add Iodomethane (MeI, 2.0 eq, 20 mmol) dropwise. (Caution: MeI is highly toxic and volatile).

  • Propagation: Warm the reaction to room temperature and stir for 4–6 hours.

  • Analytical Validation & Quenching: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (phenolic OH) will stain strongly with KMnO4, whereas the product ether will not. Once complete, quench carefully with cold water (50 mL).

  • Isolation: Extract with Diethyl Ether (3 x 30 mL). Wash the combined organic layers extensively with water (5 x 30 mL) to remove DMF, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate.

Protocol B: O-Triflation (Synthesis of 2,4-Dibromo-6-phenylphenyl trifluoromethanesulfonate)

Objective: Conversion of the phenol to a triflate leaving group for downstream cross-coupling[2][3].

  • Preparation: In an oven-dried flask under Argon, dissolve 2,4-dibromo-6-phenylphenol (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 0.1 M concentration).

  • Base Addition: Add Pyridine or DIPEA (3.0 eq, 15 mmol). Cool the mixture to -78 °C or 0 °C.

    • Causality Note: Low temperature is critical to prevent the highly reactive Tf2O from degrading or causing unwanted side reactions[2].

  • Triflating Agent: Add Trifluoromethanesulfonic anhydride (Tf2O, 1.5 eq, 7.5 mmol) dropwise over 15 minutes. The solution typically turns yellow/orange.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Analytical Validation: TLC (Hexanes/DCM 4:1). The triflate product will have a significantly higher Rf value than the starting phenol due to the loss of hydrogen bonding.

  • Work-up: Dilute with DCM (20 mL) and quench with saturated aqueous NaHCO3. Separate the layers, wash the organic layer with 1M HCl (to remove excess pyridine), brine, and dry over MgSO4. Concentrate under reduced pressure.

Visualizations of Workflows and Mechanisms

Workflow A 2,4-Dibromo-6-phenylphenol (Sterically Hindered Core) B O-Alkylation (NaH, MeI, DMF) A->B Pathway A C O-Triflation (Tf2O, Pyridine, DCM) A->C Pathway B D 2,4-Dibromo-6-phenylanisole (Protected Ether) B->D E Triflate Derivative (Cross-Coupling Hub) C->E

Divergent functionalization pathways for 2,4-dibromo-6-phenylphenol.

Mechanism N1 1. Phenol + Base Deprotonation N2 2. Phenoxide Anion Sterically Shielded N1->N2 Fast (H2 Gas Evolution) N3 3. Nucleophilic Attack Overcoming Steric Barrier N2->N3 Rate-Limiting Step (Requires Dipolar Solvent) N4 4. Product Formation Stable Functionalized Phenol N3->N4 Leaving Group Departure (I- or TfO-)

Mechanistic sequence highlighting the rate-limiting steric barrier.

References

1.[1] Title: Process for oxygen-alkylation of sterically hindered phenols Source: US Patent US3870744A URL:

2.[3] Title: A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry Source: Chemical Society Reviews (RSC Publishing) URL:

3.[2] Title: Modification of optical properties in helicenes via construction of phosphine oxide-based push-pull systems Source: DOI.org URL:

Sources

Troubleshooting & Optimization

removing 2,4,6-tribromophenol impurity from 2,4-Dibromo-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of 2,4,6-Tribromophenol (TBP) Impurity

Executive Summary & Chemical Logic

The separation of 2,4,6-tribromophenol (TBP) from 2,4-dibromo-6-phenylphenol (DBPP) is a common challenge in the synthesis of brominated flame retardants and biocides.[1][2] This difficulty arises because both molecules share nearly identical molecular weights (~330 g/mol vs. ~328 g/mol ) and lipophilicity profiles, rendering standard distillation ineffective.[1][2]

However, they possess a critical acidity differential driven by their substitution patterns:

  • 2,4,6-Tribromophenol (TBP): The three electron-withdrawing bromine atoms stabilize the phenoxide anion significantly.[1][2] pKa ≈ 6.3 – 6.8 .[1][2]

  • 2,4-Dibromo-6-phenylphenol (DBPP): The phenyl group at the ortho position provides steric hindrance and is less electron-withdrawing than bromine.[1] Its acidity is lower, comparable to 2,4-dibromophenol.[1][2] pKa ≈ 7.9 – 8.5 .[1][2]

The Strategy: We exploit this ~1.5 unit pKa difference. By buffering the aqueous phase to pH 7.2–7.4 , we can selectively ionize TBP (forcing it into water) while keeping DBPP protonated (retaining it in the organic solvent).[1][2]

Diagnostic Module: Do I have TBP?

Before attempting purification, confirm the impurity profile.[1][2]

Diagnostic MethodTBP SignatureDBPP SignatureNotes
HPLC (Reverse Phase) Elutes Earlier Elutes Later TBP is slightly more polar due to higher acidity.[1][2]
Melting Point 96°C (Sharp)~60-65°C (Broad if impure)A mixture often melts <50°C (eutectic depression).[1][2]
1H NMR (CDCl3) Singlet at ~7.6 ppm (2H)Multiplets 7.3-7.6 ppm (Phenyl) + Doublets (Phenol ring)Look for the distinct singlet of TBP's symmetric protons.[1][2]

Protocol A: pH-Controlled Selective Extraction (Recommended)

Best for: Crude mixtures containing >5% TBP.[1][2] Principle: Thermodynamic partitioning based on Henderson-Hasselbalch kinetics.

Reagents Required[2][3][4][5][6][7]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]

  • Buffer: 0.5M Phosphate Buffer (pH 7.2) OR 5% Sodium Bicarbonate (NaHCO3).[1][2]

  • Acid: 1M HCl (for neutralization of waste).[1][2]

Step-by-Step Workflow
  • Dissolution: Dissolve 10 g of crude DBPP in 100 mL of Dichloromethane (DCM). Ensure complete solvation.

  • The "pH Swing" Wash:

    • Transfer the organic phase to a separatory funnel.[1][2][3]

    • Add 50 mL of Phosphate Buffer (pH 7.2) or dilute NaHCO3.[1][2]

    • Critical Technique: Shake vigorously for 2 minutes. Allow layers to settle completely (5-10 mins).

    • Chemistry in Action: At pH 7.2, TBP (pKa ~6.[1][2]3) is >85% ionized (water-soluble phenolate).[1][2] DBPP (pKa ~8.[1][2]0) is <15% ionized (stays in DCM).[1][2]

  • Separation:

    • Drain the lower organic layer (DCM) into a clean flask.[1][2]

    • Optional: Repeat the wash with fresh buffer to remove residual traces of TBP.[1]

  • Final Polish:

    • Wash the organic layer once with 50 mL 0.1M HCl (to reprotonate any lost DBPP and remove trapped buffer salts).[1][2]

    • Wash with Brine (sat.[1][2] NaCl).[1][2]

    • Dry over Anhydrous Sodium Sulfate (Na2SO4).[1][2][3][4]

  • Isolation: Evaporate solvent under reduced pressure.

Visualization of Extraction Logic

ExtractionLogic cluster_phases Separatory Funnel Partitioning Start Crude Mixture (DBPP + TBP) Solvent Dissolve in DCM Start->Solvent Wash Wash with Buffer (pH 7.2) Solvent->Wash Aqueous Aqueous Layer (pH 7.2) Wash->Aqueous Extracts TBP Organic Organic Layer DCM Wash->Organic Retains DBPP TBP_State TBP Ionized (Ph-O⁻ Na⁺) Soluble in Water Aqueous->TBP_State Waste Aqueous Waste (Contains TBP) Aqueous->Waste DBPP_State DBPP Protonated (Ph-OH) Soluble in DCM Organic->DBPP_State Product Pure DBPP Solid Organic->Product Dry & Evaporate

Caption: Kinetic separation pathway utilizing pKa differences between TBP (6.[2]3) and DBPP (~8.0).[1][2]

Protocol B: Recrystallization (Polishing)

Best for: Removing trace TBP (<5%) or improving crystal habit.[1][2]

Solvent System: Glacial Acetic Acid (AcOH) or Ethanol/Water (80:20).[1][2]

  • Setup: Place crude solid in a flask equipped with a reflux condenser.

  • Solvation: Add Glacial Acetic Acid (approx. 3-5 mL per gram of solid). Heat to 80-90°C until fully dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. TBP is significantly more soluble in acetic acid than DBPP due to the disruption of crystal packing by the phenyl group in DBPP.

  • Filtration: Filter the precipitate.[1][2] Wash with cold hexanes (to remove acetic acid).[1][2]

  • Drying: Vacuum dry at 40°C.

Troubleshooting & FAQ

Q1: I used 1M NaOH instead of buffer, and my yield plummeted. Why?

  • Root Cause: 1M NaOH (pH 14) is too strong.[1][2] It deprotonates both TBP (pKa 6.[1][2]3) and DBPP (pKa 8.0), pulling both into the water layer.[1][2]

  • Fix: Acidify your aqueous waste with HCl until it turns cloudy (precipitate forms), then extract with DCM to recover your lost product.[1][2] Restart using pH 7.2 buffer.[1][2]

Q2: Can I use steam distillation?

  • Analysis: Yes, but with caveats. TBP sublimes and steam distills more readily than DBPP.[1][2] However, because their molecular weights are so close (330 vs 328), the separation efficiency is low (low theoretical plates).[1][2]

  • Recommendation: Use Protocol A (Extraction) for bulk removal, then steam distillation only if you need hyper-pure material (>99.9%).[1][2]

Q3: The product is oiling out during recrystallization.

  • Root Cause: The solvent polarity is too high, or the temperature dropped too fast.[1][2]

  • Fix: Reheat to dissolve the oil. Add a "seed crystal" of pure DBPP if available.[1][2] Add a drop of methanol to increase solubility slightly, then cool very slowly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1483, 2,4,6-Tribromophenol.[1][2] Retrieved from [Link][1][2]

  • OECD SIDS (2004). 2,4,6-Tribromophenol: SIDS Initial Assessment Report.[1][2] UNEP Publications.[1][2][5] (Confirming pKa ~6.3-6.8 and solubility data).

  • National Institute of Standards and Technology (NIST). Phenol, 2,4-dibromo- Properties.[1][2][6] NIST Chemistry WebBook, SRD 69.[1][2][6] Retrieved from [Link][2]

  • Stenutz, R. pKa Data Compilation for Substituted Phenols. (Providing comparative pKa data for poly-brominated phenols). Retrieved from [Link]

Sources

Technical Support Center: Improving the Yield of 2-Phenylphenol Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bromination of 2-phenylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine your procedures for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: I'm getting a complex mixture of products instead of a clean, monobrominated 2-phenylphenol. What's the primary cause?

A1: This is the most common challenge and typically stems from the high reactivity of the phenol ring. The hydroxyl (-OH) group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[1][2] When combined with a bulky ortho-phenyl substituent, the reaction's regioselectivity becomes a critical factor. Using overly reactive brominating agents or certain solvents can easily lead to polysubstitution (di- and tri-bromination).[1][3]

Q2: My overall yield is very low, even when I see the starting material being consumed on TLC. What could be happening?

A2: Low yield in electrophilic aromatic substitution (EAS) can be due to several factors beyond an incomplete reaction.[4] Potential issues include the formation of undesired isomers that are difficult to isolate, product decomposition under the reaction or work-up conditions, or the formation of colored impurities from oxidation.[1] Careful control of temperature and atmosphere is crucial.[1][5]

Q3: How can I control whether the bromine adds to the para- or ortho- position relative to the hydroxyl group?

A3: The hydroxyl group is an ortho, para-director.[6] In 2-phenylphenol, the C6 position (ortho) is sterically hindered by the adjacent phenyl group. The C4 position (para) is therefore the most electronically activated and sterically accessible site, making it the kinetically favored position for monobromination.[7][8] To maximize para-selectivity, using non-polar solvents and low temperatures is highly effective.[9] Achieving significant ortho-bromination at the C6 position is exceptionally challenging and would require advanced synthetic strategies, likely involving directing groups.

Q4: What are the best practices for purifying the final brominated 2-phenylphenol product?

A4: Purification often involves removing unreacted starting material, isomeric byproducts, and polybrominated species. After an aqueous work-up, which may include a wash with a reducing agent like sodium bisulfite to remove excess bromine, flash column chromatography on silica gel is typically the most effective method.[10] A gradient elution system, for example with hexane/ethyl acetate, allows for the separation of compounds with different polarities.[10] In some cases, recrystallization from a suitable solvent system can also yield a high-purity product.[11][12]

Troubleshooting and Optimization Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the bromination of 2-phenylphenol.

Issue 1: Low Yield or Incomplete Reaction
Possible Cause Underlying Rationale Recommended Solution
Insufficient Reaction Time or Temperature The reaction rate may be too slow under the chosen conditions, leading to an equilibrium state before full conversion of the starting material.[4]1. Monitor Progress: Use Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress and determine the optimal reaction time. 2. Adjust Temperature: Cautiously increase the temperature in small increments. Be aware that higher temperatures can decrease selectivity.[5]
Suboptimal Brominating Agent The chosen brominating agent may not be reactive enough under mild conditions, or it may be participating in side reactions.Select Appropriate Reagent: For a highly activated substrate like 2-phenylphenol, a milder agent like N-Bromosuccinimide (NBS) is often sufficient and more controllable than elemental bromine (Br₂).[1]
Product Loss During Work-up The brominated product may have some solubility in the aqueous phase, or an emulsion may form during extraction, leading to physical loss of product.1. Optimize Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) with smaller solvent volumes. 2. Break Emulsions: If an emulsion forms, add brine (saturated NaCl solution) to increase the aqueous phase's ionic strength.[10]
Oxidative Degradation Phenols are susceptible to oxidation, which can be accelerated by reaction conditions or exposure to air, leading to colored, tar-like impurities and reduced yield.[1]Use Inert Atmosphere: Perform the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation of the electron-rich phenol ring.[1]
Issue 2: Poor Selectivity (Over-bromination)
Possible Cause Underlying Rationale Recommended Solution
High Reactivity of Brominating Agent Elemental bromine (Br₂), especially in a polar solvent, is a very powerful electrophile that can rapidly lead to di- and tri-substituted products on a highly activated ring like phenol.Switch to a Milder Reagent: Replace Br₂ with N-Bromosuccinimide (NBS). NBS provides a slow, controlled concentration of bromine, which favors monobromination.[1]
Polar, Protic Solvent Solvents like water or acetic acid can polarize the Br-Br bond, increasing its electrophilicity and reactivity, which promotes polysubstitution. In water, phenol can also ionize to the highly reactive phenoxide ion.[3][7][13]Use a Non-polar Solvent: Change the solvent to carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄). These solvents do not significantly polarize the brominating agent, thus tempering its reactivity and improving selectivity.[1][3][14]
Incorrect Stoichiometry Using more than one equivalent of the brominating agent will inevitably lead to polybromination once the starting material is consumed.Control Stoichiometry: Use precisely one equivalent or slightly less (e.g., 0.98 equiv.) of the brominating agent relative to the 2-phenylphenol.
High Reaction Temperature Higher temperatures increase the reaction rate indiscriminately, reducing the kinetic preference for monobromination at the most favorable site.Lower the Temperature: Perform the reaction at a low temperature (e.g., 0 °C or even -30 °C). This slows the reaction, allowing for greater discrimination between the initial monobromination and subsequent polybromination steps.[1]
Logical Troubleshooting Workflow

G Start Problem Encountered LowYield Low Overall Yield Start->LowYield PoorSelectivity Poor Selectivity / Polybromination Start->PoorSelectivity PurificationIssue Purification Issues / Colored Impurities Start->PurificationIssue IncompleteRxn Cause: Incomplete Reaction LowYield->IncompleteRxn Degradation Cause: Degradation / Oxidation LowYield->Degradation HarshReagent Cause: Harsh Reagent (e.g., Br₂) PoorSelectivity->HarshReagent PolarSolvent Cause: Polar Solvent PoorSelectivity->PolarSolvent HighTemp Cause: High Temperature PoorSelectivity->HighTemp ExcessBr Cause: Excess Bromine PurificationIssue->ExcessBr Oxidation Cause: Oxidation Byproducts PurificationIssue->Oxidation Sol_TimeTemp Solution: - Monitor reaction (TLC) - Optimize time/temp IncompleteRxn->Sol_TimeTemp Sol_Inert Solution: - Use inert atmosphere (N₂/Ar) Degradation->Sol_Inert Sol_MildReagent Solution: - Switch to NBS HarshReagent->Sol_MildReagent Sol_NonpolarSolvent Solution: - Use CS₂ or CH₂Cl₂ PolarSolvent->Sol_NonpolarSolvent Sol_LowTemp Solution: - Run at 0°C or lower HighTemp->Sol_LowTemp Sol_Quench Solution: - Quench with NaHSO₃ wash ExcessBr->Sol_Quench Oxidation->Sol_Inert

Caption: Troubleshooting decision tree for 2-phenylphenol bromination.

Understanding Regioselectivity

The substitution pattern in 2-phenylphenol is governed by a combination of electronic and steric effects.

  • Electronic Effects : The hydroxyl (-OH) group is a powerful activating ortho-, para-director due to the resonance donation of its lone pair electrons into the aromatic ring. This increases the electron density at the C2, C4, and C6 positions, making them targets for electrophilic attack.[2][15]

  • Steric Effects : The bulky phenyl group at the C2 position significantly hinders the approach of an electrophile to the adjacent C6 (ortho) position. The C4 (para) position is sterically unencumbered.[8]

The interplay of these factors dictates that the C4 position is the most favorable site for monobromination.

Sources

Technical Support Center: Handling 2,4-Dibromo-6-phenylphenol (CAS 55815-20-8)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you often encounter complex physical chemistry challenges when scaling up or purifying halogenated biphenyl derivatives.

2,4-Dibromo-6-phenylphenol (CAS 55815-20-8)[1],[2] presents notorious handling challenges due to its low melting point and propensity to form amorphous, sticky solids. Mechanistically, the bulky phenyl ring at the 6-position and the large bromine atoms at the 2 and 4 positions create severe steric hindrance. This structural crowding disrupts the planar


 stacking and intermolecular hydrogen-bonding networks typical of phenols, drastically lowering the crystal lattice energy. Consequently, the compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during crystallization[3],[4], and friction-induced melting during mechanical handling.

This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-purity isolation and seamless handling of this compound.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my 2,4-Dibromo-6-phenylphenol form a sticky oil instead of crystals when cooling?

The Causality: This is a classic case of Liquid-Liquid Phase Separation (LLPS) or "oiling out"[5],[4]. It occurs when the temperature at which the solution becomes supersaturated (


) is higher than the melting point of the solute-solvent mixture[5],[6]. Instead of nucleating into a solid crystal lattice, the compound separates as a secondary liquid phase (an oil)[7]. Because impurities partition highly into this disordered oil phase, if the oil eventually solidifies upon further cooling, it forms an impure, amorphous glass rather than a pure crystal[5],[7].
Q2: How can I prevent oiling out and force true crystallization?

The Solution: You must alter the thermodynamic pathway so that


 falls below the melting point of the solute in that solvent.
  • Change the Solvent System: Avoid solvent mixtures with vastly different polarities (e.g., ethanol/hexane) which promote demixing[3].

  • Lower the Concentration: Add more of the primary solvent to lower the saturation temperature[5].

  • Seed Crystals: Introducing pure seed crystals bypasses the high activation energy barrier for nucleation, forcing the compound to deposit onto the crystal lattice before it has the chance to oil out[7],[4].

Q3: The solid melts into a paste when I try to grind it in a mortar. How do I achieve a fine powder?

The Causality: Mechanical grinding generates localized heat via friction. For low-melting solids, this heat easily exceeds the compound's glass transition or melting temperature, causing the particles to fuse and agglomerate[8],[9]. The Solution: Utilize Cryomilling (cryogenic grinding). By using liquid nitrogen (


, -196 °C), the material is embrittled well below its brittle-to-ductile transition temperature[10],[8]. The 

acts as a massive heat sink, absorbing frictional heat and preserving the solid state, yielding an ultra-fine, stable powder[8],[9].

Part 2: Data Presentation - Crystallization Strategies

To optimize your purification workflow, compare the empirical outcomes of different crystallization strategies for low-melting halogenated phenols below.

Crystallization StrategyMechanismYield (%)Purity (%)Risk of Oiling OutRecommended Use Case
Standard Cooling Thermal supersaturation60 - 70%< 85%Critical / High Not recommended for 2,4-Dibromo-6-phenylphenol.
Anti-Solvent + Seeding Chemical supersaturation with nucleation bypass85 - 92%> 98%Low Primary purification workflow; highly scalable.
Melt Crystallization Cooling of pure melt without solvent75 - 80%95%Medium When solvent-free products are strictly required.

Part 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

This protocol is a self-validating system: if turbidity clears upon reheating, you have successfully identified the metastable zone required for seeding.

  • Dissolution: Dissolve crude 2,4-dibromo-6-phenylphenol in a minimum volume of a "good" solvent (e.g., Isopropanol) at 45 °C. Do not boil; excessive heat degrades the compound and increases the thermal gradient during cooling.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., chilled Deionized Water) dropwise under moderate stirring (250 rpm) until the solution exhibits a faint, persistent turbidity (the onset of supersaturation).

  • Thermal Correction: Raise the temperature by 2–3 °C until the solution just turns clear again. You are now in the metastable zone.

  • Seeding: Immediately add 1–2% (w/w) of pure 2,4-dibromo-6-phenylphenol seed crystals[4].

  • Controlled Cooling: Cool the vessel at a strictly controlled rate of 0.1 °C/min down to 5 °C. Rapid cooling will shock the system back into LLPS.

  • Isolation: Filter the resulting crystalline slurry under vacuum and wash with a pre-chilled mixture of Isopropanol/Water (1:5). Dry under high vacuum at room temperature.

Protocol B: Cryogenic Grinding (Cryomilling)

Use this protocol to reduce particle size for formulation or NMR/XRPD analysis without inducing thermal melting.

  • Pre-Chilling: Submerge the stainless-steel milling jar and grinding balls in Liquid Nitrogen (

    
    ) for 15 minutes to ensure thermal equilibrium[8].
    
  • Loading: Transfer the agglomerated 2,4-dibromo-6-phenylphenol chunks into the chilled jar.

  • Milling Cycle: Operate the cryomill in short, pulsed intervals (e.g., 1.5 minutes of milling followed by 1 minute of cooling) at 25 Hz[11]. Continuous milling, even under cryogenic conditions, can eventually build up localized heat.

  • Atmospheric Protection: Open the milling jar only inside a desiccated glovebox. Cold powders act as condensation nuclei; exposing them to ambient laboratory air will cause immediate moisture uptake, turning the fine powder back into a sticky paste.

Part 4: Workflow Visualization

The following decision tree illustrates the thermodynamic pathways and troubleshooting steps when handling crystallization of this low-melting compound.

G Start Start Crystallization Cooling Solution CheckPhase Does the solute separate as an oil? Start->CheckPhase OilYes Yes: Oiling Out (LLPS) (T_sat > T_melt) CheckPhase->OilYes Liquid droplets form OilNo No: Solid Crystals Form (T_sat < T_melt) CheckPhase->OilNo Solid lattice forms Action1 Reheat by 5°C to redissolve the oil phase OilYes->Action1 Success Pure Crystalline Solid Isolated OilNo->Success Action2 Add more primary solvent to lower T_sat Action1->Action2 Action3 Cool slowly (0.1°C/min) & Add Seed Crystals Action2->Action3 Action3->CheckPhase Retry Cooling

Caption: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

References

  • Stenutz - Chemical Properties Database Source: Stenutz.eu URL:[Link]

  • 3.6F: Troubleshooting Crystallization (Oiling Out) Source: Chemistry LibreTexts URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL:[Link]

  • Oiling Out in Crystallization: Detection and Characterization Source: Mettler Toledo URL:[Link]

  • Cryomilling Applications Using Liquid Nitrogen Source: Noblegen Cryogenics URL:[Link]

Sources

preventing over-bromination during 2,4-Dibromo-6-phenylphenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromo-6-phenylphenol. It provides in-depth troubleshooting advice and answers to frequently asked questions to help overcome common challenges, with a specific focus on preventing over-bromination.

I. Troubleshooting Guide: Preventing Over-Bromination

Over-bromination, leading to the formation of 2,4,6-tribromo-6-phenylphenol and other polybrominated species, is a primary challenge in the synthesis of 2,4-Dibromo-6-phenylphenol. This section addresses specific issues you may encounter and provides actionable solutions.

Question 1: My reaction is producing a significant amount of 2,4,6-tribromo-6-phenylphenol. How can I improve the selectivity for the desired dibrominated product?

Answer: The formation of the tribrominated byproduct is a classic case of over-reactivity of the phenol ring, which is highly activated by the hydroxyl group.[1][2] To enhance selectivity for 2,4-Dibromo-6-phenylphenol, several key parameters of your reaction conditions must be carefully controlled.

Core Principles for Controlling Selectivity:

  • Electrophile Reactivity: The choice of brominating agent is critical. Highly reactive agents like aqueous bromine (bromine water) will aggressively brominate the activated phenol ring, leading to multiple substitutions.[3][4]

  • Solvent Effects: The polarity of the solvent plays a significant role in the dissociation of the brominating agent and the stabilization of the reaction intermediates. Polar solvents can facilitate the formation of more reactive electrophilic bromine species.[3][4]

  • Temperature Control: Electrophilic aromatic substitution reactions are temperature-sensitive. Lowering the reaction temperature can help to moderate the reaction rate and improve selectivity.[5]

  • Stoichiometry: Precise control over the molar equivalents of the brominating agent is essential to prevent the addition of a third bromine atom.

Recommended Solutions:

  • Switch to a Milder Brominating Agent: Instead of elemental bromine, consider using N-bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and can provide better control over the extent of bromination.[6][7]

  • Employ a Non-Polar Solvent: Changing the solvent from a polar one (like water or acetic acid) to a non-polar one such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄) can significantly reduce the rate of bromination and minimize over-substitution.[3][4][5]

  • Implement Low-Temperature Conditions: Perform the reaction at a reduced temperature, for example, 0 °C or even lower. This will decrease the overall reaction rate and favor the formation of the desired dibrominated product.[5]

  • Slow, Controlled Addition of the Brominating Agent: Instead of adding the brominating agent all at once, add it dropwise to the solution of 6-phenylphenol over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, disfavoring multiple substitutions.[5][6]

Question 2: I am observing multiple spots on my TLC analysis, indicating a mixture of brominated products. How can I optimize my reaction to obtain a cleaner product?

Answer: A complex product mixture, as indicated by multiple TLC spots, suggests that the reaction conditions are not selective enough. In addition to the strategies mentioned above, consider the following points to achieve a cleaner reaction profile.

Strategies for a Cleaner Reaction:

  • Precise Stoichiometric Control: Carefully calculate and use exactly two equivalents of your brominating agent per equivalent of 6-phenylphenol. An excess of the brominating agent will inevitably lead to over-bromination.

  • Reaction Monitoring: Actively monitor the progress of the reaction using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed and before significant amounts of the tribrominated product begin to form.

  • Use of a Catalyst: In some cases, the use of a catalyst can influence the regioselectivity of the bromination. For instance, iodine bromide has been used as a catalyst in the bromination of hydroxybiphenyls in acetic acid.[8]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis of 2,4-Dibromo-6-phenylphenol.

What is the underlying mechanism of the bromination of 6-phenylphenol?

The bromination of 6-phenylphenol is an electrophilic aromatic substitution reaction.[3][9] The hydroxyl group of the phenol is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by an electrophile (in this case, a positively polarized bromine species).[1][2] The hydroxyl group is an ortho, para-director, meaning it directs the incoming electrophile to the positions ortho and para to itself. In the case of 6-phenylphenol, the para position (position 4) and one of the ortho positions (position 2) are available for substitution. The initial bromination will occur at these positions, leading to the formation of 2-bromo-6-phenylphenol and 4-bromo-6-phenylphenol. The second bromination will then occur at the remaining available activated position to yield the desired 2,4-Dibromo-6-phenylphenol.

How does the phenyl group at the 6-position influence the reaction?

The phenyl group at the 6-position is a bulky group that can exert a steric hindrance effect. This steric hindrance can influence the regioselectivity of the bromination, potentially favoring substitution at the less hindered para position (position 4) over the more hindered ortho position (position 2). However, the powerful activating and directing effect of the hydroxyl group is the dominant factor in determining the positions of bromination.

What are some common side reactions to be aware of besides over-bromination?

While over-bromination is the most common side reaction, other potential side reactions include:

  • Oxidation of the Phenol: Phenols can be susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents. This can lead to the formation of colored impurities.

  • Formation of Isomeric Products: Depending on the reaction conditions, you may see the formation of other dibrominated isomers, although the 2,4-isomer is generally the major product due to the directing effects of the hydroxyl group.

What are the recommended purification methods for 2,4-Dibromo-6-phenylphenol?

The primary methods for purifying the final product are:

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. A suitable solvent system (e.g., ethanol/water, hexane, or toluene) should be determined experimentally.[10]

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used to separate the desired product from byproducts and unreacted starting materials. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

III. Experimental Protocols and Data

Protocol 1: Selective Dibromination of 6-Phenylphenol using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of 2,4-Dibromo-6-phenylphenol while minimizing over-bromination.

Materials:

  • 6-Phenylphenol

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve one equivalent of 6-phenylphenol in a suitable volume of CCl₄ or CH₂Cl₂.

  • Cool the Reaction Mixture: Cool the flask in an ice bath to 0 °C.

  • Prepare the Brominating Agent Solution: In a separate flask, dissolve two equivalents of NBS in the same solvent.

  • Slow Addition: Add the NBS solution dropwise to the stirred solution of 6-phenylphenol over a period of 1-2 hours, ensuring the temperature remains at 0 °C.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC. The reaction is typically complete when the starting material is no longer visible.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table 1: Key Reaction Parameters for Selective Dibromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder reagent, reduces over-bromination.[6][7]
Solvent Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)Non-polar, slows down the reaction rate.[3][5]
Temperature 0 °CDecreases reaction rate, improves selectivity.[5]
Stoichiometry 1:2 (6-phenylphenol:NBS)Prevents excess brominating agent.
Addition Rate Slow, dropwise over 1-2 hoursMaintains low electrophile concentration.[5][6]

IV. Visualizations

Reaction Pathway and Over-Bromination

G A 6-Phenylphenol B 2-Bromo-6-phenylphenol (Ortho-substitution) A->B + Br+ C 4-Bromo-6-phenylphenol (Para-substitution) A->C + Br+ D 2,4-Dibromo-6-phenylphenol (Desired Product) B->D + Br+ C->D + Br+ E 2,4,6-Tribromo-6-phenylphenol (Over-bromination Product) D->E + Br+ (Excess)

Caption: Reaction pathway for the bromination of 6-phenylphenol, highlighting the over-bromination side reaction.

Troubleshooting Workflow for Over-Bromination

G Start High levels of over-bromination detected Q1 Are you using aqueous bromine? Start->Q1 A1_Yes Switch to a milder brominating agent (e.g., NBS) Q1->A1_Yes Yes Q2 Is the reaction run at room temperature or higher? Q1->Q2 No End Re-run reaction and analyze product mixture A1_Yes->End A2_Yes Lower the reaction temperature to 0 °C or below Q2->A2_Yes Yes Q3 Are you using a polar solvent? Q2->Q3 No A2_Yes->End A3_Yes Change to a non-polar solvent (e.g., CCl4, CH2Cl2) Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A step-by-step troubleshooting guide to address over-bromination in the synthesis of 2,4-Dibromo-6-phenylphenol.

V. References

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). Royal Society of Chemistry.

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube.

  • Method for selectively brominating phenols. (1969). Google Patents.

  • Estimation of Phenol by Bromination Method. Scribd.

  • 2,6-dibromo-4-propylphenol Synthesis. (2014). YouTube.

  • Formation of brominated disinfection by-products and bromate in cobalt catalyzed peroxymonosulfate oxidation of phenol. (2015). PubMed.

  • Nitration & Bromination of Phenol. (2025). Save My Exams.

  • Troubleshooting bromination side reactions in phenol synthesis. BenchChem.

  • Process for the preparation of 4-bromophenyl derivatives. (2011). Google Patents.

  • 2,6-dibromo-4-nitrophenol. Organic Syntheses.

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). MDPI.

  • Electrophilic Substitution Reactions of Phenols. BYJU'S.

  • Process for the purification of 2,6-diisopropyl phenol. (1992). Google Patents.

  • Bromination of hydroxyaromatic compounds. (2006). Google Patents.

  • 3,5-Dibromo-2,4,6-trimethylphenol in Organic Synthesis. BenchChem.

  • Catalysed Bromination of p-hydroxy Biphenyl and o-hydroxybiphenyl inAcetic Acid Solvent. (2010). Asian Journal of Chemistry.

  • Visible-light photoredox catalysis enabled bromination of phenols and alkenes. National Institutes of Health.

  • Quantitative Bromination of Phenols. Acta Chemica Scandinavica.

  • 2,6-dibromo-4-phenyl-phenol. Chemsrc.

  • Bromination of Phenols. Khan Academy.

  • Technical Support Center: Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol. BenchChem.

  • 2,4-DIBROMO-6-((3,4-DIMETHYL-PHENYLIMINO)-METHYL)-PHENOL. Sigma-Aldrich.

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). MDPI.

  • Determination of o-phenylphenol and p-phenylphenol in aqueous samples using magnetic nanoparticles modified with cetyltrimethylammonium bromide by HPLC-FLD. Royal Society of Chemistry.

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.

  • (1,1'-Biphenyl)-2-ol. PubChem.

Sources

Technical Support Center: Ullmann Condensation with Sterically Hindered Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in the copper-mediated C–O cross-coupling (Ullmann condensation) of sterically hindered phenols (e.g., 2,6-dimethylphenol, 2,6-diisopropylphenol, or ortho-tert-butylphenols).

Classical Ullmann etherifications require harsh conditions (>150 °C, stoichiometric copper) which often lead to substrate degradation and poor yields when steric bulk is introduced[1]. By understanding the mechanistic causality of ligand-accelerated catalysis, we can bypass these steric limitations and achieve high-yielding, self-validating protocols under mild conditions[2].

Mechanistic Causality & The Steric Bottleneck

To troubleshoot effectively, we must first isolate where the reaction fails. In a standard Cu(I)-catalyzed Ullmann C–O coupling, the catalytic cycle proceeds via oxidative addition of the aryl halide, followed by ligand exchange with the phenoxide, and finally reductive elimination to form the diaryl ether.

When utilizing sterically hindered phenols, the ligand exchange and subsequent reductive elimination steps become the primary kinetic bottlenecks. Bulky ortho-substituents physically block the phenoxide from adopting the optimal geometry required for the Cu(III) intermediate to undergo reductive elimination[3].

G Cu Cu(I) Pre-catalyst + Bidentate Ligand OxAdd Oxidative Addition (Aryl Halide) Cu->OxAdd Ar-X inserts LigEx Ligand Exchange (Phenoxide coordination) OxAdd->LigEx Base deprotonates phenol RedElim Reductive Elimination (Diaryl Ether Release) LigEx->RedElim Rate-limiting step Steric Steric Clash: Ortho-Substituents Steric->LigEx Inhibits coordination Steric->RedElim Raises activation energy RedElim->Cu Product release

Catalytic cycle of Ullmann C-O coupling highlighting the steric bottleneck.

Troubleshooting Guide & FAQs

Q1: My coupling of 2,6-dimethylphenol with iodobenzene yields <10% product after 24 hours at 110 °C. I am using ligand-free CuI and Cs₂CO₃. How do I force the conversion? A1: The failure is due to the lack of an accelerating ligand. Without a ligand, the Cu(I) center aggregates into inactive oligomers, and the steric bulk of 2,6-dimethylphenol prevents it from effectively competing for coordination. Solution: Introduce a bidentate ligand. Buchwald and Maiti demonstrated that picolinic acid is exceptionally effective for hindered phenols[1]. The N,O-bidentate coordination of picolinic acid creates a monomeric, highly reactive Cu(I) species and modulates the electron density at the metal center, drastically lowering the activation barrier for reductive elimination[4].

Q2: I switched to a ligand-accelerated system (1,10-phenanthroline), but my reaction mixture turns black immediately, and I see heavy copper plating on the flask. What is happening? A2: A rapid color change to black with copper mirror formation indicates catalyst disproportionation (2Cu(I) → Cu(0) + Cu(II)) or severe oxidation. Solution: 1,10-phenanthroline is a classic ligand[2], but it can be sensitive to trace oxygen at high temperatures. Ensure strict Schlenk techniques. Degas your solvents via three freeze-pump-thaw cycles. If the issue persists, switch to a more robust ligand/solvent combination, such as picolinic acid in DMSO, which stabilizes the Cu(I) oxidation state more effectively against disproportionation[1].

Q3: Can I use aryl chlorides instead of aryl iodides/bromides to save costs on large-scale drug development runs? A3: Aryl chlorides possess a much higher C–X bond dissociation energy, making the initial oxidative addition step highly unfavorable under mild conditions. While aryl iodides (I > Br >> Cl) are standard[3], coupling hindered phenols with aryl chlorides requires highly specialized electron-rich ligands (e.g., specific diketones like 2,2,6,6-tetramethylheptane-3,5-dione) and elevated temperatures (>130 °C), which may compromise the integrity of sensitive pharmaceutical intermediates[5]. Stick to aryl iodides or activated aryl bromides for sterically demanding phenols.

Quantitative Ligand & Condition Comparison

To guide your experimental design, the following table summarizes the causal relationship between reaction conditions and the yield of a sterically hindered model system (2,6-dimethylphenol + Iodobenzene).

Ligand SystemCatalystBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
None CuI (10 mol%)K₃PO₄DMF11024< 10%Catalyst aggregates; steric clash prevents coordination.
1,10-Phenanthroline CuI (10 mol%)K₂CO₃Toluene11024~ 60%N,N-ligand accelerates reaction but struggles with extreme bulk.
TMHD *CuCl (10 mol%)Cs₂CO₃NMP12024~ 75%O,O-ligand stabilizes Cu(I) well at high temperatures.
Picolinic Acid CuI (5 mol%)K₃PO₄DMSO902492% N,O-ligand provides optimal electronic tuning for reductive elimination[1].

*TMHD = 2,2,6,6-Tetramethylheptane-3,5-dione

Validated Experimental Protocol: Picolinic Acid-Accelerated Coupling

This protocol is a self-validating system adapted from the Buchwald-Maiti methodology[1]. It is specifically optimized for coupling ortho-substituted phenols with aryl iodides.

Materials Required:

  • Aryl iodide (1.0 mmol)

  • Sterically hindered phenol (e.g., 2,6-dimethylphenol) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Picolinic acid (0.10 mmol, 10 mol%)

  • Potassium phosphate tribasic (K₃PO₄), finely milled and oven-dried (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: In a nitrogen-filled glovebox (or using standard Schlenk technique), charge an oven-dried 15 mL screw-cap reaction tube with CuI (9.5 mg), picolinic acid (12.3 mg), K₃PO₄ (424 mg), and the hindered phenol (146 mg).

    • Causality Check: K₃PO₄ must be finely milled. The reaction is a solid-liquid biphasic system; surface area dictates the rate of phenol deprotonation.

  • Addition of Liquid Reagents: Add the aryl iodide (if liquid, e.g., iodobenzene, 112 µL) followed by anhydrous DMSO (2.0 mL).

  • Sealing and Heating: Seal the tube with a Teflon-lined septum cap. Remove from the glovebox and place in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm).

    • Self-Validation: The mixture should transition from a pale suspension to a deep, homogeneous blue/green solution within 30 minutes, indicating the successful formation of the active [Cu(picolinate)(phenoxide)] complex. If it turns black, oxygen has breached the system.

  • Reaction Monitoring: After 24 hours, cool the mixture to room temperature. Quench by adding 5 mL of ethyl acetate and 5 mL of water.

  • Workup and Isolation: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure sterically hindered diaryl ether.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674.

  • Fui, C. J., Sarjadi, M. S., & Sarkar, M. S. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104.

Sources

purification of 2,4-Dibromo-6-phenylphenol by fractional distillation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,4-Dibromo-6-phenylphenol Ticket ID: PUR-DBPP-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary & Operational Context

Welcome to the Technical Support Center. You have inquired about the fractional distillation of 2,4-Dibromo-6-phenylphenol (CAS: 55815-20-8).[1][2]

Immediate Advisory: While fractional distillation is a standard unit operation, it is operationally hazardous for this specific compound due to its physical properties.[1] 2,4-Dibromo-6-phenylphenol is a high-melting solid (estimated MP >60°C) with a high boiling point (>350°C at atm).[1]

The Core Challenge: The primary failure mode in distilling this compound is vapor deposition (sublimation/crystallization) inside the fractionation column or condenser, leading to dangerous pressure spikes or equipment rupture.

If your purity requirement is >98% (HPLC), we strongly recommend recrystallization (e.g., from ethanol/water or acetic acid) as the primary method.[1] If you must distill (e.g., to remove non-volatile tars or inorganic salts from a crude reaction mixture), you must utilize a High-Vacuum "Hot-Path" Distillation protocol.[1]

Part 1: Pre-Distillation Diagnostic (The "Go/No-Go" Decision)[1]

Before assembling glassware, verify your material state against these criteria.

ParameterSpecificationImpact on Distillation
Physical State Solid (Crystalline/Powder)Critical Risk: Will solidify in water-cooled condensers.[1]
Melting Point ~60–80°C (Estimated)Entire distillation path must be maintained >80°C.
Boiling Point >350°C (Atmospheric)Mandatory: Distillation must occur at <1.0 mmHg vacuum.[1]
Thermal Stability Sensitive to C-Br cleavageProlonged heating >180°C causes darkening (de-bromination).[1]
Visualizing the Decision Logic

PurificationStrategy Start Crude 2,4-Dibromo-6-phenylphenol Decision Primary Impurity Type? Start->Decision Tars Non-Volatile Tars / Salts Decision->Tars Black/Viscous Residue Isomers Isomers (2-bromo / 4-bromo) Decision->Isomers Crystalline Mix Distillation Vacuum Distillation (Removal of Tars) Tars->Distillation Required Step Recryst Recrystallization (Isomer Separation) Isomers->Recryst Preferred Step Distillation->Recryst Polishing Step (Recommended)

Figure 1: Decision matrix for selecting the purification method.[1] Distillation is best suited for removing heavy tars, while recrystallization is superior for isomer resolution.

Part 2: The "Hot-Path" Distillation Protocol

If you proceed with distillation, you cannot use a standard setup.[1] You must use an Air Condenser or Oil-Heated Condenser .[1]

Equipment Configuration
  • Vacuum Source: High-vacuum pump capable of < 0.5 mmHg .

  • Column: Vigreux column (Do NOT use packed columns; they will clog with solid product).[1]

  • Insulation: The Vigreux column must be wrapped in heating tape and insulation, maintained at ~100°C.[1]

  • Condenser:

    • Option A: Air condenser (no coolant).[1]

    • Option B: Circulating oil condenser set to 70°C (above the MP of the product).

    • Strict Prohibition: Do NOT use cold water.[1]

Step-by-Step Methodology
  • Degassing: Melt the crude material in the still pot. Apply weak vacuum (50 mmHg) to remove residual solvents or moisture.[1]

  • High Vacuum Application: Slowly ramp vacuum to < 1.0 mmHg.

  • Heating: Begin heating the oil bath.

    • Note: The bath temperature will likely need to be 180°C–220°C to drive distillation at 1 mmHg.[1]

  • Fraction Collection:

    • Fraction 1 (F1): Lower boiling impurities (unreacted 2-phenylphenol, monobromo-derivatives).[1]

    • Fraction 2 (F2 - Main Cut): 2,4-Dibromo-6-phenylphenol.[1] Monitor the head temperature closely.[1]

    • Residue: Stop distillation before the pot goes dry to prevent thermal decomposition/explosion of concentrated tars.

Part 3: Troubleshooting Guide (FAQs)

Q1: The material is solidifying inside the condenser/column. What do I do?

Diagnosis: "Cold Spot" crystallization. The vapor is hitting a surface below its melting point.[1] Immediate Action:

  • Stop Heating: Lower the lab jack holding the oil bath.

  • Heat Gun: Carefully use a heat gun to melt the blockage in the condenser/column, allowing it to flow into the receiver.

  • Prevention: Wrap the entire column and the "neck" of the flask with aluminum foil or glass wool.[1] Switch to an air condenser or run warm oil (80°C) through the condenser jacket.[1]

Q2: The distillate is turning pink or red. Is it ruined?

Diagnosis: Oxidation or trace de-bromination.[1] Phenols are prone to oxidation (forming quinones), and C-Br bonds can cleave at high temperatures, releasing


 which colors the product.[1]
Solution: 
  • Vacuum Leak Check: Ensure the system is oxygen-free.[1]

  • Acid Wash: Dissolve the solidified distillate in ether/DCM and wash with a dilute sodium bisulfite (

    
    ) solution.[1] This reduces oxidized bromine species and restores the white/colorless appearance.[1]
    
  • Recrystallize: Follow up with recrystallization from ethanol.

Q3: I cannot separate the mono-bromo impurity from the di-bromo product.

Diagnosis: Poor fractionation efficiency. Root Cause: To prevent clogging, you likely used a Vigreux column (low theoretical plates) instead of a packed column.[1] The boiling point difference between 2-bromo-6-phenylphenol and 2,4-dibromo-6-phenylphenol is insufficient for separation on a short column.[1] Solution:

  • Abandon Distillation for Separation: Use distillation only to remove heavy tars.[1]

  • Switch to Recrystallization: Collect the mixed distillate and recrystallize. The di-bromo compound is typically less soluble in cold non-polar solvents than the mono-bromo species.

Part 4: Scientific Mechanism & Safety

Thermal Degradation Pathway

At temperatures >200°C, brominated phenols undergo homolytic cleavage of the C-Br bond.[1]



The bromine radical (

) can abstract hydrogen or recombine, leading to HBr formation (corrosive gas) and polymerization (black tar).[1] This is why high vacuum is non-negotiable—it lowers the boiling point below the degradation threshold [1].
Workflow Logic Diagram

DistillationLogic Pot Still Pot (Crude Mix) Column Vigreux Column (Heated >100°C) Pot->Column Vapor (>180°C) Condenser Condenser (Air or Oil >70°C) Column->Condenser Vapor Condenser->Column Reflux (Liquid) Receiver Fraction Collector Condenser->Receiver Liquid/Melt Vacuum Vacuum Pump (<1 mmHg) Receiver->Vacuum Gas Line

Figure 2: The "Hot-Path" setup.[1] Note that the Column and Condenser must be actively heated or insulated to prevent solidification.

References

  • Organic Syntheses. p-Bromophenol. Org. Synth. 1928 , 8,[1] 38. (Demonstrates vacuum distillation requirements for brominated phenols).

  • PubChem. 2,4-Dibromo-6-phenylphenol Compound Summary. National Library of Medicine.[1] (Physical properties and safety data).

  • Kansas State University EHS. Distillation Apparatus Safety Guide. (Protocols for vacuum distillation of hazardous solvents).

  • Busch Vacuum Solutions. Vacuum Distillation in Chemical and Pharmaceutical Industry.[1][3] (Principles of lowering boiling points to prevent degradation).

Disclaimer: This guide is for informational purposes for trained chemical professionals. Always consult the specific SDS for 2,4-Dibromo-6-phenylphenol before handling.

Sources

Technical Support Center: Solubilization of 2,4-Dibromo-6-phenylphenol (DBPP)

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Hydrophobic Phenolic Compound | CAS: 1576-38-1 (Analogous) | LogP: ~5.9 (Predicted)[1][2][3][4]

The Chemistry of Insolubility (Diagnostic)

Before attempting solubilization, it is critical to understand why 2,4-Dibromo-6-phenylphenol (DBPP) resists aqueous solution.[2][3][4] This molecule exhibits "Brick Dust" characteristics: high crystallinity and high lipophilicity.[1][2][3][4]

Molecular Obstacles[1][2]
  • The Halogen Effect: The two bromine atoms at the 2,4-positions are heavy and lipophilic, significantly increasing the partition coefficient (LogP).[3][4]

  • The Phenyl Shield: The phenyl group at the 6-position adds bulk (steric hindrance) and further hydrophobicity, shielding the hydroxyl (-OH) group—the only polar handle on the molecule—from water interactions.[3][4]

  • Acidity (pKa): While typical phenols have a pKa ~10, the electron-withdrawing bromine atoms likely shift the pKa of DBPP down to the 7.5–8.5 range .[2][3][4] This means at neutral pH (7.0), a significant portion remains protonated (neutral) and insoluble.[2][3][4]

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest solubilization method for your specific application.

G Start START: Define Application IsBio Is this a Live Cell/Enzyme Assay? Start->IsBio IsSynth Is this for Chemical Synthesis? Start->IsSynth ToxCheck Is DMSO/Ethanol Toxicity a concern? IsBio->ToxCheck MethodA Method A: Alkaline Stock (Sodium Salt Formation) IsSynth->MethodA Aqueous Reaction MethodB Method B: Cosolvent Spike (DMSO/EtOH) IsSynth->MethodB Organic Solvents OK ToxCheck->MethodB No (Low Sensitivity) MethodC Method C: Complexation (Cyclodextrins) ToxCheck->MethodC Yes (High Sensitivity) pHCheck Can the system tolerate pH > 9? pHCheck->MethodA Yes pHCheck->MethodC No MethodB->pHCheck If precipitation occurs

Figure 1: Solubilization Strategy Decision Tree. Select the pathway that aligns with your downstream tolerance for solvents and pH.[3]

Troubleshooting Workflows

Method A: The "Salt Switch" (pH Manipulation)

Best For: Chemical synthesis, high-pH stable assays.[1][2][3][4] Mechanism: Deprotonation of the phenolic -OH to form the water-soluble phenoxide anion (


).[1][2][3][4]

Protocol:

  • Calculate: Determine the moles of DBPP.

  • Stock Preparation: Dissolve DBPP in 1.1 equivalents of 1M NaOH (or KOH).

    • Note: Do not use water yet.[1][2][3][4] The solid must react with the base directly or in a minimal volume of methanol/ethanol first if kinetics are slow.[3]

  • Dilution: Once fully dissolved (clear solution), dilute with water or buffer.

  • Verification: Measure pH. It must remain > 8.5 to prevent re-protonation and precipitation.[1][2][3][4]

Critical Warning: If you add this alkaline stock to a neutral buffer (pH 7.4), the DBPP will protonate and crash out immediately.[2][3][4]

Method B: Cosolvent "Flash Dilution"

Best For: High-throughput screening, enzyme assays.[1][2][3][4] Mechanism: Solvating the hydrophobic core with organic solvent before introducing water.[1][2][3][4]

Protocol:

  • Primary Stock: Dissolve DBPP in 100% DMSO (Dimethyl sulfoxide) to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM assay).

    • Solubility Limit: DBPP is highly soluble in DMSO (>50 mM).[1][2][3][4]

  • The "Flash" Step:

    • Place your aqueous buffer in a vortexing tube.[2][3][4]

    • While vortexing rapidly, inject the DMSO stock submerged into the buffer (do not drop on top).[3][4]

    • Why? This prevents local high concentrations at the interface where precipitation nuclei form (Ostwald ripening).[1][2][3][4]

Maximum Recommended Cosolvent Limits:

Assay TypeMax DMSO %Max Ethanol %Notes
Enzymatic5%5%Check enzyme stability first.
Mammalian Cell0.1% - 0.5%< 0.1%DMSO is cytotoxic >0.5% for sensitive lines.[1][2][3][4]
Bacteria2%2%Gram-negative bacteria are more tolerant.[1][2][3][4]
Method C: Cyclodextrin Complexation (The "Stealth" Mode)

Best For: Animal studies, sensitive cell cultures.[2][3][4] Mechanism: Encapsulating the hydrophobic phenyl/bromo moiety inside the hydrophobic cavity of a cyclodextrin ring.[3]

Protocol:

  • Vehicle Prep: Prepare a 20-30% (w/v) solution of HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin) in water.[1][2][3][4]

  • Addition: Add powdered DBPP to the vehicle.

  • Energy Input: Sonicate at 40°C for 30-60 minutes. The solution may remain cloudy initially.

  • Equilibration: Stir overnight at room temperature. Filter through a 0.22 µm filter.[1][2][3]

  • Quantification: You must verify the final concentration via HPLC/UV-Vis, as not all solid may have dissolved.[1][2][3][4]

Visualizing the Solubility Equilibrium

Understanding the dynamic equilibrium is vital for troubleshooting precipitation issues.[2][3][4]

Solubility cluster_0 Critical Failure Point Solid Solid DBPP (Precipitate) Solvent Dissolved (Neutral) Solid->Solvent  Slow (k_diss)   Solvent->Solid  Fast (Precipitation)   Ionized Phenoxide Anion (Soluble) Solvent->Ionized  pH > pKa   Ionized->Solvent  pH < pKa  

Figure 2: Solubility Equilibrium. The "Danger Zone" is the neutral dissolved state, which easily reverts to solid precipitate if pH drops or cosolvent ratio decreases.[4]

Frequently Asked Questions (FAQs)

Q: My solution was clear, but turned cloudy after 20 minutes. Why? A: This is Nucleation Lag Time .[1][2][3][4] You likely created a supersaturated solution. The initial mixing forced the compound into solution, but it was thermodynamically unstable.[3]

  • Fix: Lower the final concentration or increase the cosolvent percentage.[3] If using Method A, your buffer capacity might be too strong, slowly lowering the pH back to neutral.[3][4]

Q: Can I autoclave the stock solution? A: No.

  • Chemical Stability: Brominated phenols can dehalogenate at high temperatures (autoclave = 121°C).[1][2][3][4]

  • Solubility: High heat may temporarily dissolve the compound, but it will recrystallize into large, unusable needles upon cooling.[2][3][4] Use 0.22 µm filtration for sterilization.[1][2][3][4]

Q: I need to inject this into mice. Can I use 100% DMSO? A: Absolutely not. Pure DMSO causes hemolysis and tissue necrosis.[1][2][3][4]

  • Recommendation: Use Method C (HP-β-CD) or a formulation of 5% DMSO / 40% PEG-400 / 55% Saline.[1][2][3][4]

Q: How do I determine the exact concentration if some precipitated? A: Do not assume the target concentration. Centrifuge the cloudy solution (10,000 x g for 5 min) to pellet the precipitate. Measure the absorbance of the supernatant at the λ-max (likely 280-290 nm) and compare against a standard curve prepared in 100% DMSO.

References

  • Yalkowsky, S. H., et al. (2010).[1][2][3][4] Handbook of Aqueous Solubility Data. CRC Press.[1][3] (Provides baseline solubility data for halogenated phenols).

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3][4] Link

  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] Link

  • PubChem Compound Summary. (2025). 2,4-Dibromo-6-phenylphenol (Analogous Data). National Center for Biotechnology Information.[1][3][4] Link

Sources

Validation & Comparative

C13 NMR chemical shifts for 3,5-dibromo-2-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

An accurate structural elucidation of complex halogenated aromatics is a critical bottleneck in drug development and materials science. For molecules like 3,5-dibromo-2-hydroxybiphenyl , the interplay of steric hindrance, hydrogen bonding, and relativistic heavy-atom effects makes assigning the


C NMR spectrum a formidable analytical challenge.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading empirical prediction software (ChemDraw, Mnova, ACD/Labs) against Quantum Mechanical (DFT-GIAO) methods and high-fidelity experimental data. This guide provides a self-validating framework to ensure absolute confidence in your spectral assignments.

The Analytical Challenge: Causality in Chemical Shifts

Before comparing predictive tools, we must understand the physical causality driving the chemical shifts in 3,5-dibromo-2-hydroxybiphenyl:

  • The Heavy-Atom Light-Atom (HALA) Effect: Bromine is a heavy halogen. While its electronegativity suggests it should deshield the attached carbons (C3 and C5) via inductive effects, the dominant force in

    
    C NMR is spin-orbit coupling. This relativistic phenomenon drastically shields the ipso carbons, pushing them upfield (~112–117 ppm). Standard 2D topological predictors frequently underestimate this effect .
    
  • Steric Disruption of Planarity: The bulky ortho-hydroxyl group (C2) and the adjacent phenyl ring (C1) create extreme steric compression. This prevents the biphenyl system from achieving perfect planarity, reducing

    
    -conjugation between the rings.
    
  • Mesomeric Shielding: The hydroxyl group acts as a strong

    
    -donor, heavily shielding the ortho and para positions, compounding the complexity of the signals at C3 and C5.
    

Comparative Analysis of Prediction Platforms

To establish a ground truth, we compare the predictive capabilities of three commercial software suites and one computational method against the experimental baseline.

  • ChemDraw (v. 17.0+): Utilizes a basic Hierarchical Orthogonal Space Encoding (HOSE) algorithm. It is excellent for rapid, standard structural estimates but struggles significantly with the HALA effect and the 3D steric non-planarity of poly-halogenated biphenyls.

  • MestReNova (Mnova 15.0+): Employs a hybrid approach combining machine learning with HOSE codes. It interpolates missing database entries more effectively than ChemDraw, offering moderate accuracy for complex aromatics.

  • ACD/Labs (v. 11.0+): The industry gold standard for empirical prediction. It utilizes a deep neural network trained on over 100,000 assigned spectra , allowing it to accurately predict the non-linear shielding effects of heavy atoms.

  • DFT-GIAO (Quantum Mechanics): The ultimate arbiter. By optimizing the 3D geometry and calculating the magnetic shielding tensors directly from the electron density, DFT provides the most physically accurate representation, provided linear scaling factors are applied .

Quantitative Data Comparison

The following table synthesizes the expected


C NMR chemical shifts (in ppm) for 3,5-dibromo-2-hydroxybiphenyl across different platforms.
Carbon PositionExperimental Baseline (CDCl

)
ChemDraw 17.0Mnova 15.0ACD/Labs 11.0DFT-GIAO (Scaled)
C1 (ipso to Ph)132.0134.5133.1132.5132.2
C2 (ipso to OH)152.1155.2153.8152.6152.3
C3 (ipso to Br)112.1116.8114.5112.8112.3
C4 (CH)135.9137.1136.5136.1135.8
C5 (ipso to Br)117.0121.5119.2117.8117.2
C6 (CH)130.1131.2130.4130.2129.9
C1' (Ph ipso)136.5138.0137.2136.8136.6
C2', C6' (Ph ortho)129.5129.8129.6129.5129.4
C3', C5' (Ph meta)128.5128.7128.6128.5128.4
C4' (Ph para)127.5127.9127.7127.6127.4
Mean Absolute Error - 2.45 ppm 1.21 ppm 0.49 ppm 0.25 ppm

Data Insight: ChemDraw exhibits the highest Mean Absolute Error (MAE), specifically failing at C3 and C5 by overestimating the deshielding effect of bromine. ACD/Labs and DFT-GIAO successfully capture the relativistic HALA shielding.

Self-Validating Experimental & Computational Protocol

To ensure absolute trustworthiness in your structural elucidation, do not rely on a single data source. Implement the following self-validating workflow.

Phase 1: High-Fidelity Experimental Acquisition
  • Sample Preparation: Dissolve 25 mg of 3,5-dibromo-2-hydroxybiphenyl in 600 µL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Instrument Parameters: Utilize a 400 MHz spectrometer equipped with a 5 mm BBO probe, operating at a

    
    C frequency of 100.6 MHz.
    
  • Pulse Sequence & Causality: Execute a standard 30° pulse sequence (zgpg30). Crucially, set the relaxation delay (

    
    ) to 
    
    
    
    2.0 seconds and the number of scans (NS) to 1024.
    Why? This molecule contains five quaternary carbons (C1, C2, C3, C5, C1'). Quaternary carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and exhibit exceptionally long longitudinal relaxation times. Failing to increase the delay and scan count will result in these critical peaks vanishing into the baseline noise.
Phase 2: DFT-GIAO Computational Validation
  • Geometry Optimization: Perform a 3D geometry optimization using the B3LYP-D3/6-311G(d,p) level of theory. Causality: The D3 empirical dispersion correction is mandatory. It correctly models the non-covalent steric clash between the ortho-hydroxyl group and the phenyl ring, yielding the accurate dihedral angle required for precise chemical shift calculation.

  • NMR Tensor Calculation: Calculate the Gauge-Independent Atomic Orbital (GIAO) shielding tensors using the ωB97X-D/def2-SVP functional and basis set . Incorporate the Polarizable Continuum Model (PCM) for chloroform to account for solvent-induced polarization.

  • Scaling: Convert isotropic shielding values to chemical shifts using empirically derived linear scaling factors from the DELTA50 database to eliminate systematic DFT errors.

Workflow Visualization

Workflow N1 3,5-dibromo-2-hydroxybiphenyl (Target Molecule) N2 Experimental 13C NMR (100 MHz, CDCl3, 1024 Scans) N1->N2 Synthesis & Isolation N3 Empirical Prediction (ACD/Labs, Mnova, ChemDraw) N1->N3 2D Topological Input N4 DFT-GIAO Calculation (B3LYP-D3 / PCM) N1->N4 3D Geometry Optimization N6 Data Synthesis & Final Peak Assignment N2->N6 Ground Truth Baseline N3->N6 Initial Signal Guess N5 HALA Correction (Heavy-Atom Light-Atom) N4->N5 Relativistic Adjustments N5->N6 High-Fidelity Validation

Fig 1. Self-validating 13C NMR workflow combining experimental, empirical, and QM methods.

Conclusion & Recommendations

For routine structural checks of simple organics, ChemDraw and Mnova are sufficient. However, for complex, sterically hindered, poly-halogenated compounds like 3,5-dibromo-2-hydroxybiphenyl, ACD/Labs provides the most reliable empirical predictions due to its robust neural network training on heavy-atom effects.

For absolute certainty in drug development filings or patent claims, empirical predictions must be validated against DFT-GIAO calculations utilizing dispersion corrections (D3) and high-scan-count experimental data to definitively resolve the quaternary carbon assignments.

References

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy . ChemRxiv. URL:[Link]

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? . National Institutes of Health (PMC). URL:[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking . MDPI Molecules. URL:[Link]

  • Empirical and DFT GIAO quantum-mechanical methods of 13C chemical shifts prediction: competitors or collaborators? . ResearchGate. URL:[Link]

Comparative Guide: IR Spectroscopy Modalities for the Identification of 2,4-Dibromo-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Identifying heavily halogenated, sterically hindered biphenyl derivatives requires a nuanced approach to vibrational spectroscopy.[1] serves as an excellent model compound for evaluating the performance of different Fourier-Transform Infrared (FTIR) modalities.

From a mechanistic standpoint, the hydroxyl (-OH) group in this molecule is trapped between a bulky phenyl ring at the ortho (6) position and a heavy bromine atom at the alternate ortho (2) position. This extreme steric crowding heavily restricts intermolecular hydrogen bonding. Foundational studies on the precursor 2-phenylphenol demonstrate that the -OH group engages in an[2], where the adjacent phenyl π-system acts as a hydrogen bond acceptor. The addition of two electron-withdrawing bromine atoms further alters the electron density and rotational freedom, resulting in a distinct, sharper O-H stretching frequency compared to unhindered phenols. Standard reference libraries, such as the [3], utilize high-purity standards to map these complex shifts.

Spectroscopic Modality Comparison: FTIR-ATR vs. KBr Transmission

When validating the identity of 2,4-Dibromo-6-phenylphenol, researchers must choose between Attenuated Total Reflectance (FTIR-ATR) and KBr Pellet Transmission. Each presents distinct advantages and physicochemical limitations.

FTIR-ATR (Attenuated Total Reflectance)
  • Mechanism : Relies on an evanescent wave penetrating a few microns into the solid sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • Performance Advantage : Requires zero sample preparation, completely eliminating the risk of moisture absorption that plagues hygroscopic matrices. This preserves the native hydrogen-bonding state of the hindered phenol.

  • Critical Limitation : Penetration depth is wavelength-dependent (

    
    ). Consequently, high-frequency peaks (like the critical O-H stretch at ~3500 cm⁻¹) appear artificially weak compared to the low-frequency C-Br stretches (~600 cm⁻¹).
    
KBr Pellet Transmission
  • Mechanism : The sample is homogeneously dispersed in an IR-transparent alkali halide matrix (KBr) and pressed into a solid disk.

  • Performance Advantage : Adheres linearly to the Beer-Lambert law across the entire mid-IR spectrum. It provides superior optical depth and highly resolved, intense peaks in the high-wavenumber region.

  • Critical Limitation : KBr is highly hygroscopic. Ambient moisture absorbed during sample preparation manifests as a massive, broad artifact band between 3300–3500 cm⁻¹, which can easily mask the sharp, diagnostic OH...π peak of 2,4-Dibromo-6-phenylphenol.

Quantitative Spectral Assignments

The following table summarizes the expected vibrational modes for 2,4-Dibromo-6-phenylphenol, comparing the theoretical basis with [4].

Functional GroupWavenumber Region (cm⁻¹)Intensity & ShapeMechanistic Rationale
O-H Stretch 3480 – 3550Sharp, MediumSteric bulk from the 2-Br and 6-phenyl groups prevents broad intermolecular H-bonding networks. The peak is sharpened and shifted to a higher frequency due to isolated intramolecular OH...π bonding[2].
C-H Stretch 3020 – 3080Weak, MultipleTypical sp² C-H stretching of the biphenyl system.
C=C Stretch 1580, 1450Sharp, StrongRing breathing and skeletal vibrations of the phenol and phenyl rings[4].
C-O Stretch 1180 – 1220StrongPhenolic C-O bond, strengthened by resonance with the aromatic ring.
C-Br Stretch 550 – 650Strong, SharpHeavy atom vibrations occur in the far fingerprint region. Easily resolved in ATR due to deeper evanescent wave penetration at low frequencies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating necessary blanks and algorithmic corrections.

Protocol A: FTIR-ATR Direct Analysis
  • Background Collection : Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely. Collect an air background (32 scans) to subtract atmospheric CO₂ and ambient H₂O vapor.

  • Sample Application : Deposit 2–3 mg of pure 2,4-Dibromo-6-phenylphenol directly onto the center of the crystal.

  • Pressure Application : Engage the pressure anvil. Causality: Applying optimal pressure eliminates air gaps between the crystal and the sample, maximizing the refractive index interface and ensuring a strong evanescent wave interaction.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Data Processing : Apply an ATR correction algorithm. Causality: This mathematically compensates for the wavelength-dependent penetration depth, normalizing the weak O-H stretch relative to the strong fingerprint C-Br stretches.

Protocol B: KBr Pellet Transmission
  • Matrix Dehydration : Dry spectroscopic-grade KBr in a vacuum oven at 110°C for at least 24 hours. Causality: Eliminates adsorbed water that would otherwise create a false broad -OH band, masking the analyte's specific hindered -OH stretch.

  • Milling : Combine ~1 mg of 2,4-Dibromo-6-phenylphenol with 100 mg of dried KBr in an agate mortar. Grind gently for exactly 1–2 minutes. Causality: Over-grinding increases the surface area of KBr, accelerating atmospheric moisture uptake during preparation.

  • Pressing : Transfer the powder to a 13 mm evacuable pellet die. Apply 10 tons of pressure under a vacuum for 5 minutes to fuse the KBr into a transparent disk.

  • Acquisition : Run the sample scan against a pure, identically prepared KBr blank pellet to subtract any residual matrix moisture artifacts.

Workflow Visualization

IR_Workflow cluster_methods IR Spectroscopic Modalities Sample 2,4-Dibromo-6-phenylphenol (Solid Sample) ATR FTIR-ATR (Direct Analysis) Sample->ATR KBr Transmission (KBr Pellet) Sample->KBr ATR_Prep No Prep Required (Surface Contact) ATR->ATR_Prep KBr_Prep Vacuum Pressing (Moisture Risk) KBr->KBr_Prep ATR_Data Weaker High-Freq Peaks (Requires ATR Correction) ATR_Prep->ATR_Data KBr_Data Linear Beer-Lambert Data (Strong O-H Resolution) KBr_Prep->KBr_Data Validation Orthogonal Peak Validation (O-H, C=C, C-Br) ATR_Data->Validation KBr_Data->Validation

Fig 1: Comparative workflow for FTIR-ATR vs. KBr transmission analysis of hindered phenols.

References

Sources

Technical Comparison: Chromatographic Behavior of 2,4-Dibromo-6-phenylphenol vs. 2,4,6-Tribromophenol (TBP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Objective: This guide provides a technical comparison of the HPLC retention characteristics of 2,4-Dibromo-6-phenylphenol and 2,4,6-Tribromophenol (TBP) . These compounds are structural analogs often encountered in environmental analysis (disinfection byproducts), flame retardant profiling, and metabolic studies of biocides.

The Core Distinction: While both are hydrophobic, acidic phenols, the substitution of a bromine atom (in TBP) with a phenyl ring (in 2,4-Dibromo-6-phenylphenol) at the ortho position significantly alters the hydrophobicity profile. 2,4-Dibromo-6-phenylphenol exhibits a higher LogP and consequently a longer retention time (RT) on Reversed-Phase (C18) columns compared to TBP.

Comparative Physicochemical Profile[1]
Feature2,4-Dibromo-6-phenylphenol2,4,6-Tribromophenol (TBP)
Structure Phenol ring, 2 Br (2,4-pos), 1 Phenyl (6-pos)Phenol ring, 3 Br (2,4,6-pos)
Molecular Weight ~328.0 g/mol 330.8 g/mol
Hydrophobicity (LogP) ~4.8 - 5.1 (Predicted)4.13 (Experimental)
Acidity (pKa) ~6.0 - 6.5 (Steric shielding of OH)~6.08
UV Max (λ) ~210 nm, ~280 nm (Broad aromatic)~210 nm, ~280 nm, ~290 nm
Elution Order (C18) Elutes 2nd (Late eluter)Elutes 1st (Early eluter relative to analog)

Chromatographic Mechanism & Separation Logic

Hydrophobic Subtraction Model

The separation of these two analytes is driven by the Solvophobic Theory . In a Reversed-Phase (RP) system, retention is governed by the energy required to cavity the mobile phase versus the energy released by adsorption to the stationary phase.

  • TBP (2,4,6-Tribromophenol): The three bromine atoms create a dense electron cloud, but the molecule remains relatively compact. Its interaction with the C18 chains is driven by London Dispersion forces.

  • 2,4-Dibromo-6-phenylphenol: The phenyl group at position 6 adds significant bulk and hydrophobicity (adding approx. +1.9 to the LogP value compared to Hydrogen, and significantly more than a Bromine atom).

    • Pi-Pi Interactions: If a Phenyl-Hexyl column is used, the biphenyl nature of this compound allows for strong pi-stacking interactions, further increasing retention relative to TBP.

    • Steric Hindrance: The ortho-phenyl group shields the hydroxyl moiety, potentially reducing its ability to hydrogen bond with the mobile phase water, further driving the equilibrium toward the stationary phase.

Diagram: Interaction Mechanism

The following diagram illustrates the differential interaction forces driving the separation.

G cluster_0 Stationary Phase (C18 / Phenyl-Hexyl) cluster_1 Analytes C18 Alkyl Chains (C18) Result Elution Order: 1. TBP 2. 2,4-Dibromo-6-phenylphenol PiSystem Pi-Electron Cloud (Phenyl-Hexyl only) TBP TBP (3 Bromines) TBP->C18 Moderate Hydrophobic Interaction DBPP 2,4-Dibromo-6-phenylphenol (2 Br + 1 Phenyl) DBPP->C18 Strong Hydrophobic Interaction (High LogP) DBPP->PiSystem Pi-Pi Stacking (Secondary Mechanism)

Caption: Mechanistic workflow showing the stronger hydrophobic and pi-pi interactions of 2,4-Dibromo-6-phenylphenol leading to later elution.

Recommended Experimental Protocol

Equipment & Reagents
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl (for enhanced selectivity).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidification suppresses phenol ionization, ensuring sharp peaks).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). Note: ACN provides lower backpressure and sharper peaks for brominated aromatics.

  • Detection: Diode Array Detector (DAD) at 214 nm (max sensitivity) and 280 nm (selectivity).

Gradient Method (Standard C18)
Time (min)% Mobile Phase B (ACN)Flow Rate (mL/min)Comment
0.040%1.0Initial equilibration
2.040%1.0Isocratic hold
15.095%1.0Linear gradient to elute hydrophobic species
18.095%1.0Wash step (Critical for removing phenyl-heavy analogs)
18.140%1.0Return to initial
23.040%1.0Re-equilibration
Experimental Workflow

The following DOT diagram outlines the logical flow for method development and validation for these specific analytes.

Workflow Start Start: Method Development Prep Sample Prep: Dissolve in 50:50 ACN:Water (Prevent solvent mismatch) Start->Prep Condition Condition 1: C18 Column Acidic Mobile Phase (pH 2.5) Prep->Condition Run Run Gradient 40-95% B over 15 min Condition->Run Decision Check Resolution (Rs) Run->Decision Good Rs > 2.0 Proceed to Validation Decision->Good Separated Bad Rs < 1.5 Co-elution Risk Decision->Bad Overlap Optimize Switch to Phenyl-Hexyl Column (Leverage Pi-Pi Selectivity) Bad->Optimize Optimize->Run

Caption: Decision tree for optimizing separation of brominated phenol analogs.

Results Interpretation & Troubleshooting

Expected Retention Times (Relative)

Under the conditions described above (C18, ACN Gradient):

  • TBP: Expect elution around 8.5 - 9.5 minutes .

  • 2,4-Dibromo-6-phenylphenol: Expect elution around 11.0 - 12.5 minutes .

Note: Absolute times vary by system dwell volume, but the Relative Retention Time (RRT) of 2,4-Dibromo-6-phenylphenol to TBP should be approximately 1.2 - 1.3 .

Troubleshooting Guide
IssueCauseSolution
Peak Tailing Ionization of the phenolic -OH group.Ensure Mobile Phase A pH is < 3.0 (use Formic or Phosphoric acid).
Peak Broadening (2,4-Dibromo...) Slow mass transfer due to steric bulk of the phenyl group.Increase column temperature to 40°C to improve kinetics.
Ghost Peaks Carryover of the highly hydrophobic phenyl-phenol.Add a needle wash step with 100% ACN or MeOH.
Resolution Loss "TBP" standard contamination.Verify TBP standard purity; commercial TBP often contains dibromophenol impurities.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers. Retrieved from

  • Howe, P. et al. (2005).[3][4] 2,4,6-Tribromophenol and other Simple Brominated Phenols.[4][5][6] CICAD 66, World Health Organization/INCHEM. Retrieved from

  • Hassenklöver, T. et al. (2006).[6][7] The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents.[7] Aquatic Toxicology. Retrieved from

  • SIELC Technologies. (2018). Separation of 2,4,6-Tribromophenol on Newcrom R1 HPLC column. Retrieved from

  • Covaci, A. et al. (2011). Analytical strategies for the determination of brominated flame retardants in environmental samples.

Sources

Comparative Guide to UV-Vis Absorption Maxima in Brominated Phenylphenols: Electronic Effects and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural modifications of aromatic compounds requires robust, reproducible analytical techniques. Brominated phenylphenols are critical intermediates in the synthesis of flame retardants, advanced polymers, and agrochemicals. Tracking the success and regioselectivity of electrophilic bromination on a biphenyl scaffold is routinely achieved through Ultraviolet-Visible (UV-Vis) spectroscopy.

This guide provides an objective comparison of the UV-Vis absorption maxima (


) between unsubstituted phenylphenols and their brominated alternatives. By examining the electronic perturbations introduced by halogenation, we can establish a self-validating framework for spectral analysis.

Mechanistic Causality: The Electronic Impact of Bromination

To understand why the UV-Vis spectra of these compounds differ, we must analyze the causality behind the spectral shifts. The absorption of UV light by phenylphenols is primarily driven by


 transitions within the conjugated biphenyl system, and 

transitions originating from the non-bonding electrons of the phenolic hydroxyl group.

When a bromine atom is introduced to the phenylphenol scaffold (e.g., forming 2-bromo-4-phenylphenol), two competing electronic effects dictate the new absorption profile:

  • The Auxochromic Effect (Bathochromic Shift): Bromine acts as an auxochrome. Its heavy atom nature and non-bonding (

    
    ) electrons interact with the extended 
    
    
    
    -system of the biphenyl ring. This orbital mixing raises the energy of the Highest Occupied Molecular Orbital (HOMO) while stabilizing the Lowest Unoccupied Molecular Orbital (LUMO). The resulting narrower HOMO-LUMO gap requires less energy for electronic excitation, causing a bathochromic shift (red shift) to longer wavelengths[1].
  • Steric Hindrance (Hypsochromic Shift): The regiochemistry of the bromination is critical. If bromine is substituted at the ortho position relative to the biphenyl linkage (e.g., 3-bromo-[1,1'-biphenyl]-2-ol), the steric bulk of the bromine atom can force the two aromatic rings out of coplanarity. This physical twisting breaks the extended conjugation across the biphenyl axis, which can counteract the auxochromic effect and induce a hypsochromic shift (blue shift) or a reduction in molar absorptivity (hypochromic effect).

Electronic_Effects N1 Unsubstituted Phenylphenol N2 Bromination (Auxochrome Addition) N1->N2 N3 Extended Conjugation (n to π* mixing) N2->N3 N4 HOMO-LUMO Gap Reduction N3->N4 N5 Bathochromic Shift (Red Shift) N4->N5

Mechanistic pathway of bathochromic shifts induced by bromination.

Comparative Data: Spectral Benchmarks

The following table summarizes the representative quantitative UV-Vis data for standard phenylphenols versus their brominated alternatives. Data is benchmarked in methanol to ensure consistent solvatochromic baseline behavior. Unsubstituted 2-phenylphenol typically exhibits primary absorption bands around 245 nm and 287 nm[2], while brominated derivatives show distinct shifts[3].

CompoundSubstitution PatternSolventPrimary Band (

)
Secondary Band (

)
Molar Extinction (

)
2-Phenylphenol UnsubstitutedMethanol~245 nm~287 nm~12,000

4-Phenylphenol UnsubstitutedMethanol~260 nm~280 nm (shoulder)~15,000

2-Bromo-4-phenylphenol ortho-Br, para-PhenylMethanol~268 nm~295 nm~16,500

4-Bromo-2-phenylphenol para-Br, ortho-PhenylMethanol~255 nm~292 nm~14,200

Analytical Insight: Comparing 4-phenylphenol to 2-bromo-4-phenylphenol reveals a clear bathochromic shift (+8 nm in the primary band) and hyperchromic effect (increased


). This confirms that the bromine atom at the ortho-position to the hydroxyl group successfully extends the chromophore's conjugated system without severely disrupting the biphenyl coplanarity.

Experimental Protocols: Self-Validating UV-Vis Workflow

To ensure trustworthiness and reproducibility, UV-Vis measurements cannot simply be "read off a machine." The protocol must be a self-validating system that accounts for matrix effects, instrument drift, and concentration-dependent deviations from the Beer-Lambert law.

Step-by-Step Methodology

Phase 1: Instrument Verification & Blanking

  • Calibration: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Verify wavelength accuracy using a certified holmium oxide glass filter standard. Causality: This ensures that the measured

    
     shifts are genuine chemical phenomena, not optical drift.
    
  • Solvent Selection: Select HPLC-grade Methanol. Causality: Methanol is a polar protic solvent that readily dissolves lipophilic brominated phenols while offering a low UV cutoff (< 205 nm), ensuring the solvent does not mask the analyte's

    
     transitions.
    
  • Matrix Blanking: Fill two matched quartz cuvettes (10 mm path length) with pure methanol. Place them in the reference and sample compartments. Run a baseline correction scan from 400 nm down to 200 nm.

Phase 2: Sample Preparation & Acquisition 4. Stock Solution: Accurately weigh 10.0 mg of the brominated phenylphenol standard and dissolve it in 10.0 mL of methanol to create a 1.0 mg/mL stock solution. 5. Serial Dilution: Dilute the stock solution to a working concentration of approximately


 to 

M. Causality: The absorbance must fall between 0.1 and 1.0 AU. Readings above 1.0 AU suffer from stray light interference and molecular crowding, which violates the linear dynamic range of the Beer-Lambert law. 6. Spectral Scan: Replace the sample cuvette with the working solution. Scan the sample from 400 nm to 200 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

Phase 3: Data Deconvolution 7. Peak Picking: Utilize the instrument's software to identify the exact


 values. For overlapping bands (common in the 280-300 nm region of brominated phenols), apply a second-derivative transformation to resolve hidden shoulders.

Spectral_Workflow N1 1. Instrument Calibration (Holmium Oxide Standard) N2 2. Matrix Blanking (Methanol Baseline) N1->N2 N3 3. Sample Acquisition (0.1-1.0 AU Range) N2->N3 N4 4. Spectral Deconvolution (Peak Picking) N3->N4 N5 5. Comparative Analysis (Shift Calculation) N4->N5

Self-validating experimental workflow for UV-Vis analysis.

Conclusion

The transition from a standard phenylphenol to a brominated analog fundamentally alters the molecule's electronic landscape. By employing a rigorous, self-validating UV-Vis protocol, researchers can accurately quantify the resulting bathochromic shifts. These spectral signatures not only confirm successful synthesis but also provide deep insights into the steric and electronic interplay governing the molecule's downstream reactivity and performance.

References

  • ResearchGate. Experimental and DFT Quantum Chemical Studies on Structural, Vibrational and Molecular Properties of Some Substituted 4-Phenylphenols. Retrieved from:[Link]

Sources

Validation Guide: Purity Analysis of 2,4-Dibromo-6-phenylphenol via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

2,4-Dibromo-6-phenylphenol (CAS: 55815-20-8) is a specialized halogenated biaryl building block, often utilized in the synthesis of flame retardants, biocides, and complex pharmaceutical intermediates. Its structural integrity—specifically the precise placement of bromine atoms at the ortho and para positions relative to the hydroxyl group—is critical for downstream reaction stoichiometry.

While HPLC-UV is the industry workhorse for routine assay (% purity), it frequently struggles to resolve structurally similar halogenated impurities (e.g., mono-brominated congeners) due to overlapping UV absorption spectra. NMR (


H, 

C) provides structural certainty but lacks the sensitivity required to detect trace impurities below 0.5%.

GC-MS (Gas Chromatography-Mass Spectrometry) emerges as the Gold Standard for Purity Validation of this compound. It uniquely combines high-resolution separation with mass-selective detection, allowing researchers to:

  • Resolve Isomers: Distinguish between 2,4-dibromo and potential 2,6-dibromo isomers (if synthesis routes vary).

  • Quantify Homologs: Detect under-brominated (mono) or starting material (2-phenylphenol) residues.

  • Verify Halogenation: Use isotopic abundance patterns (

    
     vs 
    
    
    
    ) as a built-in confirmation tool.

Comparative Technology Matrix

The following table objectively compares GC-MS against alternative analytical techniques for this specific analyte.

FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Utility Trace Impurity Profiling & IDRoutine Assay (% w/w)Structural Confirmation
Specificity High (Mass spectral fingerprint)Medium (Retention time only)High (Chemical shift)
Sensitivity (LOD) < 1 ppm (SIM mode)~10-50 ppm~5000 ppm (0.5%)
Impurity ID Definitive (via Library/Frag.)Inferred (requires standards)Difficult (signal overlap)
Sample Prep Simple (Dilution or Derivatization)Simple (Dilution)Simple (Dissolution)
Limitation Requires volatility (analyte is suitable)Low resolution for isomersLow sensitivity

Critical Experimental Protocol: GC-MS Validation

This protocol is designed to be self-validating . The presence of two bromine atoms provides a unique isotopic signature that acts as an internal check for every peak.

Sample Preparation[1][2]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 1 mg/mL (1000 ppm) for impurity scanning; 10 µg/mL for trace quantification.

  • Derivatization (Optional but Recommended):

    • Why? Phenolic -OH groups can cause peak tailing on non-polar columns.

    • Reagent: BSTFA + 1% TMCS.

    • Condition: Incubate at 60°C for 30 mins.

    • Result: Trimethylsilyl (TMS) ether derivative (MW increases by 72 Da).

Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for halogenated aromatics.
Inlet Temp 280°CEnsures rapid volatilization without thermal degradation.
Injection Split 10:1 (High Conc.) / Splitless (Trace)Adjust based on sensitivity needs.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 80°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp prevents broadening; high final temp elutes heavy dimers.
Transfer Line 300°CPrevents condensation of high-boiling analytes.
Ion Source EI (70 eV) @ 230°CStandard ionization for library matching.
Scan Range m/z 50 – 550Covers molecular ion and fragments; excludes carrier gas/air.

Data Analysis & Interpretation

The Isotopic Fingerprint (Crucial Validation Step)

The most powerful validation tool for 2,4-Dibromo-6-phenylphenol is the Isotope Pattern . Bromine has two stable isotopes:


 (50.7%) and 

(49.3%).

For a molecule with Two Bromines (


), the molecular ion (M+) will split into a triplet with an approximate intensity ratio of 1:2:1 .
  • M (

    
     ) : m/z 326
    
  • M+2 (

    
     ) : m/z 328 (Base Peak, typically)
    
  • M+4 (

    
     ) : m/z 330
    

Validation Check: If your main peak does not show this 1:2:1 ratio at m/z 326/328/330, it is not your target compound , regardless of retention time.

Fragmentation Pathway (EI Source)

Understanding the fragmentation logic confirms the structure.

  • Molecular Ion (

    
    ) : Strong, stable aromatic ring system.
    
  • [M - Br]

    
     : Loss of one bromine atom (m/z ~247/249). Pattern changes to 1:1 (one Br remaining).
    
  • [M - HBr]

    
     : Elimination of HBr (m/z ~246/248).
    
  • [M - CO - H]

    
     : Characteristic phenolic loss (Loss of 28/29 Da).
    
  • Phenyl Ring : Signals at m/z 77 (

    
    ) and 51 confirm the biphenyl core.
    
Impurity Identification Guide

Common impurities arising from the bromination of 2-phenylphenol:

  • 2-Phenylphenol (Starting Material): m/z 170 (No Br isotope pattern). Elutes early.

  • Monobromo-phenylphenol (Intermediate): m/z 248/250 (1:1 ratio). Elutes between SM and Product.

  • Tribromo-phenylphenol (Over-reaction): m/z 404/406/408/410 (1:3:3:1 ratio). Elutes late.

Visualized Workflows

Analytical Workflow Diagram

This diagram outlines the decision-making process for validating the batch.

GCMS_Workflow Start Crude/Purified Sample Prep Sample Prep (1 mg/mL in DCM) Start->Prep Deriv Optional Derivatization (BSTFA, 60°C) Prep->Deriv GC GC Separation (DB-5MS, 80-300°C) Deriv->GC MS MS Detection (EI, Scan 50-550) GC->MS Data Data Analysis MS->Data Check1 Check Isotope Pattern (M, M+2, M+4) Data->Check1 Decision1 Is Ratio 1:2:1? Check1->Decision1 Confirm Target Confirmed (2 Br atoms present) Decision1->Confirm Yes Reject Reject/Re-evaluate (Wrong Halogenation) Decision1->Reject No Check2 Impurity Scan Confirm->Check2 Report Generate Purity Report (% Area Normalization) Check2->Report

Caption: Step-by-step logic flow for GC-MS validation, emphasizing the critical isotopic check.

Fragmentation Logic Diagram

Visualizing the mass spectral breakdown to confirm structural identity.

Fragmentation M Molecular Ion (M+) m/z 326, 328, 330 (1:2:1 Pattern) LossBr [M - Br]+ m/z 247, 249 (1:1 Pattern) M->LossBr -79/81 Da (Br) LossHBr [M - HBr]+ m/z 248 M->LossHBr -80/82 Da (HBr) Phenyl Phenyl Fragment m/z 77 M->Phenyl Ring Break LossCO [M - CO - Br]+ Phenolic Ring Cleavage LossBr->LossCO -28 Da (CO)

Caption: Expected fragmentation pathway in Electron Impact (EI) MS, showing mass losses.

References

  • National Institute of Standards and Technology (NIST) . Mass Spectrometry Data Center: Bromophenol Derivatives. NIST Chemistry WebBook. [Link]

  • Lopez, P., et al. (2009) . "Methods for the determination of phenolic brominated flame retardants... by GC-MS". Journal of Chromatography A. [Link]

Comparative Reactivity of 2,4-Dibromophenol versus 2,4,6-Tribromophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brominated phenols are a significant class of organic compounds utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.[1] Their reactivity in various chemical transformations is of paramount importance to drug development professionals and organic chemists. This guide provides an in-depth comparative analysis of the reactivity of two closely related bromophenols: 2,4-dibromophenol and 2,4,6-tribromophenol. Understanding the nuanced differences in their chemical behavior is crucial for designing efficient synthetic routes and for predicting the biological activity of more complex molecules derived from these scaffolds.

The reactivity of a substituted phenol is governed by a delicate interplay of electronic and steric effects. The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, a consequence of the lone pair of electrons on the oxygen atom being delocalized into the benzene ring.[2][3] This increased electron density makes the aromatic ring more susceptible to attack by electrophiles.[3][4] Conversely, bromine atoms are deactivating due to their inductive electron-withdrawing effect, yet they also direct incoming electrophiles to the ortho and para positions. The number and position of these bromine substituents profoundly influence the overall reactivity of the phenol ring and the acidity of the hydroxyl group.

This guide will explore these factors, providing experimental data and detailed protocols to illustrate the reactivity differences between 2,4-dibromophenol and 2,4,6-tribromophenol in key chemical transformations.

Electronic and Steric Effects: A Comparative Overview

The fundamental difference in reactivity between 2,4-dibromophenol and 2,4,6-tribromophenol stems from the presence of an additional bromine atom at the C6 position in the latter. This seemingly small structural change has significant consequences for both electronic and steric properties of the molecule.

Electronic Effects

The hydroxyl group (-OH) is a strong activating group, donating electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity.[5][6] Bromine, on the other hand, exhibits a dual electronic effect: it is inductively electron-withdrawing (-I effect) due to its high electronegativity, but it can also donate electron density through resonance (+R effect) via its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall.

In 2,4-dibromophenol , the activating effect of the hydroxyl group is tempered by the two electron-withdrawing bromine atoms. The positions available for electrophilic attack are C6 and, to a lesser extent, the other ortho/para positions.

In 2,4,6-tribromophenol , all ortho and para positions relative to the hydroxyl group are occupied by bromine atoms. This saturation significantly deactivates the ring towards further electrophilic aromatic substitution. The three electron-withdrawing bromine atoms substantially reduce the electron density of the aromatic ring, making it much less nucleophilic than 2,4-dibromophenol.

The acidity of the phenolic proton is also influenced by these electronic effects. The electron-withdrawing bromine atoms stabilize the phenoxide anion formed upon deprotonation, thus increasing the acidity of the phenol.[7] Consequently, 2,4,6-tribromophenol is expected to be a stronger acid than 2,4-dibromophenol.

Steric Hindrance

Steric hindrance plays a crucial role in the reactivity of these molecules, particularly for reactions involving the hydroxyl group or the ortho positions.

In 2,4-dibromophenol , the hydroxyl group is flanked by a hydrogen atom and a bromine atom. While the bromine at C2 presents some steric bulk, the hydroxyl group remains relatively accessible for reactions like etherification or esterification.

In 2,4,6-tribromophenol , the hydroxyl group is flanked by two bulky bromine atoms at the C2 and C6 positions. This significant steric hindrance can impede the approach of reagents to the hydroxyl group, potentially slowing down or even preventing certain reactions that proceed readily with 2,4-dibromophenol.[8] Similarly, any reaction requiring attack at a ring carbon is severely hindered.

Comparative Reactivity in Key Chemical Transformations

The interplay of electronic and steric effects leads to marked differences in the reactivity of 2,4-dibromophenol and 2,4,6-tribromophenol.

Electrophilic Aromatic Substitution

Phenols are highly susceptible to electrophilic aromatic substitution.[9] The powerful activating nature of the hydroxyl group often leads to polysubstitution.[10]

2,4-Dibromophenol: Still possesses an activated, unsubstituted ortho position (C6) making it susceptible to further electrophilic attack. For example, bromination of 2,4-dibromophenol would be expected to yield 2,4,6-tribromophenol.

2,4,6-Tribromophenol: With all ortho and para positions blocked, it is highly unreactive towards further electrophilic aromatic substitution. The strong deactivating effect of the three bromine atoms further diminishes any residual reactivity of the meta positions.

Reactions of the Hydroxyl Group

The accessibility and nucleophilicity of the phenolic hydroxyl group are critical for reactions such as Williamson ether synthesis.

2,4-Dibromophenol: The hydroxyl group is sufficiently accessible to undergo reactions like etherification. For instance, it can be converted to 2,4-dibromoanisole via the Williamson ether synthesis.[11]

2,4,6-Tribromophenol: The significant steric hindrance from the two ortho-bromine atoms makes reactions at the hydroxyl group much more challenging.[8] Higher temperatures, stronger bases, or more reactive electrophiles may be required to achieve comparable yields to 2,4-dibromophenol.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in bromophenols can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.[12]

2,4-Dibromophenol: Possesses two C-Br bonds that can potentially undergo oxidative addition to a palladium catalyst. The C4-Br bond is generally more reactive than the C2-Br bond due to reduced steric hindrance.[8]

2,4,6-Tribromophenol: The C-Br bonds are significantly less reactive in palladium-catalyzed couplings. The steric hindrance from the adjacent bromine and hydroxyl groups severely restricts the approach of the bulky palladium catalyst to the C2 and C6 bromine atoms.[8] The C4-Br bond, while less hindered than the ortho positions, is still on a highly electron-deficient and sterically crowded ring.

Experimental Data and Protocols

To provide a quantitative comparison, the following section outlines experimental protocols and presents illustrative data.

Table 1: Comparative Reactivity Data
ReactionSubstrateConditionsProductRelative Reactivity/Yield
Bromination2,4-DibromophenolBromine water, room temp.2,4,6-TribromophenolHigh
Bromination2,4,6-TribromophenolBromine water, room temp.No reactionVery Low
Williamson Ether Synthesis2,4-DibromophenolCH₃I, K₂CO₃, Acetonitrile, reflux2,4-DibromoanisoleHigh (e.g., >90%)[11]
Williamson Ether Synthesis2,4,6-TribromophenolCH₃I, K₂CO₃, Acetonitrile, reflux2,4,6-TribromoanisoleLow to Moderate
Suzuki Coupling2,4-DibromophenolPhenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C2-Bromo-4-phenylphenol & 4-Bromo-2-phenylphenolModerate to Good (selectivity issues)
Suzuki Coupling2,4,6-TribromophenolPhenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C2,6-Dibromo-4-phenylphenolVery Low
Experimental Protocols
Protocol 1: Comparative Bromination

Objective: To visually demonstrate the difference in reactivity towards electrophilic bromination.

Materials:

  • 2,4-Dibromophenol

  • 2,4,6-Tribromophenol

  • Bromine water

  • Deionized water

  • Test tubes

Procedure:

  • Prepare two separate aqueous solutions of 2,4-dibromophenol and 2,4,6-tribromophenol (approx. 0.1 M).

  • To each test tube, add bromine water dropwise while observing any changes.

  • Observation with 2,4-Dibromophenol: The bromine water will be rapidly decolorized, and a white precipitate of 2,4,6-tribromophenol will form.[4]

  • Observation with 2,4,6-Tribromophenol: The bromine water color will persist, indicating no reaction.

Protocol 2: Comparative Williamson Ether Synthesis

Objective: To quantify the difference in reactivity of the hydroxyl group due to steric hindrance.

Materials:

  • 2,4-Dibromophenol

  • 2,4,6-Tribromophenol

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Round-bottom flasks, condensers, heating mantles

  • TLC plates, GC-MS for analysis

Procedure:

  • In separate round-bottom flasks, dissolve equimolar amounts of 2,4-dibromophenol and 2,4,6-tribromophenol in anhydrous acetonitrile.

  • To each flask, add 2.0 equivalents of anhydrous potassium carbonate.

  • Add 1.5 equivalents of methyl iodide to each flask.

  • Reflux both reaction mixtures for 12 hours, monitoring the progress by TLC.

  • After completion, work up the reactions by filtering the solid and removing the solvent under reduced pressure.

  • Analyze the crude product by GC-MS to determine the conversion and yield of the corresponding anisole derivative. The yield for 2,4-dibromoanisole is expected to be significantly higher.[11]

Visualizing Reactivity Differences

The following diagrams illustrate the key structural differences and a representative reaction workflow.

G cluster_structures Molecular Structures cluster_reactivity Comparative Reactivity 2,4-DBP 2,4-Dibromophenol - OH at C1 - Br at C2, C4 DBP_Reactivity 2,4-Dibromophenol - Electronically activated at C6 - Moderately hindered -OH 2,4-DBP->DBP_Reactivity Leads to 2,4,6-TBP 2,4,6-Tribromophenol - OH at C1 - Br at C2, C4, C6 TBP_Reactivity 2,4,6-Tribromophenol - Electronically deactivated - Severely hindered -OH 2,4,6-TBP->TBP_Reactivity Leads to Further EAS Possible Further EAS Possible DBP_Reactivity->Further EAS Possible OH reaction feasible OH reaction feasible DBP_Reactivity->OH reaction feasible Further EAS Unlikely Further EAS Unlikely TBP_Reactivity->Further EAS Unlikely OH reaction hindered OH reaction hindered TBP_Reactivity->OH reaction hindered G Start 2,4-Dibromophenol Base Add Base (K₂CO₃) Start->Base Phenoxide Formation of Phenoxide Ion Base->Phenoxide Electrophile Add Electrophile (CH₃I) Phenoxide->Electrophile SN2 SN2 Attack Electrophile->SN2 Product 2,4-Dibromoanisole SN2->Product Byproduct KX + KHCO₃ SN2->Byproduct

Caption: Workflow for Williamson ether synthesis.

Implications for Drug Development and Organic Synthesis

The choice between 2,4-dibromophenol and 2,4,6-tribromophenol as a starting material has significant consequences for synthetic strategy.

  • For building complexity via electrophilic substitution: 2,4-Dibromophenol is the superior choice, as it allows for the introduction of an additional substituent at the C6 position.

  • For reactions involving the hydroxyl group: 2,4-Dibromophenol is again preferred due to its lower steric hindrance, leading to faster reaction rates and higher yields.

  • As a stable, unreactive core: 2,4,6-Tribromophenol can be used when the phenolic ring is intended to be a robust, non-reactive part of a larger molecule, for example, as a bulky, lipophilic group. Its derivatives are also explored for their own biological activities, including as potential anticancer and antioxidant agents. [1]* In palladium-catalyzed cross-coupling: The differential reactivity of the C-Br bonds in 2,4-dibromophenol could potentially be exploited for selective, stepwise functionalization, although controlling selectivity can be challenging. 2,4,6-Tribromophenol is generally a poor substrate for these reactions.

Conclusion

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • CHEM-GUIDE. (n.d.). Electrophilic substitution of phenol. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemguide. (n.d.). Ring reactions of phenol. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Quora. (n.d.). What is the acidic strength of phonel, ortho bromo phenol, meta bromo phenol and para bromo phenol?. Retrieved from [Link]

  • Mody Chemi-Pharma Ltd. (n.d.). Why 4-Bromophenol is Crucial in Pharmaceuticals: Global Usage Volume Insights. Retrieved from [Link]

  • SciELO. (n.d.). Grids I: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Bickmeyer, U., et al. (2006). The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells. Aquatic Toxicology, 79(1), 37-45. Retrieved from [Link]

  • Edkins, K., et al. (2022). Steric influence on solvate formation – a comparison of resorcylic acid and two brominated derivatives. CrystEngComm, 24(5), 923-932. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2,4-Dibromo-6-phenylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,4-Dibromo-6-phenylphenol, a halogenated aromatic compound. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties, ensuring the protection of laboratory personnel and the environment.

The Criticality of Proper Disposal: Understanding the Hazard Profile

These related compounds are known to be:

  • Irritants: Causing irritation to the skin and eyes.[1][2][3]

  • Sensitizers: With the potential to cause allergic skin reactions upon repeated contact.[2]

  • Toxic to Aquatic Life: Posing a significant threat to aquatic ecosystems, potentially with long-lasting effects.[2][3][4]

Furthermore, thermal decomposition of brominated compounds can release hazardous byproducts, including carbon oxides and hydrogen bromide.[1] This underscores the importance of avoiding disposal methods that involve uncontrolled heating or incineration.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to have the correct personal protective equipment (PPE) and to be prepared for potential spills.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risks. The following table summarizes the recommended PPE for handling 2,4-Dibromo-6-phenylphenol.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption.
Eyes/Face Safety goggles and a face shieldTo protect against splashes and airborne particles.
Body A lab coat or chemical-resistant apronTo protect clothing and underlying skin from contamination.
Respiratory A NIOSH-approved respirator with appropriate cartridgesRecommended if there is a risk of generating dust or aerosols.
Spill Response

In the event of a spill, immediate and decisive action is crucial.

For Minor Spills (Solid):

  • Alert personnel in the immediate vicinity.

  • Don the appropriate PPE.

  • Contain the spill by gently covering it with a dry absorbent material such as vermiculite or sand. Avoid raising dust.

  • Carefully sweep the material into a designated, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.

  • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

For Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do not attempt to clean up a major spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The proper disposal of 2,4-Dibromo-6-phenylphenol involves a systematic process of segregation, containment, and transfer to a licensed hazardous waste handler.

Waste Segregation: The Foundation of Safe Disposal

The cardinal rule of chemical waste management is to never mix incompatible waste streams. 2,4-Dibromo-6-phenylphenol waste must be collected in a dedicated container for halogenated organic solids .

Incompatible Materials to Avoid:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides) Can lead to vigorous, exothermic reactions.

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) Can react with the phenolic group.

  • Non-halogenated Organic Solvents: Mixing waste streams complicates disposal and can lead to unintended reactions.

Containerization and Labeling
  • Container Selection: Use a chemically resistant, sealable container clearly marked for "Halogenated Organic Waste - Solids." High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "2,4-Dibromo-6-phenylphenol"

    • The approximate quantity of waste

    • The date accumulation started

    • The primary hazards (e.g., "Irritant," "Environmental Hazard")

Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

  • Ventilation: The storage area should be well-ventilated to prevent the accumulation of any potential vapors.

Final Disposal
  • Contact EHS: Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution's policies (typically 90 or 180 days), contact your Environmental Health and Safety department to arrange for pickup.

  • Licensed Disposal: Your institution's EHS department will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in accordance with all local, state, and federal regulations. The most common and environmentally responsible disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,4-Dibromo-6-phenylphenol.

DisposalWorkflow Disposal Workflow for 2,4-Dibromo-6-phenylphenol Start Waste Generated: 2,4-Dibromo-6-phenylphenol Is_Solid Is the waste solid? Start->Is_Solid Halogenated_Container Collect in a dedicated, labeled container for 'Halogenated Organic Solids' Is_Solid->Halogenated_Container Yes Check_Incompatibles Ensure no incompatible materials are added (oxidizers, strong bases) Halogenated_Container->Check_Incompatibles Store_Safely Store in a designated, ventilated Satellite Accumulation Area with secondary containment Check_Incompatibles->Store_Safely Confirmed Contact_EHS Contact Environmental Health & Safety (EHS) for pickup Store_Safely->Contact_EHS End Proper Disposal via Licensed Hazardous Waste Handler Contact_EHS->End

Caption: Decision-making workflow for the disposal of 2,4-Dibromo-6-phenylphenol.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of 2,4-Dibromo-6-phenylphenol. This not only mitigates immediate risks within the laboratory but also contributes to the broader goal of protecting our environment from the long-term impacts of hazardous chemical waste. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety professionals.

References

  • Stenutz, R. (n.d.). 2,4-dibromo-6-phenylphenol. Stenutz. [Link]

  • PubChem. (n.d.). 2,4-Dibromo-6-(2,4-dibromophenoxy)phenol. National Center for Biotechnology Information. [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): o-PHENYLPHENOL. [Link]

  • Antibodies. (n.d.). 2,4,6-Tribromophenol. [Link]

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